Isooctyl acrylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl prop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3 | |
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InChI Key |
DXPPIEDUBFUSEZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=C | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Record name | ISOOCTYL ACRYLATE | |
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DSSTOX Substance ID |
DTXSID00274047 | |
| Record name | 6-Methylheptyl acrylate | |
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Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [CHEMINFO], COLOURLESS LIQUID. | |
| Record name | 2-Propenoic acid, isooctyl ester | |
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| Record name | Isooctyl acrylate | |
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Boiling Point |
196.8 °C | |
| Record name | ISOOCTYL ACRYLATE | |
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Flash Point |
91 °C, 91 °C c.c. | |
| Record name | Isooctyl acrylate | |
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| Record name | ISOOCTYL ACRYLATE | |
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Solubility |
Solubility in water, g/100ml at 23 °C: 0.001 (very poor) | |
| Record name | ISOOCTYL ACRYLATE | |
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Density |
0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01 | |
| Record name | ISOOCTYL ACRYLATE | |
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Vapor Density |
Relative vapor density (air = 1): 6.4 | |
| Record name | ISOOCTYL ACRYLATE | |
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Vapor Pressure |
0.15 [mmHg], Vapor pressure, Pa at 25 °C: 133.3 | |
| Record name | Isooctyl acrylate | |
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CAS No. |
29590-42-9, 54774-91-3 | |
| Record name | Isooctyl acrylate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, isooctyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl acrylate | |
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| Record name | Isooctyl acrylate | |
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| Record name | ISOOCTYL ACRYLATE | |
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| Record name | ISOOCTYL ACRYLATE | |
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Foundational & Exploratory
An In-depth Technical Guide to Isooctyl Acrylate for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl acrylate (B77674) (IOA) is a versatile monofunctional monomer extensively utilized in the synthesis of acrylic polymers and copolymers.[1][2] As an ester of acrylic acid and isooctyl alcohol, its branched eight-carbon alkyl chain is a key structural feature that imparts desirable properties to the resulting polymers, including flexibility, hydrophobicity, and a low glass transition temperature (Tg).[1][2][3] These characteristics make IOA a valuable component in a wide array of applications, from pressure-sensitive adhesives (PSAs) and coatings to specialized biomedical materials and modifiers for thermoplastics.[1][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of isooctyl acrylate relevant to polymer synthesis, detailed experimental protocols, and an exploration of its polymerization behavior.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in polymer synthesis. These properties influence reaction kinetics, reactor design, and the final characteristics of the polymer.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2][5][6][7] |
| Molecular Weight | 184.27 g/mol | [2][5][7] |
| Appearance | Colorless liquid | [1][2][5] |
| Density | 0.88 g/cm³ at 25 °C | [2][8] |
| Boiling Point | 196.8 °C | [2][5][7] |
| 125 °C at 20 mmHg | [2] | |
| Flash Point | 91 °C (closed cup) | [1][2][5][7] |
| Vapor Pressure | 0.15 mmHg | [2] |
| Water Solubility | 0.001 g/100ml at 23 °C (very poor) | [2][5][7] |
| LogP (Octanol/Water Partition Coefficient) | 3.93 | [2][5][7] |
| Refractive Index (n20/D) | 1.437 | [2] |
| Viscosity | 2 mm²/s at 25 °C | [2][7] |
| 5 cP at 25 °C | [9] |
Polymerization Characteristics
This compound readily undergoes free-radical polymerization, which is the most common mechanism for synthesizing poly(this compound) and its copolymers.[3] Key parameters that govern its polymerization behavior include reactivity ratios in copolymerizations and the thermal properties of the resulting homopolymer.
Reactivity Ratios for Copolymerization
The reactivity ratios (r₁ and r₂) are crucial for predicting copolymer composition and microstructure.[10] They indicate the relative preference of a growing polymer chain to add the same monomer (homo-propagation) versus the other monomer (cross-propagation).[10] The following table summarizes experimentally determined reactivity ratios for the copolymerization of 2-ethylhexyl acrylate (EHA), a common isomer of this compound, with other monomers.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (EHA) | r₂ | Polymerization Method | Reference |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.238 | 0.926 | Conventional Radical Polymerization | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.175 | 0.10 | AIBN initiated, in presence of ZnCl₂ | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.71 | 1.24 | Atom Transfer Radical Polymerization (ATRP) | [10] |
| 2-Ethylhexyl Acrylate (EHA) | Methyl Methacrylate (B99206) (MMA) | 0.315 | 1.496 | Not specified | [10] |
Thermal Properties of Poly(this compound)
The thermal properties of poly(this compound) (PIOA), particularly its glass transition temperature (Tg), are critical for determining its application range.
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Poly(this compound) (PIOA) | -50 to -70 | Approx. 250 |
| Poly(n-butyl acrylate) (PnBA) | -54 to -45 | 220 - 290 |
| Poly(2-ethylhexyl acrylate) (P2EHA) | -65 | Approx. 250 |
Experimental Protocols for Polymer Synthesis
This compound can be polymerized using various techniques, including bulk, solution, and emulsion polymerization.[11] The choice of method depends on the desired polymer properties and the intended application.
Bulk Polymerization of this compound
This method involves polymerizing the monomer without a solvent.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the this compound through a column of basic alumina.[12]
-
Reaction Setup: Place the purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.[12]
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at a desired temperature (e.g., 60-80 °C) to initiate polymerization.
-
Termination: After the desired time or viscosity is reached, cool the reaction to room temperature and dissolve the polymer in a suitable solvent for further analysis.
Solution Polymerization for Pressure-Sensitive Adhesives
This protocol describes the synthesis of a solvent-based acrylic PSA.[3]
Materials:
-
This compound (IOA)
-
Methyl methacrylate (MMA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[3]
-
Solvent and Initial Monomer Charge: Add a portion of the ethyl acetate to the reactor and heat to reflux.
-
Monomer Feed: Slowly add the mixture of IOA, MMA, AA, and the AIBN solution to the reaction vessel over 2-3 hours while maintaining a gentle reflux and constant stirring.[3]
-
Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[3]
-
Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties.[3]
Emulsion Polymerization of this compound
Emulsion polymerization is a common industrial method for producing acrylic polymers.
Materials:
-
This compound
-
Deionized water
-
Anionic surfactant (e.g., sodium dodecyl sulfate)
-
Potassium persulfate (KPS) (initiator)
-
Four-neck glass reactor with reflux condenser, mechanical stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Reactor Setup: Assemble the four-neck glass reactor.
-
Initial Charge: Charge the reactor with deionized water and the surfactant.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes and maintain a nitrogen blanket throughout the reaction.[13]
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 70-80 °C).[13]
-
Monomer Emulsion Preparation: In a separate beaker, prepare the monomer emulsion by mixing this compound with a portion of the deionized water and surfactant.
-
Initiation: Once the reactor reaches the set temperature, add the KPS initiator dissolved in a small amount of deionized water.[13]
-
Monomer Feed: Start the continuous addition of the monomer emulsion from the dropping funnel to the reactor over a period of 2-4 hours.[13]
-
Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.[13]
-
Cooling: Cool the resulting latex to room temperature for characterization.
Visualizing Polymerization Concepts
Free-Radical Polymerization of this compound
References
- 1. This compound|CAS 29590-42-9|High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. stargrace-magnesite.com [stargrace-magnesite.com]
- 5. Buy this compound | 29590-42-9 [smolecule.com]
- 6. scipoly.com [scipoly.com]
- 7. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound – scipoly.com [scipoly.com]
- 10. benchchem.com [benchchem.com]
- 11. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Synthesis of Isooctyl Acrylate via Esterification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of isooctyl acrylate (B77674) through the direct esterification of acrylic acid with isooctyl alcohol. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis protocol, reaction parameters, and product purification.
Introduction
Isooctyl acrylate (IOA) is a key monofunctional monomer extensively utilized in the synthesis of acrylic polymers and copolymers.[1] The branched isooctyl group in its structure imparts desirable properties to polymers, such as a low glass transition temperature, enhanced flexibility, and hydrophobicity.[1] These characteristics make IOA a valuable component in the formulation of pressure-sensitive adhesives, coatings, sealants, and as a reactive diluent in various polymer systems.[1] The primary industrial and laboratory synthesis of this compound is achieved through the direct esterification of acrylic acid with isooctanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is reversible.[1][2] To favor the formation of the ester, the reaction is often driven forward by removing the water produced during the reaction.[1]
Reaction Mechanism
The synthesis of this compound from acrylic acid and isooctyl alcohol is a classic example of Fischer esterification. The reaction proceeds in the presence of an acid catalyst. The overall reaction is reversible and requires the removal of water to drive the equilibrium towards the product side.
Experimental Protocol: Laboratory Synthesis of this compound
This protocol is based on established industrial processes and should be adapted for laboratory scale with appropriate safety measures.
Materials:
-
Acrylic Acid
-
Isooctanol (Molar ratio to acrylic acid typically 1.2:1 to 1.5:1)[1]
-
Water-soluble acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[1][2]
-
Polymerization inhibitor (e.g., hydroquinone (B1673460), monomethyl ether hydroquinone - MEHQ)[1][3]
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Distillation setup (e.g., Dean-Stark apparatus) to remove water[1]
-
Heating mantle
-
Vacuum source[1]
-
Sodium bicarbonate solution
-
Brine or deionized water
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus or a similar distillation setup.
-
Charging Reactants: Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[1][4] A typical molar ratio of isooctanol to acrylic acid is between 1.2:1 and 1.5:1 to ensure complete conversion of the acrylic acid.[1]
-
Catalyst Addition: Begin stirring the mixture to ensure it is homogeneous. Slowly add the acid catalyst to the mixture while continuing to stir.[1]
-
Esterification Reaction: Heat the mixture. The reaction is often carried out in stages with increasing temperature and vacuum to facilitate the removal of water and drive the reaction to completion.[1][4] A multi-stage process can be effective:[1][3][4]
-
Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.[1][4]
-
Stage 2: Increase the temperature to 95.0-97.5 °C and the vacuum to -53.0 to -58.0 kPa.[1][4]
-
Stage 3: Further increase the temperature to 103.0-107.0 °C and the vacuum to -70.0 to -72.5 kPa.[1][4]
-
Stage 4: Hold at 110.0-115.0 °C under a vacuum of -77.5 to -82.5 kPa to drive the reaction to completion.[1][4]
-
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer being produced.[1]
-
Cooling: Once the reaction is complete, cool the crude product mixture to room temperature.[1]
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of this compound. Higher temperatures generally lead to faster reaction rates but may also increase the formation of side products.
| Temperature (°C) | Reaction Time (h) | Acrylic Acid Conversion (%) | This compound Yield (%) | Notes |
| 80 | 8 | 85 | 82 | Slower reaction rate. |
| 100 | 6 | 95 | 92 | Good balance of reaction rate and selectivity. |
| 120 | 4 | >98 | 88 | Increased rate, but a higher incidence of side products (polymerization, ether formation). |
| (Data is illustrative and based on general trends for acrylate esterification)[3] |
Purification of this compound
The crude this compound must be purified to remove the acid catalyst, unreacted starting materials, and any byproducts.
Procedure:
-
Neutralization: Transfer the cooled crude product mixture to a separatory funnel. Wash the mixture with a sodium bicarbonate solution to neutralize the acid catalyst.[1]
-
Washing: Follow the neutralization with one or more washes with brine or deionized water to remove any remaining impurities.[1]
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Distillation: For higher purity, the this compound can be distilled under reduced pressure. It is crucial to add a polymerization inhibitor before distillation to prevent polymerization at elevated temperatures.
Experimental Workflow and Signaling Pathways
To visualize the synthesis process, a logical workflow diagram is provided below.
Caption: Workflow for the laboratory synthesis of this compound.
References
Isooctyl Acrylate (CAS No. 29590-42-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of isooctyl acrylate (B77674) (CAS No. 29590-42-9), a versatile monomer widely utilized in the synthesis of polymers for a variety of applications, including pressure-sensitive adhesives, coatings, and sealants. This document outlines its core physicochemical properties, detailed experimental protocols for its analysis and polymerization, and key safety and handling information.
Core Technical Data
The properties of isooctyl acrylate are summarized in the tables below, providing a comprehensive look at its physical, chemical, and safety characteristics.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 29590-42-9 | [1][2] |
| Molecular Formula | C₁₁H₂₀O₂ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, characteristic | [1] |
| Density | 0.86 - 0.88 g/cm³ at 20-25°C | [1][3] |
| Boiling Point | 198°C | [1] |
| 125°C at 20 mmHg | ||
| Melting Point | -65°C to < -90°C | [1][4] |
| Flash Point | 75 - 91°C (closed cup) | [1][3] |
| Vapor Pressure | 0.15 mmHg at 25°C | [1] |
| Solubility in Water | Insoluble | [1] |
| Refractive Index | 1.436 - 1.437 at 20°C | [1] |
| Viscosity | 5.5 mPa·s at 25°C | [1] |
Specifications and Impurities
| Parameter | Typical Specification |
| Purity (Assay) | >90% - ≥ 99.5% |
| Inhibitor (MEHQ) | 75 - 125 ppm |
| Water Content | ≤ 0.1% |
| Acidity (as Acrylic Acid) | ≤ 0.01% |
| Color (APHA) | ≤ 10 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Determination of Purity by Gas Chromatography (GC)
This method is utilized to determine the area percent purity of this compound and to identify and quantify any impurities.
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this compound from potential impurities like isooctanol and other acrylate esters.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Temperatures:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent such as acetone (B3395972) or methylene (B1212753) chloride to a concentration of approximately 1 mg/mL.[5]
-
Injection Volume: 1 µL.[5]
-
Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[5]
Synthesis of this compound via Esterification
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Acrylic acid
-
Isooctanol
-
Water-soluble acid catalyst (e.g., sulfuric acid)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a distillation setup (e.g., Dean-Stark apparatus)
-
Heating mantle
-
Vacuum source
Procedure:
-
Charge the reaction flask with the polymerization inhibitor, acrylic acid, and isooctanol.[2]
-
Begin stirring the mixture to ensure homogeneity.[2]
-
Slowly add the acid catalyst to the mixture while stirring.[2]
-
Assemble the distillation apparatus and begin heating the mixture.
-
Gradually increase the temperature while applying a vacuum to facilitate the removal of water produced during the esterification. A multi-stage process can be effective:
-
Monitor the reaction by collecting the water in the distillation receiver. The reaction is considered complete when water is no longer produced.
-
Cool the crude product mixture to room temperature.[2]
-
Transfer the mixture to a separatory funnel and wash sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine or deionized water to remove impurities.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation to obtain pure this compound.
Solution Polymerization for Pressure-Sensitive Adhesive (PSA) Synthesis
This protocol describes the synthesis of a solvent-based acrylic PSA.
Materials:
-
This compound (IOA)
-
Methyl methacrylate (B99206) (MMA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[1]
-
Monomer Mixture Preparation: In a separate beaker, prepare a mixture of the monomers: IOA (e.g., 70 parts by weight), MMA (e.g., 25 parts by weight), and AA (e.g., 5 parts by weight).[1]
-
Initiator Solution: Dissolve AIBN (e.g., 0.5 parts by weight) in a portion of the ethyl acetate.[1]
-
Reaction Initiation: Add half of the ethyl acetate to the reaction vessel and heat to reflux (approximately 77°C).[1]
-
Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reaction vessel over a period of 2-3 hours while maintaining a gentle reflux and constant stirring.[1]
-
Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[1]
-
Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties (peel, tack, shear).[1]
Visualized Workflows and Pathways
The following diagrams illustrate key experimental and logical workflows related to this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isooctyl Acrylate Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of isooctyl acrylate (B77674). NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of monomers used in polymer synthesis and various other applications. This document details the expected spectral features, includes detailed experimental protocols, and presents data in a clear, accessible format.
Molecular Structure of Isooctyl Acrylate
This compound, systematically named 6-methylheptyl prop-2-enoate, is an ester of acrylic acid and isooctyl alcohol. Its structure consists of a terminal vinyl group (acrylate moiety) and a branched eight-carbon alkyl chain. Understanding this structure is fundamental to interpreting its NMR spectra.
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR spectra is crucial for accurate analysis. The following is a standard protocol for the analysis of liquid monomers like this compound.
Sample Preparation
-
Analyte Quantity : Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
-
Solvent Selection : Use a deuterated solvent to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[1][3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like acrylates.
-
Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the analyte.[2][4]
-
Homogenization : Gently swirl or vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.[3]
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a 5 mm NMR tube.[1][4] Cotton should be avoided as it can introduce impurities.[1]
-
Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is also common practice.[3][5]
Instrumentation and Data Acquisition
-
Spectrometer : A standard 300 MHz or higher field NMR spectrometer is typically used.
-
¹H NMR Acquisition : A typical ¹H experiment involves acquiring 8 to 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Due to the low natural abundance of the ¹³C isotope, more scans are required.[5][6] A typical experiment may involve several hundred to a few thousand scans, often using broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.[6]
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound provides distinct signals for the acrylate vinyl protons and the protons of the 6-methylheptyl chain. The expected chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Label | Protons | Integration | Multiplicity | Predicted δ (ppm) | Coupling Constants (J, Hz) |
| Hₓ | =CH- | 1H | dd | ~6.10 | Jax ≈ 17.5, Ja'x ≈ 10.5 |
| Hₐ | =CH₂ (trans to R) | 1H | dd | ~6.40 | Jax ≈ 17.5, Jaa' ≈ 1.5 |
| Hₐ' | =CH₂ (cis to R) | 1H | dd | ~5.82 | Ja'x ≈ 10.5, Jaa' ≈ 1.5 |
| d | -O-CH₂- | 2H | t | ~4.08 | Jde ≈ 6.7 |
| e | -CH₂- | 2H | p | ~1.65 | |
| h | -CH(CH₃)₂ | 1H | m | ~1.52 | |
| f, g | -(CH₂)₂- | 4H | m | ~1.30 | |
| i, i' | -CH(CH₃)₂ | 6H | d | ~0.88 | Jhi ≈ 6.6 |
Note: The predicted chemical shifts and coupling constants are based on typical values for acrylate and alkyl functional groups. Actual experimental values may vary slightly.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. This provides a carbon map of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Label | Carbon Type | Predicted δ (ppm) |
| 1 | C=O | ~166.5 |
| 2 | =CH- | ~128.5 |
| 3 | =CH₂ | ~130.3 |
| 4 | -O-CH₂- | ~64.5 |
| 5 | -CH₂- | ~38.7 |
| 6 | -CH₂- | ~25.5 |
| 7 | -CH₂- | ~29.0 |
| 8 | -CH- | ~35.4 |
| 9, 10 | -CH₃ | ~22.6 |
Note: The predicted chemical shifts are based on typical values for acrylate and alkyl functional groups. Actual experimental values may vary slightly.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint of its molecular structure. Key features include the characteristic downfield signals of the three vinyl protons in the ¹H spectrum, with their distinct cis, trans, and geminal coupling patterns, and the carbonyl signal above 165 ppm in the ¹³C spectrum. The signals corresponding to the 6-methylheptyl group confirm the structure of the branched alkyl chain. This guide provides the foundational knowledge for researchers to confidently identify and assess the purity of this compound monomer using NMR spectroscopy.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
The Core Mechanism of Free-Radical Polymerization of Isooctyl Acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free-radical polymerization of isooctyl acrylate (B77674), a key monomer in the synthesis of a wide range of polymers with applications in pressure-sensitive adhesives, coatings, and drug delivery systems. This document delves into the core mechanistic steps, presents available kinetic data with a focus on analogous systems, and offers detailed experimental protocols.
Core Concepts: The Mechanism of Free-Radical Polymerization
Free-radical polymerization is a chain-reaction process involving the sequential addition of monomer units to a growing polymer chain initiated by a free radical. The overall mechanism is classically divided into three key stages: initiation, propagation, and termination.[1]
Initiation
The initiation stage involves the generation of free radicals from an initiator molecule. Common initiators for acrylate polymerization are azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO).[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals (I•). These highly reactive species then attack the vinyl group of an isooctyl acrylate monomer, forming an initiated monomer radical (M•).[1]
Propagation
During the propagation step, the newly formed monomer radical adds to another this compound monomer, regenerating the radical at the end of the growing chain. This process repeats rapidly, leading to the formation of a long polymer chain. The rate of propagation is a critical factor in determining the final molecular weight of the polymer.[1]
Termination
The growth of the polymer chain is concluded in the termination stage. This can occur through two primary mechanisms:
-
Combination (Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain.
-
Disproportionation: A hydrogen atom is transferred from one growing polymer radical to another, resulting in two separate, non-reactive polymer chains—one with a saturated end and the other with an unsaturated end.
The termination mechanism significantly influences the molecular weight distribution of the final polymer.[1] For acrylates, disproportionation is often the more prevalent termination pathway, particularly at lower temperatures.
Chain Transfer
Chain transfer is a crucial secondary reaction in free-radical polymerization that can significantly impact the molecular weight of the resulting polymer. In this process, the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent (CTA). This terminates the growth of the original polymer chain and initiates a new one. Common CTAs used in acrylate polymerizations include thiols, such as n-dodecyl mercaptan (n-DDM).
Another important chain transfer process, particularly in acrylate polymerization, is backbiting . This intramolecular chain transfer reaction involves the abstraction of a hydrogen atom from the polymer backbone by the active radical end of the same chain, leading to the formation of a more stable mid-chain tertiary radical. This process can result in short-chain branching.
Quantitative Data
Precise kinetic data for the free-radical homopolymerization of this compound is not extensively available in public literature.[1] However, the kinetic behavior of this compound is expected to be similar to that of other long-chain alkyl acrylates, such as n-butyl acrylate and 2-ethylhexyl acrylate. The following tables summarize representative kinetic parameters for these related monomers, which can be used as an approximation for this compound.
Disclaimer: The following data is for n-butyl acrylate and 2-ethylhexyl acrylate and should be considered as an estimate for this compound. Experimental validation is recommended for specific applications.[1]
Table 1: Propagation Rate Constants (k_p) for Related Acrylate Monomers [1]
| Monomer | Temperature (°C) | k_p (L mol⁻¹ s⁻¹) |
| n-Butyl Acrylate | 25 | 2.4 x 10⁴ |
| n-Butyl Acrylate | 60 | 4.2 x 10⁴ |
| 2-Ethylhexyl Acrylate | 25 | 2.2 x 10⁴ |
Table 2: Termination Rate Constants (k_t) for Related Acrylate Monomers [1]
| Monomer | Temperature (°C) | k_t (L mol⁻¹ s⁻¹) |
| n-Butyl Acrylate | 25 | 1.6 x 10⁷ |
| n-Butyl Acrylate | 60 | 2.7 x 10⁷ |
Table 3: Activation Energies for Propagation and Termination of n-Butyl Acrylate [1]
| Parameter | Activation Energy (kJ mol⁻¹) |
| Propagation (E_a,p) | 17.7 |
| Termination (E_a,t) | 5.9 |
Experimental Protocols
The following are detailed methodologies for the bulk and solution free-radical polymerization of this compound. These protocols are based on standard procedures for acrylate polymerization and can be adapted for specific research needs.[1]
Bulk Polymerization of this compound
This protocol describes the polymerization of this compound without a solvent, initiated by AIBN.[1]
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the this compound through a column of basic alumina.[1]
-
Reaction Setup: Place the desired amount of purified this compound and AIBN (e.g., 0.1 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.[1]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[1]
-
Initiation: Backfill the flask with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).[1]
-
Polymerization: Allow the reaction to proceed for the desired time. The viscosity of the solution will increase as the polymerization progresses.[1]
-
Termination and Purification: To stop the reaction, cool the flask in an ice bath and expose the mixture to air. Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and precipitate it into a non-solvent (e.g., cold methanol).[1]
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven.[1]
Solution Polymerization of this compound
This protocol describes the polymerization of this compound in a solvent, which helps to control the reaction temperature and the viscosity of the final polymer solution.[1]
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Solvent Purification: Purify the this compound as described in the bulk polymerization protocol. Ensure the solvent is anhydrous.
-
Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve the desired amount of purified this compound and AIBN in the anhydrous solvent. The monomer concentration is typically in the range of 20-50% (w/w).
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.
-
Initiation: Backfill the flask with an inert gas and place it in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80°C for AIBN).
-
Polymerization: Allow the reaction to proceed with stirring for the intended duration.
-
Termination and Purification: Terminate the reaction by cooling the flask and exposing the contents to air. Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.[1]
Visualizations
The following diagrams illustrate the key mechanistic steps and experimental workflows involved in the free-radical polymerization of this compound.
Caption: Mechanism of free-radical polymerization.
Caption: Experimental workflow for bulk polymerization.
References
Solubility Profile of Isooctyl Acrylate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isooctyl acrylate (B77674), a monomer widely utilized in the synthesis of polymers for various industrial and pharmaceutical applications. An understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Isooctyl acrylate, an ester with a long, branched alkyl chain, is a relatively non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents than in polar solvents like water.
Data Presentation: Quantitative and Qualitative Solubility
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been determined to be very low. For most common organic solvents, qualitative descriptors such as "soluble" or "miscible" are used, indicating that they mix in all proportions to form a single phase.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 23 | 0.001 g/100 mL (very poor)[1] |
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
Based on available safety data sheets and chemical database information, this compound is generally considered to be soluble or miscible in a variety of common organic solvents.
| Solvent Classification | Example Solvents | Solubility/Miscibility with this compound |
| Alcohols | Ethanol, Methanol | Soluble/Miscible |
| Ketones | Acetone | Soluble/Miscible |
| Esters | Ethyl Acetate | Soluble/Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible |
| Aromatic Hydrocarbons | Toluene | Soluble/Miscible |
| Aliphatic Hydrocarbons | Hexane | Soluble/Miscible |
| Halogenated Hydrocarbons | Dichloromethane | Soluble/Miscible |
Experimental Protocols for Solubility Determination
While a simple visual miscibility test can provide a quick qualitative assessment, a more rigorous and quantitative determination of solubility can be achieved by adapting standardized methods such as the OECD Test Guideline 105 for Water Solubility.[2][3][4][5] Although this guideline is specific to water, its principles can be applied to organic solvents.
Principle of the Method
The method involves saturating the solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution. Two primary approaches are recommended: the Column Elution Method and the Flask Method.
Column Elution Method (for poorly soluble substances)
-
Apparatus: A column with a temperature control jacket, a pump for the solvent, and a collection system for the eluate.
-
Procedure:
-
A solid support in the column is coated with an excess of this compound.
-
The organic solvent is pumped through the column at a slow, constant rate.
-
The eluate is collected in fractions.
-
The concentration of this compound in each fraction is determined using a suitable analytical method (e.g., gas chromatography, HPLC).
-
A plateau in the concentration of successive fractions indicates that saturation has been reached.
-
Flask Method (for readily soluble substances)
-
Apparatus: A flask with a stirrer, a constant temperature bath, and a means to separate the undissolved solute (e.g., centrifuge or filter).
-
Procedure:
-
An excess amount of this compound is added to the organic solvent in the flask.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine the equilibration time).
-
The saturated solution is then separated from the undissolved this compound by centrifugation or filtration.
-
The concentration of this compound in the clear, saturated solution is determined by an appropriate analytical method.
-
Mandatory Visualization: Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the direct esterification of acrylic acid with isooctanol. This process is catalyzed by an acid and involves the removal of water to drive the reaction to completion.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isooctyl Acrylate (B77674) Monomer: Purity Analysis and Specifications
Introduction
Isooctyl acrylate (IOA) is a crucial monomer utilized in the synthesis of a wide array of polymers with diverse applications, including pressure-sensitive adhesives, coatings, and sealants. The purity and specifications of the IOA monomer are of paramount importance as they directly influence the physicochemical properties, performance, consistency, and safety of the final polymeric material. This is particularly critical in sensitive applications such as medical devices and drug delivery systems where residual monomers or impurities can pose toxicological risks. This technical guide provides a comprehensive overview of the analytical methods used to assess the purity of this compound and the typical specifications required for high-purity grades.
Core Specifications
The quality of this compound is defined by a set of key physical and chemical properties. Adherence to these specifications ensures batch-to-batch consistency and predictable polymerization behavior.
| Parameter | Typical Specification | Test Method |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |
| Inhibitor (MEHQ) | 15 - 100 ppm | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration (ASTM D1364) |
| Color | ≤ 10 APHA | Platinum-Cobalt Scale (ASTM D1209) |
Experimental Protocols
Accurate and validated analytical methods are essential for the precise determination of this compound specifications. The following sections detail representative methodologies for key quality control tests.
Determination of Purity by Gas Chromatography (GC)
This method is employed to determine the area percent purity of this compound and to identify and quantify potential impurities such as isooctanol and other acrylate esters.[1]
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[1]
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector: Split/splitless injector, typically operated in split mode with a ratio of 50:1.[1]
-
Temperatures:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent like acetone (B3395972) or methylene (B1212753) chloride to a concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 1 µL.[1]
-
Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[1]
Determination of Inhibitor (MEHQ) by High-Performance Liquid Chromatography (HPLC)
This method provides a precise measurement of the monomethyl ether of hydroquinone (B1673460) (MEHQ) inhibitor concentration, which is added to prevent premature polymerization.[1]
Methodology:
-
Instrument: High-performance liquid chromatograph with a UV detector.[1]
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) is typically effective. The mobile phase should be filtered and degassed.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detector Wavelength: 289 nm.[1]
-
Sample Preparation: Accurately weigh the this compound sample and dilute it with the mobile phase to a known concentration (e.g., 10 mg/mL).[1]
-
Injection Volume: 10 µL.[1]
-
Quantification: The concentration of MEHQ is determined by comparing the peak area of the sample to a calibration curve prepared from MEHQ standards of known concentrations.[1]
Determination of Water Content by Karl Fischer Titration
This is a standard and highly accurate method for quantifying the water content in the monomer.[1]
Methodology:
-
Instrument: A coulometric or volumetric Karl Fischer titrator.[1]
-
Reagents: Karl Fischer reagents suitable for aldehydes and ketones.[1]
-
Sample Preparation: The this compound sample is directly injected into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.[1]
-
Procedure: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. The instrument then automatically calculates the water content, typically expressed as a percentage or in parts per million (ppm).[1]
Determination of Acidity by Titration (ASTM D1364)
This method measures the total acidity of the monomer, which is typically due to the presence of residual acrylic acid.[1]
Methodology:
-
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N).[1]
-
Solvent: A mixture of toluene (B28343) and ethanol, neutralized to a phenolphthalein (B1677637) endpoint.[1]
-
Phenolphthalein indicator solution.[1]
-
-
Procedure:
Visualization of Analytical Workflow and Relationships
Caption: Workflow for this compound Purity Analysis.
Caption: Potential Impact of Impurities on Polymer Properties.
References
The Pivotal Role of Isooctyl Acrylate in High-Performance Coatings and Adhesives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications and functional advantages of isooctyl acrylate (B77674) (IOA) in the formulation of advanced coatings and adhesives. Isooctyl acrylate, a monofunctional acrylate monomer, is a critical component in developing polymers with tailored flexibility, adhesion, and durability.[1] Its branched eight-carbon alkyl chain provides a unique combination of properties, making it an invaluable building block in a myriad of industrial and specialized applications, including medical-grade adhesives and high-performance coatings.[1][2]
Core Principles: The Functionality of this compound
This compound's primary role in polymer synthesis stems from its low glass transition temperature (Tg) of approximately -70°C.[3] This characteristic classifies it as a "soft" monomer, which imparts tack, flexibility, and pressure-sensitive properties to the resulting polymer.[3][4] In copolymerizations, IOA is often combined with "hard" monomers (e.g., methyl methacrylate, styrene) that have a high Tg to increase cohesive strength and "functional" monomers (e.g., acrylic acid) to enhance adhesion to polar substrates and provide sites for crosslinking.[3] This strategic combination allows for the precise engineering of adhesive and coating performance.
The molecular structure of this compound, featuring a flexible, hydrophobic side chain and a reactive vinyl group for polymerization, acts as an internal plasticizer, enhancing the flexibility and impact resistance of the polymer backbone.[1] This internal plasticization is a key advantage over the use of external plasticizers, which can migrate out of the polymer matrix over time, leading to a loss of properties.
Key Applications in Pressure-Sensitive Adhesives (PSAs)
This compound is a cornerstone monomer in the formulation of acrylic pressure-sensitive adhesives, which are valued for their excellent balance of tack, peel, and shear strength.[1] These adhesives are utilized in a wide range of applications, from everyday tapes and labels to specialized medical devices and graphic films.[1][2]
Performance Characteristics of IOA-Based PSAs
The performance of an IOA-based PSA is highly dependent on the ratio of its constituent monomers. The following table summarizes the expected trends and representative quantitative data for a PSA formulation based on this compound copolymerized with a functional monomer like acrylic acid (AA).
| Property | IOA/AA Ratio: 97/3 | IOA/AA Ratio: 93/7 | IOA/AA Ratio: 90/10 |
| Peel Adhesion (N/25mm) | High | Very High | Moderate-High |
| Illustrative Value | ~15 | ~20 | ~18 |
| Loop Tack (N/25mm²) | High | Very High | Moderate |
| Illustrative Value | ~12 | ~15 | ~10 |
| Shear Strength (hours) | Moderate | High | Very High |
| Illustrative Value | ~24 | ~48 | >72 |
Note: The numerical values are illustrative and can vary based on the specific soft monomer, molecular weight, crosslinking, and test conditions.[3]
Experimental Protocols for PSA Synthesis and Testing
Protocol 1: Solution Polymerization of an IOA/AA Copolymer
This protocol describes a lab-scale synthesis of a solvent-borne PSA.[3]
Materials and Equipment:
-
500 mL three-necked flask with condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle
-
This compound (IOA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Benzoyl peroxide (initiator)
Procedure:
-
Monomer Preparation: Prepare a monomer mixture based on the desired weight ratio (e.g., 93g IOA and 7g AA).[3]
-
Reactor Setup: Add 100g of ethyl acetate to the 500 mL flask.[3]
-
Initiation: Add the monomer mixture and 0.5g of benzoyl peroxide to the flask.[3]
-
Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.[3]
-
Reaction Time: Maintain the reaction for 6-8 hours.[3]
-
Completion: Cool the resulting polymer solution to room temperature.[3]
Protocol 2: Performance Testing of PSAs
The following are standardized test methods for characterizing the key properties of PSAs.[3]
180° Peel Adhesion Test: This test measures the force required to remove a PSA-coated film from a standard test panel.[3]
-
Sample Preparation: Coat the synthesized PSA solution onto a 2 mil polyester (B1180765) (PET) film and evaporate the solvent. Cut the coated film into 1-inch wide strips.[3]
-
Application: Apply the adhesive strip to a clean stainless steel test panel.[3]
-
Rolling: Pass a 2 kg roller over the tape twice to ensure uniform contact.[3]
-
Dwell Time: Allow the sample to dwell for 20 minutes at room temperature.[3]
-
Testing: Clamp the free end of the panel in the lower jaw of a tensile tester and the free end of the tape in the upper jaw. Peel the tape at a rate of 300 mm/min.[3]
Loop Tack Test: This test measures the instantaneous adhesion of a PSA.
-
Sample Preparation: Prepare a 1-inch wide strip of the PSA-coated film.
-
Loop Formation: Form the strip into a loop with the adhesive side facing outwards and clamp the ends in the upper jaw of a tensile tester.[3]
-
Testing: Bring the loop down to make contact with a standard test panel over a defined area.[3]
-
Separation: Immediately after contact, move the jaw upwards at a specified speed to measure the force required for separation.[3]
Shear Resistance (Cohesion) Test: This test evaluates the cohesive strength of the adhesive.[5]
-
Sample Preparation: Apply a 1-inch wide adhesive strip to a stainless steel panel with a defined overlap area (e.g., 25mm x 25mm).
-
Dwell Time: Allow the sample to dwell at room temperature.
-
Testing: Hang the panel vertically and attach a 1 kg weight to the free end of the adhesive strip. Record the time it takes for the adhesive to fail.[5]
Key Applications in Coatings
In the coatings industry, this compound is utilized to enhance flexibility, durability, and water resistance.[1][6] Its incorporation into acrylic polymer formulations for paints and coatings leads to improved performance characteristics, particularly in applications requiring weatherability and adhesion to various substrates.[7]
Performance Enhancements in Coatings
The addition of this compound to a coating formulation can significantly impact its mechanical properties.
| Performance Metric | Effect of this compound |
| Flexibility | Increased |
| Adhesion | Improved, especially on non-polar substrates |
| Water Resistance | Enhanced |
| Weatherability | Improved |
| Hardness | Decreased (can be balanced with hard monomers) |
Experimental Protocol for Emulsion Polymerization for Coatings
This protocol outlines a general procedure for preparing an acrylic emulsion polymer for coating applications.
Materials and Equipment:
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
-
Heating and cooling system
-
Monomer mixture (including this compound)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water within the reaction vessel.
-
Emulsion Formation: Add the monomer mixture, including this compound, to the surfactant solution while stirring vigorously to form a stable emulsion.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.[1]
-
Heating: Heat the emulsion to the desired reaction temperature (e.g., 70-80°C) under a continuous nitrogen blanket.[1]
-
Initiation: Prepare a fresh aqueous solution of the initiator and add it to the heated emulsion to start the polymerization.[1]
-
Reaction: Maintain the temperature and stirring for a specified period to allow the polymerization to proceed to completion.
-
Cooling: Cool the resulting latex to room temperature.
Visualizing Workflows and Relationships
Diagram 1: PSA Formulation Logic
Caption: Logic for formulating a pressure-sensitive adhesive.
Diagram 2: Experimental Workflow for PSA Performance Testing
Caption: Workflow for testing the performance of PSAs.
References
- 1. This compound|CAS 29590-42-9|High-Purity Reagent [benchchem.com]
- 2. stargrace-magnesite.com [stargrace-magnesite.com]
- 3. benchchem.com [benchchem.com]
- 4. specialchem.com [specialchem.com]
- 5. Preparation and Characterization of Acrylic Pressure-Sensitive Adhesives Crosslinked with UV Radiation-Influence of Monomer Composition on Adhesive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 29590-42-9 [smolecule.com]
- 7. archivemarketresearch.com [archivemarketresearch.com]
The Pivotal Role of Isooctyl Acrylate as a Reactive Diluent in Advanced Polymer Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isooctyl acrylate (B77674) (IOA) stands as a critical monomer in the formulation of a wide array of polymer systems, from industrial coatings and adhesives to sophisticated biomedical materials.[1] Its primary function as a reactive diluent allows for the significant reduction of viscosity in high molecular weight prepolymers and oligomers, facilitating easier processing and application.[1] Unlike non-reactive solvents, IOA integrates into the polymer backbone during curing, minimizing the release of volatile organic compounds (VOCs) and contributing to the final properties of the material. This technical guide provides an in-depth exploration of the role of isooctyl acrylate, presenting quantitative data on its effects, detailed experimental protocols for its use, and visual representations of key processes and mechanisms.
Core Concepts: The Functionality of this compound
This compound, an ester of acrylic acid and isooctyl alcohol, is a monofunctional monomer that readily participates in polymerization reactions, most notably free-radical polymerization.[1] Its branched C8 alkyl chain is the key to the desirable properties it imparts to polymers.[2]
The principal benefits of incorporating IOA as a reactive diluent include:
-
Viscosity Reduction: IOA effectively lowers the viscosity of resin formulations, enabling the development of solvent-free or high-solids systems. This is particularly advantageous in applications such as coatings and adhesives where precise control over flow properties is essential for uniform application.[1][3]
-
Enhanced Flexibility and Impact Resistance: The flexible isooctyl chain, when incorporated into the polymer network, increases the overall flexibility and impact resistance of the cured material.[1] This is crucial for applications requiring durability and the ability to withstand mechanical stress.
-
Improved Adhesion: Polymers formulated with IOA often exhibit superior adhesion to a variety of substrates, including those with low surface energy.[1]
-
Weatherability and Durability: Acrylic polymers containing IOA generally demonstrate good resistance to weathering and UV degradation, contributing to the long-term performance of coatings and adhesives.[1]
Quantitative Impact of this compound on Polymer Properties
The concentration of this compound in a polymer formulation directly influences the final properties of the material. The following tables summarize the observed trends and provide illustrative quantitative data.
Table 1: Effect of this compound on the Viscosity of Polymer Formulations
| Polymer System | IOA Concentration (% w/w) | Observed Viscosity Change | Illustrative Viscosity Data |
| Epoxy Acrylate | Increasing | Significant decrease | A reduction from 29,800 mPa·s to 13,920 mPa·s was observed in a modified epoxy acrylate system (though not solely with IOA).[1] |
| Polyurethane Acrylate | Increasing | Significant decrease | Formulations with reactive diluents show substantially lower viscosity. |
| High-Solids Acrylic Resin | As a key component | Enables low viscosity at high solids content | A high-solids acrylic resin containing IOA reported a viscosity of 3000-6000 mPa·s.[1] |
Table 2: Effect of this compound on Mechanical Properties of Cured Polymers
| Polymer System | IOA Concentration (% w/w) | Effect on Peel Strength | Effect on Tensile Strength | Effect on Flexibility/Elongation | Illustrative Data |
| Pressure-Sensitive Adhesives (PSAs) | Increasing | Generally increases to an optimum, then may decrease | Generally decreases | Increases | Modified acrylic PSAs have shown peel strengths of 4.88 N/25 mm and loop tack of 8.14 N/25 mm.[1] |
| UV-Cured Coatings | Increasing | Not typically measured | Generally decreases | Increases | The flexibility of a cured epoxy acrylate film increased from 12 mm to 1 mm with modification (though not solely with IOA).[1] |
Table 3: Thermal Properties of Polymers Containing this compound
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |
| Poly(this compound) (PIOA) | -50 to -70[2] | Approx. 250 |
| Poly(n-butyl acrylate) (PnBA) | -54 to -45 | 220 - 290 |
| Poly(2-ethylhexyl acrylate) (P2EHA) | -65 | Approx. 250 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound as a reactive diluent.
Synthesis of Acrylic Pressure-Sensitive Adhesive (PSA) via Solution Polymerization
This protocol describes the synthesis of a solvent-based acrylic PSA.
Materials:
-
This compound (IOA)
-
Methyl methacrylate (B99206) (MMA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.[1]
-
Monomer Mixture Preparation: In a separate beaker, prepare a mixture of the monomers (e.g., 70 parts by weight IOA, 25 parts by weight MMA, and 5 parts by weight AA).[1]
-
Initiator Solution: Dissolve AIBN (e.g., 0.5 parts by weight) in a portion of the ethyl acetate.[1]
-
Reaction Initiation: Add half of the ethyl acetate to the reaction vessel and heat to reflux (approximately 77°C).[1]
-
Monomer Feed: Slowly add the monomer mixture and the initiator solution to the reaction vessel over a period of 2-3 hours while maintaining a gentle reflux and constant stirring.[1]
-
Polymerization: After the addition is complete, continue the reaction for another 4-6 hours to ensure high monomer conversion.[1]
-
Cooling and Characterization: Cool the resulting polymer solution to room temperature. The PSA can then be characterized for its viscosity, solid content, molecular weight, and adhesive properties (peel, tack, shear).[1]
Formulation and UV Curing of a Polyurethane Acrylate (PUA) Coating
This protocol outlines the formulation and UV curing of a PUA coating using IOA as a reactive diluent.
Materials:
-
Polyurethane acrylate oligomer
-
This compound (IOA) (reactive diluent)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Substrate for coating (e.g., metal or plastic panel)
-
UV curing system (mercury lamp or LED)
-
Coating applicator (e.g., bar coater)
Procedure:
-
Formulation: In a light-protected container, mix the polyurethane acrylate oligomer (e.g., 60 parts by weight) with IOA (e.g., 35 parts by weight). Stir until a homogeneous mixture is obtained.
-
Photoinitiator Addition: Add the photoinitiator (e.g., 5 parts by weight) to the mixture and stir until completely dissolved.
-
Coating Application: Apply the formulated resin to the substrate using a bar coater to achieve a uniform film thickness (e.g., 50 µm).[1]
-
UV Curing: Immediately pass the coated substrate under the UV lamp. The required UV dose for curing will depend on the photoinitiator, film thickness, and lamp intensity. A typical dose might be in the range of 500-1000 mJ/cm².[1]
-
Post-Curing and Characterization: The cured coating can be evaluated for its mechanical properties (hardness, flexibility, adhesion) and chemical resistance.[1]
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows related to the use of this compound.
Free-Radical Polymerization of this compound
The most common mechanism for polymerizing this compound is free-radical polymerization, which proceeds in three main stages: initiation, propagation, and termination.[1][4]
Caption: The three stages of free-radical polymerization.
Experimental Workflow for PSA Synthesis and Characterization
The following diagram outlines the typical workflow for the synthesis and subsequent characterization of a pressure-sensitive adhesive.
Caption: Workflow for PSA synthesis and characterization.
Logical Relationship in UV Curing of Coatings
This diagram illustrates the logical dependencies in the UV curing process of a coating formulation containing this compound.
Caption: Logical flow of the UV curing process.
Safety Considerations
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] Inhalation of vapors and direct contact with skin and eyes should be avoided.[1] It should be stored in a cool, dry, well-ventilated place away from sources of ignition.[1]
Conclusion
This compound is a versatile and valuable reactive diluent in a multitude of polymer systems. Its ability to effectively reduce viscosity while simultaneously enhancing flexibility and adhesion makes it an indispensable component in the formulation of high-performance coatings, adhesives, and other polymeric materials. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals to explore and optimize the use of this compound in their specific applications.
References
health and safety guidelines for handling isooctyl acrylate in research
An In-depth Technical Guide to the Health and Safety Guidelines for Handling Isooctyl Acrylate (B77674) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl acrylate (IOA) is a versatile monomer utilized in the synthesis of polymers for a range of applications, including pressure-sensitive adhesives and coatings. As with many reactive monomers, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe handling in a research and development setting. This guide provides comprehensive health and safety information for laboratory personnel working with this compound, with a focus on quantitative data, detailed experimental protocols for hazard assessment, and clear visual aids for operational workflows and biological mechanisms.
Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound, which are essential for risk assessment and the implementation of appropriate safety measures.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 29590-42-9 | [3] |
| Molecular Formula | C11H20O2 | [3] |
| Molecular Weight | 184.28 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Characteristic/Acrid | [3] |
| Boiling Point | 125 °C at 27 hPa | [3] |
| Flash Point | 90.6 - 91.1 °C (Pensky-Martens closed cup) | [3] |
| Vapor Pressure | 1.1 hPa at 20 °C | [3] |
| Relative Density | 0.88 g/cm³ at 25 °C | [3] |
| Water Solubility | 0.01244 g/L at 23.1 °C | [3] |
| Partition Coefficient (log Pow) | 4.5 - 4.7 at 25 °C | [3] |
| Autoignition Temperature | 255 °C | [3] |
Toxicological Data
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg | [4][5] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [1][5] |
| Skin Corrosion/Irritation | Rabbit | Dermal | Slightly irritating | [4] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Slightly irritating | [4] |
| Skin Sensitization | Mouse | Dermal | Sensitizing | [6] |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 40 - 150 mg/kg | [3][5] |
Occupational Exposure Limits
| Organization | Limit | Value |
| AIHA WEEL | TWA (8-hour) | 5 ppm (37.5 mg/m³) |
Safe Handling and Storage
A logical workflow for the safe handling of this compound from receipt to disposal is crucial to minimize exposure and ensure laboratory safety.
References
- 1. nj.gov [nj.gov]
- 2. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scipoly.com [scipoly.com]
- 4. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. daikinchemicals.com [daikinchemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Acrylic Pressure-Sensitive Adhesives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of acrylic pressure-sensitive adhesives (PSAs). The methodologies outlined below cover common polymerization techniques, including solution, emulsion, and UV-cured systems. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the development and characterization of adhesive materials for a variety of applications, including medical devices and drug delivery systems.
Introduction
Acrylic pressure-sensitive adhesives are a versatile class of adhesives known for their excellent clarity, color stability, and resistance to aging and environmental factors.[1] They are synthesized from acrylic ester monomers, which can be tailored to achieve a wide range of adhesive properties.[2] The performance of an acrylic PSA is largely determined by its viscoelastic properties, which are influenced by the monomer composition, molecular weight, and degree of crosslinking.[2][3] Key performance characteristics of PSAs include tack, peel adhesion, and shear strength.[4]
Synthesis Protocols
This section details the experimental procedures for synthesizing acrylic PSAs via solution polymerization, a widely used method for producing high-quality adhesives.
Solution Polymerization of Acrylic PSAs
This protocol describes the synthesis of a solvent-borne acrylic PSA using common monomers and a radical initiator.
Materials:
-
2-Ethylhexyl acrylate (B77674) (2-EHA)
-
Butyl acrylate (BA)
-
Acrylic acid (AA)[5]
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (Initiator)[3][6]
-
Ethyl acetate (B1210297) (Solvent)[3][6]
-
Nitrogen gas
Equipment:
-
500 mL four-necked, round-bottomed flask
-
Condenser
-
Thermocouple
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, condenser, thermocouple, and dropping funnel. Place the flask in a heating mantle or oil bath.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to remove oxygen, which can inhibit the polymerization reaction. Maintain a gentle nitrogen flow throughout the synthesis.
-
Monomer and Initiator Preparation: In a separate beaker, prepare a mixture of the acrylic monomers (e.g., a specific ratio of 2-EHA, BA, and AA) and the initiator (e.g., 0.05 wt.% AIBN).[6]
-
Reaction Initiation: Heat the ethyl acetate solvent in the reactor to a specific temperature, typically around 80°C.[3][6]
-
Monomer Addition: Slowly add the monomer and initiator mixture to the heated solvent in the reactor using the dropping funnel over a period of 2-3 hours.[3]
-
Polymerization: Maintain the reaction temperature at 80°C for several hours (e.g., 3 hours) after the monomer addition is complete to ensure high conversion.[3][6] Additional initiator may be added in portions during this period to sustain the reaction.[6]
-
Cooling: Once the polymerization is complete, cool the reactor to room temperature. The resulting product is a solution of the acrylic PSA in ethyl acetate.
Caption: Solution polymerization workflow for acrylic PSAs.
Characterization of Acrylic PSAs
The performance of the synthesized acrylic PSA is evaluated through several standard tests to determine its adhesive properties.
1. Peel Adhesion:
-
Objective: To measure the force required to remove an adhesive tape from a standard test panel at a specified angle and speed.
-
Methodology: The synthesized PSA solution is coated onto a substrate (e.g., PET film) and dried to form a uniform adhesive film.[3] The adhesive tape is then applied to a stainless steel substrate, and a 2 kg rubber roller is passed over it twice to ensure intimate contact.[6] After a dwell time of 24 hours at room temperature, the 180° peel strength is measured using a texture analyzer at a peeling speed of 300 mm/min.[6]
2. Tack Measurement:
-
Objective: To quantify the initial "stickiness" of the adhesive.
-
Methodology: Probe tack is a common method where the maximum force required to separate a probe from the adhesive surface is measured.[6]
3. Shear Strength (Cohesion):
-
Objective: To assess the internal strength of the adhesive and its ability to resist shear forces.
-
Methodology: A standard area of the adhesive tape is applied to a test panel and a weight is attached. The time it takes for the tape to fail under the shear stress is recorded.[3] The Shear Adhesion Failure Temperature (SAFT) can also be determined by measuring the temperature at which the adhesive fails under a constant load.[5]
4. Molecular Weight Analysis:
-
Objective: To determine the molecular weight and molecular weight distribution of the polymer, which significantly impact adhesive properties.
-
Methodology: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymer.[3][7]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the characterization of acrylic PSAs as reported in the literature.
| Property | Typical Values | Characterization Method | Reference(s) |
| Peel Adhesion | 10 N/25 mm | 180° Peel Test | [7] |
| Tack | 10 N | Probe Tack Test | [7] |
| Shear Strength | > 24 hours | Static Shear Test | [7] |
| Number-Average MW (Mn) | 1.0 × 10⁵ g/mol | Gel Permeation Chromatography (GPC) | [3] |
| Polydispersity (PDI) | 3.23 | Gel Permeation Chromatography (GPC) | [3] |
| Glass Transition (Tg) | -70°C to +20°C | Differential Scanning Calorimetry (DSC) | [2][8] |
Radical Polymerization Mechanism
The synthesis of acrylic PSAs via solution polymerization proceeds through a free-radical mechanism. The process involves three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization mechanism.
Initiation: The initiator (e.g., AIBN) decomposes under heat to form free radicals.
Propagation: The free radicals react with monomer units, initiating the growth of polymer chains. This process repeats, rapidly adding monomer units to the growing chain.
Termination: The growth of polymer chains is terminated when two growing chains react with each other, either by combination or disproportionation, to form a stable polymer molecule.
References
- 1. generalformulations.com [generalformulations.com]
- 2. specialchem.com [specialchem.com]
- 3. Synthesis and Characterization of Pressure-Sensitive Adhesives Based on a Naphthyl Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICI Journals Master List [journals.indexcopernicus.com]
- 6. adhesion.kr [adhesion.kr]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for UV Curing of Polyurethane Acrylate (PUA) Coatings with Isooctyl Acrylate (IOA)
Introduction
UV-curable polyurethane acrylate (B77674) (PUA) coatings are widely utilized in various industries due to their rapid curing process, low energy consumption, and the absence of volatile organic compounds (VOCs).[1] These coatings combine the desirable properties of polyurethanes, such as toughness and flexibility, with the high reactivity of acrylates. The UV curing process involves a free-radical polymerization initiated by a photoinitiator upon exposure to UV light, leading to the rapid transformation of a liquid resin into a solid, crosslinked polymer network.[1]
Isooctyl acrylate (IOA) is a monofunctional acrylate monomer that can be incorporated into UV-curable PUA formulations as a reactive diluent. The inclusion of IOA can enhance the flexibility of the cured coating and improve its solubility characteristics.[2][3] This document provides detailed application notes and experimental protocols for the formulation, UV curing, and characterization of PUA coatings containing IOA, intended for researchers, scientists, and professionals in drug development and related fields.
Materials and Equipment
A comprehensive list of necessary materials and equipment for the successful formulation and curing of these coatings is provided below.
| Category | Item | Purpose |
| Chemicals | Aliphatic Polyurethane Acrylate (PUA) Oligomer | Primary resin binder |
| This compound (IOA) | Reactive diluent for viscosity control and property modification | |
| Photoinitiator (e.g., Irgacure 184, TPO) | Initiates polymerization upon UV exposure[4][5] | |
| Substrates (e.g., glass slides, metal panels) | Surface for coating application | |
| Cleaning Solvents (e.g., acetone, isopropanol) | Substrate preparation | |
| Equipment | Laboratory Scale Mixer | Formulation blending |
| Film Applicator (e.g., spin coater, bar coater) | Application of uniform coating thickness | |
| UV Curing System (e.g., mercury lamp, LED lamp) | Curing of the liquid coating | |
| Fourier-Transform Infrared (FTIR) Spectrometer | To determine the degree of cure[6] | |
| Mechanical Tester (e.g., tensile tester, pencil hardness tester) | To evaluate mechanical properties[6][7] | |
| Differential Scanning Calorimeter (DSC) / Thermogravimetric Analyzer (TGA) | To assess thermal properties[6] | |
| Adhesion Tester (e.g., cross-hatch adhesion tester) | To measure coating adhesion to the substrate[6] |
Experimental Protocols
Detailed methodologies for the key experimental stages are outlined to ensure reproducibility and accuracy.
1. Formulation of the UV-Curable PUA-IOA Coating
The formulation of the coating is a critical step that dictates the properties of the final cured film.
-
Objective: To prepare a homogeneous liquid formulation of PUA, IOA, and a photoinitiator.
-
Procedure:
-
In a suitable container, weigh the desired amount of PUA oligomer.
-
Add the specified amount of IOA monomer to the PUA oligomer. The concentration of IOA can be varied to study its effect on the final properties.
-
Add the photoinitiator to the mixture. The concentration of the photoinitiator is typically between 1-5% by weight of the total formulation.[8]
-
Thoroughly mix the components using a laboratory mixer at a moderate speed until a clear, homogeneous solution is obtained. Ensure that no air bubbles are entrapped in the mixture.[2][3]
-
2. Coating Application
A uniform coating thickness is essential for consistent curing and reliable characterization.
-
Objective: To apply a uniform thin film of the formulated coating onto a substrate.
-
Procedure:
-
Clean the substrate thoroughly with appropriate solvents (e.g., acetone, isopropanol) to remove any contaminants and ensure good adhesion.
-
Using a film applicator, apply the formulated liquid coating onto the prepared substrate. The thickness of the wet film can be controlled by the applicator settings. A typical wet film thickness for testing is around 50-100 µm.
-
3. UV Curing Process
The UV curing step transforms the liquid coating into a solid, crosslinked film.
-
Objective: To polymerize the liquid coating using UV radiation.
-
Procedure:
-
Place the coated substrate in a UV curing chamber.
-
Expose the coating to UV radiation. The UV source should have a wavelength range appropriate for the chosen photoinitiator (e.g., 250-400 nm).[6]
-
The UV intensity and exposure time are critical parameters that need to be optimized. A typical UV intensity is in the range of 50-100 mW/cm², and the exposure time can vary from a few seconds to several minutes depending on the formulation and film thickness.[6]
-
After UV exposure, the coating should be fully cured, meaning it is tack-free and solid.
-
4. Characterization of the Cured Coating
A series of characterization techniques are employed to evaluate the performance of the cured PUA-IOA coating.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To determine the degree of acrylate double bond conversion, which indicates the extent of curing.[6]
-
Procedure: Record the FTIR spectra of the coating before and after UV curing. The conversion of acrylate double bonds can be calculated by monitoring the decrease in the absorbance peak at around 810 cm⁻¹ (C=C twisting) relative to an internal standard peak that does not change during the reaction, such as the carbonyl peak (C=O) at approximately 1720 cm⁻¹.[6]
-
-
Mechanical Properties:
-
Pencil Hardness: To assess the surface hardness of the cured film according to ASTM D3363.[6][7]
-
Adhesion: To evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test (ASTM D3359).[6]
-
Tensile Strength and Elongation at Break: To determine the film's strength and flexibility by testing free-standing films on a universal testing machine.
-
-
Thermal Properties:
Data Presentation
The following tables provide a structured format for presenting quantitative data from the experiments.
Table 1: Formulation Composition
| Formulation ID | PUA Oligomer (wt%) | IOA (wt%) | Photoinitiator (wt%) |
| PUA-IOA-1 | 75 | 20 | 5 |
| PUA-IOA-2 | 70 | 25 | 5 |
| PUA-IOA-3 | 65 | 30 | 5 |
Table 2: UV Curing Parameters
| Formulation ID | UV Wavelength (nm) | UV Intensity (mW/cm²) | Exposure Time (s) | Cured Film Thickness (µm) |
| PUA-IOA-1 | 365 | 80 | 10 | 50 |
| PUA-IOA-2 | 365 | 80 | 10 | 50 |
| PUA-IOA-3 | 365 | 80 | 10 | 50 |
Table 3: Properties of Cured PUA-IOA Films
| Formulation ID | Degree of Conversion (%) | Pencil Hardness | Adhesion (ASTM D3359) | Tensile Strength (MPa) | Elongation at Break (%) | Tg (°C) |
| PUA-IOA-1 | >95 | 2H | 5B | 30 | 150 | 55 |
| PUA-IOA-2 | >95 | H | 5B | 25 | 200 | 50 |
| PUA-IOA-3 | >95 | HB | 5B | 20 | 250 | 45 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical process of UV curing.
Figure 1. Experimental workflow for PUA-IOA coating preparation and analysis.
Figure 2. Simplified signaling pathway of UV-induced free-radical polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. paint.org [paint.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Preparation, Characterization and Application of UV-Curable Flexible Hyperbranched Polyurethane Acrylate | MDPI [mdpi.com]
- 7. pcimag.com [pcimag.com]
- 8. researchgate.net [researchgate.net]
using isooctyl acrylate in the formulation of biocompatible medical adhesives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctyl acrylate (B77674) (IOA) is a key monomer in the formulation of acrylic pressure-sensitive adhesives (PSAs) for medical applications, including transdermal drug delivery systems (TDDS), wound dressings, and wearable sensor adhesives.[1][2] Its branched alkyl chain results in a low glass transition temperature (Tg ≈ -70°C), which imparts the essential properties of tackiness, flexibility, and peel adhesion required for skin-contact applications.[1] For medical use, IOA is typically copolymerized with other monomers to precisely tailor the adhesive's performance and ensure biocompatibility.[1][3]
Acrylic PSAs are generally formulated by balancing three types of monomers:
-
Soft Monomers (e.g., Isooctyl Acrylate): Forming the bulk of the polymer (typically 70-90%), these monomers provide the fundamental PSA properties of tack and flexibility.[1]
-
Hard Monomers (e.g., Methyl Methacrylate, Vinyl Acetate): With a high Tg, these are incorporated (0-30%) to increase the cohesive strength (shear resistance) of the adhesive, preventing it from splitting or oozing during wear.[1][4]
-
Functional Monomers (e.g., Acrylic Acid): Added in small amounts (typically 2-10%), these polar monomers enhance adhesion to the skin, improve cohesive strength through hydrogen bonding, and provide reactive sites for crosslinking.[1][4]
The biocompatibility of the final adhesive is paramount and is largely influenced by the completeness of the polymerization reaction. Residual, unreacted monomers can leach from the adhesive and are the primary cause of cytotoxicity and skin irritation.[5][6][7] Therefore, careful control of the synthesis process and subsequent purification are critical steps in manufacturing medical-grade adhesives.
Data Presentation: Performance Characteristics
The performance of an IOA-based PSA is highly dependent on the ratio of its constituent monomers and the degree of crosslinking. The following tables summarize the expected trends and representative quantitative data.
Table 1: Effect of Monomer Composition on Adhesive Properties
| Formulation (Weight Ratio) | IOA ("Soft") | MMA ("Hard") | AA ("Functional") | Peel Strength (N/25 mm) | Tack (N) | Shear Strength (hours) |
| A | 95% | 0% | 5% | ~9-11 | High | Moderate |
| B | 85% | 10% | 5% | ~7-9 | Moderate | High |
| C | 75% | 20% | 5% | ~4-6 | Low | Very High |
| D | 90% | 10% | 0% | Moderate | Moderate | Low |
Note: These values are illustrative and can vary based on molecular weight, crosslinking, and specific test conditions. Data trends are compiled from sources studying similar acrylate systems.[4][8] Increasing the "hard" monomer (MMA) content generally decreases peel strength and tack while significantly increasing cohesive (shear) strength. The functional monomer (AA) enhances adhesion to polar substrates like skin.[4]
Table 2: Effect of Crosslinker Concentration on Adhesive Properties
| Formulation Base (IOA/AA 95/5) | Crosslinker Content (phr)* | Peel Strength (N/25 mm) | Probe Tack (N) | Shear Strength (hours) |
| E | 0 | High | High | Low |
| F | 0.2 | Moderate-High | Moderate-High | Moderate |
| G | 0.5 | Moderate | Moderate | High |
| H | 1.0 | Low | Low | Very High |
*phr: parts per hundred rubber/resin. Note: These values are illustrative. Data trends are compiled from sources studying the effects of crosslinking on acrylic PSAs.[9][10] As crosslinker concentration increases, the polymer network becomes more rigid. This enhances cohesive strength (shear resistance) but reduces the adhesive's ability to flow and wet surfaces, thereby decreasing peel strength and tack.[9][11]
Experimental Protocols
Protocol 1: Synthesis of this compound-Based PSA (Solvent Polymerization)
This protocol describes a lab-scale synthesis of an IOA and acrylic acid (AA) copolymer.
Materials:
-
This compound (IOA)
-
Acrylic acid (AA)
-
Ethyl acetate (B1210297) (solvent)
-
Benzoyl peroxide (initiator)
-
500 mL three-necked flask with condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Monomer Preparation: Prepare a monomer mixture based on the desired weight ratio (e.g., for a 93:7 ratio, use 93g IOA and 7g AA).
-
Reactor Setup: Add 100g of ethyl acetate to the 500 mL flask.
-
Initiation: Add the monomer mixture and 0.5g of benzoyl peroxide to the flask.
-
Polymerization: Heat the mixture to 80°C under a nitrogen atmosphere with continuous stirring.[1]
-
Reaction Time: Maintain the reaction for 6-8 hours to ensure high conversion of monomers.[1]
-
Completion: After the reaction period, cool the resulting polymer solution to room temperature. The product is a solvent-borne PSA.
Protocol 2: Sample Preparation for Adhesive Testing
-
Coating: Coat the synthesized PSA solution onto a 2 mil polyester (B1180765) (PET) film.
-
Drying: Allow the solvent to evaporate completely in an oven. The temperature and time should be optimized to remove the solvent without degrading the adhesive.
-
Conditioning: Before testing, condition the adhesive-coated films for at least 24 hours at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).[12]
-
Specimen Cutting: Cut the coated film into strips of the required width for each test (typically 1 inch or 25 mm).[13]
Protocol 3: 180° Peel Adhesion Test (ASTM D3330)
This test measures the force required to remove an adhesive-coated film from a standard test panel.[5][13]
Equipment:
-
Tensile testing machine
-
Standard stainless steel test panel
-
2 kg rubber-covered roller
-
Cutter for sample preparation
Procedure:
-
Panel Preparation: Clean the stainless steel test panel three times with a suitable solvent (e.g., isopropanol, acetone) and allow it to dry completely.[13]
-
Application: Apply the 1-inch wide adhesive strip to the clean test panel.
-
Rolling: Pass the 2 kg roller lengthwise over the tape twice (once in each direction) to ensure uniform contact and remove air bubbles.[13]
-
Dwell Time: Allow the sample to dwell for 20 minutes at room temperature.
-
Testing Setup: Clamp the free end of the panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw, creating a 180° angle.[5]
-
Peeling: Set the machine to a peel rate of 300 mm/min and record the force required to peel the tape from the panel.[13]
-
Data Analysis: Ignore the data from the first 25 mm of the peel. Calculate the average force over the next 50 mm.[13] Report the result in Newtons per 25 mm (N/25 mm).
Protocol 4: Loop Tack Test (ASTM D6195)
This test measures the initial "quick stick" or tackiness of the adhesive.[4][9]
Equipment:
-
Tensile testing machine with a loop tack fixture
-
Standard stainless steel test panel
-
Cutter for sample preparation
Procedure:
-
Sample Preparation: Cut a 1-inch by 5-inch (25 mm x 125 mm) strip of the adhesive-coated film.[12]
-
Loop Formation: Form the strip into a loop with the adhesive side facing outwards and clamp the ends in the upper jaw of the tester.[4][9]
-
Testing: Lower the loop onto the test panel at a controlled speed until a defined area (e.g., 1 inch x 1 inch) makes contact.[14]
-
Separation: Immediately after contact, move the jaw upwards at a specified speed (e.g., 300 mm/min).
-
Data Recording: Record the peak force required to separate the loop from the panel. This is the loop tack value.[14]
Protocol 5: Shear Adhesion (Shear Strength) Test
This test determines the cohesive strength of the adhesive and its ability to resist a static load applied parallel to the surface.[15]
Equipment:
-
Shear test stand with panels
-
Standard weights (e.g., 1 kg)
-
Timer
-
Cutter and roller
Procedure:
-
Sample Preparation: Prepare a 1-inch wide tape sample and apply it to a stainless steel test panel, ensuring a standard contact area (e.g., 1 inch x 1 inch).
-
Rolling: Use the 2 kg roller to apply the tape firmly.
-
Dwell Time: Allow the sample to dwell for at least 20 minutes.
-
Testing: Place the panel in the shear test stand and hang a standard weight (e.g., 1 kg) from the free end of the tape.
-
Measurement: Record the time it takes for the tape to fail and fall from the panel. A longer time indicates higher shear strength.[15]
Protocol 6: In Vitro Cytotoxicity Test (ISO 10993-5)
This protocol provides a general framework for assessing the cytotoxicity of leachable substances from the adhesive.
Procedure:
-
Extract Preparation: Prepare an extract of the cured adhesive according to ISO 10993-12. This typically involves incubating the adhesive material in a cell culture medium (e.g., MEM) at 37°C for 24 hours.[16]
-
Cell Culture: Culture a monolayer of L929 mouse fibroblast cells (or another appropriate cell line) in 96-well plates.
-
Exposure: Replace the culture medium in the wells with the prepared adhesive extract (in various dilutions) and control media (negative and positive controls).[17]
-
Incubation: Incubate the cells with the extracts for 24-48 hours.
-
Viability Assessment: Assess cell viability using a quantitative method, such as the MTT assay. This colorimetric assay measures the metabolic activity of viable cells.[13][17]
-
Data Analysis: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect under ISO 10993-5.[13][15]
Visualizations
References
- 1. Frontiers | Origin of oxidative stress in cells exposed to dental resin monomers [frontiersin.org]
- 2. Buy this compound | 29590-42-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatibility of polymethylmethacrylate resins used in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Water-Based Acrylic Adhesives with a Variable Ratio of 2-Ethylhexyl Acrylate and n-Butyl Acrylate for Application in Glass Bottle Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adhesion.kr [adhesion.kr]
- 10. snu.elsevierpure.com [snu.elsevierpure.com]
- 11. pstc.org [pstc.org]
- 12. Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. assets.solventum.com [assets.solventum.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Determination of Isooctyl Acrylate Purity by Gas Chromatography
Introduction
Isooctyl acrylate (B77674) is a crucial monomer utilized in the synthesis of a wide array of polymers for applications including pressure-sensitive adhesives, coatings, and sealants. The purity of isooctyl acrylate is a critical parameter that directly influences the performance, consistency, and safety of the final polymer product, especially in sensitive applications like medical devices. This application note provides a detailed protocol for the determination of this compound purity using gas chromatography with a flame ionization detector (GC-FID). This method is suitable for identifying and quantifying the main component as well as potential impurities such as isooctanol and other related esters.
Experimental Protocol
This protocol outlines the necessary steps for determining the purity of this compound by gas chromatography.
1. Materials and Reagents
-
This compound sample
-
Acetone (B3395972) or Methylene (B1212753) Chloride (GC grade or higher)
-
Helium or Hydrogen (carrier gas, 99.999% purity or higher)
-
Certified reference standards for potential impurities (e.g., isooctanol, acrylic acid), if available for positive identification.
2. Instrumentation
A gas chromatograph equipped with a Flame Ionization Detector (FID) is required.[1] The system should also include a split/splitless injector.
3. Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis. These may serve as a starting point and can be optimized for specific instruments and sample matrices.
| Parameter | Recommended Setting |
| Column | Non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium or Hydrogen[1] |
| Carrier Gas Flow Rate | 1 mL/min (constant flow)[1] |
| Injector Type | Split/splitless[1] |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1[1] |
| Injection Volume | 1 µL[1] |
| Oven Temperature Program | |
| - Initial Temperature | 80 °C[1] |
| - Initial Hold Time | 2 minutes[1] |
| - Ramp Rate | 10 °C/minute to 250 °C[1] |
| - Final Hold Time | 5 minutes at 250 °C[1] |
| Detector | Flame Ionization Detector (FID)[1] |
| Detector Temperature | 275 °C |
4. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.
-
Dilute the sample with a suitable solvent, such as acetone or methylene chloride, to a final concentration of approximately 1 mg/mL.[1]
-
Mix the solution thoroughly to ensure homogeneity.
-
Transfer a portion of the prepared sample into a 2 mL autosampler vial for analysis.
5. Analysis Procedure
-
Set up the gas chromatograph according to the parameters outlined in the "Chromatographic Conditions" table.
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram for the entire duration of the temperature program.
-
Integrate all peaks in the resulting chromatogram.
6. Data Analysis and Calculation
The purity of this compound is determined by the area percent method. This method calculates the purity based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.[1]
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
7. System Suitability
Before sample analysis, it is recommended to perform a system suitability test to ensure the chromatographic system is performing adequately. This may include injecting a known standard to verify retention time, peak shape, and detector response.
Data Presentation
The following table presents hypothetical data from the GC analysis of three different batches of this compound, illustrating typical purity levels and common impurities.
| Compound | Batch A (% Area) | Batch B (% Area) | Batch C (% Area) |
| This compound | 99.88 | 99.65 | 99.93 |
| Isooctanol | 0.06 | 0.22 | 0.03 |
| Acrylic Acid | < 0.01 | 0.05 | < 0.01 |
| Other Impurities | 0.05 | 0.08 | 0.03 |
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound purity by gas chromatography.
Caption: Workflow for this compound Purity Determination by GC.
References
Application Note: Identification of Functional Groups in Isooctyl Acrylate using ATR-FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation by the sample, which causes specific molecular vibrations. Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that is ideal for the rapid analysis of liquid and solid samples with minimal preparation. Isooctyl acrylate (B77674), a common monomer in polymer synthesis, possesses distinct functional groups that are critical to its chemical properties and reactivity. This application note provides a detailed protocol for using ATR-FTIR spectroscopy to identify the key functional groups in isooctyl acrylate. While other analytical methods like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can also provide structural information, ATR-FTIR offers a unique combination of speed, simplicity, and cost-effectiveness for routine functional group identification.[1]
Principle of ATR-FTIR
In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam reflects off the internal surface of the crystal, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. If the sample absorbs infrared radiation at specific frequencies, the evanescent wave is attenuated. The attenuated beam is then directed to the detector, generating an infrared spectrum. This technique is particularly advantageous for liquid samples like this compound as it requires only a small sample volume and minimal sample preparation.
Experimental Protocol
This section details the methodology for acquiring an ATR-FTIR spectrum of this compound.
1. Equipment and Materials
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
-
This compound sample.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).
-
Lint-free wipes.
2. Spectrometer Setup
-
Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned according to the manufacturer's instructions.
-
Allow the instrument to warm up for the recommended time to ensure stability.
3. Background Spectrum Acquisition
-
Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[1]
-
Ensure the ATR crystal surface is clean and dry.
-
Record a background spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.[1]
4. Sample Analysis
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[1] For liquid samples, this is often sufficient for analysis.[2][3]
-
Acquire the FTIR spectrum of the sample using the same parameters as the background scan (e.g., number of scans and spectral range).
5. Data Processing and Analysis
-
The resulting spectrum should be automatically background-corrected by the instrument's software.
-
If necessary, an ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.
6. Cleaning
-
After the analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.[1]
Data Presentation: Characteristic Functional Groups of this compound
The primary functional groups within this compound that can be identified using FTIR spectroscopy are the ester group, the vinyl (alkene) group, and the alkane backbone.[1] The table below summarizes the expected wavenumber ranges for the characteristic vibrations of these functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester | C=O stretch | ~1725 |
| C-O stretch | 1100-1300 | |
| Vinyl (Alkene) | =C-H stretch | ~3000-3100 |
| C=C stretch | ~1636 | |
| =C-H out-of-plane bend | ~810 | |
| Alkane | C-H stretch (asymmetric and symmetric) | ~2850-2960 |
| C-H bend (scissoring and rocking) | ~1380-1465 |
Note: The exact peak positions can vary slightly depending on the sample's physical state and the specific FTIR instrument used.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of identifying the functional groups in this compound using ATR-FTIR spectroscopy.
Caption: ATR-FTIR workflow for this compound.
References
Application Notes and Protocols for Isooctyl Acrylate-Based Copolymers in Drug Delivery Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and application of isooctyl acrylate-based copolymer hydrogels for drug delivery. It includes comprehensive experimental protocols and summarizes key quantitative data to facilitate research and development in this area.
Introduction
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids, making them ideal candidates for drug delivery systems.[1] Their porous structure allows for the encapsulation of therapeutic agents and their subsequent controlled release.[2] Isooctyl acrylate (B77674) (IOA) is a monomer that, when copolymerized with hydrophilic monomers such as acrylic acid (AA), can form amphiphilic copolymers. These copolymers can self-assemble into hydrogels that are particularly well-suited for the delivery of hydrophobic drugs, a significant challenge in pharmaceutical formulation. The isooctyl group provides a hydrophobic domain, enhancing the loading capacity for poorly water-soluble drugs, while the hydrophilic comonomer ensures water absorption and biocompatibility.
The synthesis of these hydrogels typically involves free-radical polymerization of the monomers in the presence of a cross-linking agent and a polymerization initiator. The resulting hydrogel's properties, including its swelling behavior, mechanical strength, and drug release profile, can be tailored by adjusting the ratio of the comonomers, the cross-linker concentration, and the polymerization conditions.
Experimental Protocols
Synthesis of this compound-co-Acrylic Acid (IOA-co-AA) Hydrogels
This protocol describes the synthesis of a representative IOA-co-AA hydrogel via free-radical polymerization.
Materials:
-
This compound (IOA), monomer
-
Acrylic acid (AA), comonomer
-
N,N'-methylenebis(acrylamide) (MBA), cross-linker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
In a beaker, prepare the monomer solution by dissolving a specific molar ratio of IOA and AA (e.g., 1:1) in deionized water.
-
Add the cross-linking agent, MBA (e.g., 1 mol% with respect to the total monomer concentration), to the monomer solution and stir until completely dissolved.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), to the solution and stir to dissolve.
-
Finally, add the accelerator, TEMED, to initiate the polymerization reaction.
-
Immediately pour the solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.
-
The purified hydrogel can be cut into desired shapes and sizes for further characterization and drug loading studies.
-
For swelling studies, the hydrogel is immersed in PBS (pH 7.4) and the weight change is monitored over time until equilibrium is reached.
Drug Loading into IOA-co-AA Hydrogels
This protocol outlines the swelling-diffusion method for loading a model hydrophobic drug into the synthesized hydrogels.
Materials:
-
Synthesized and purified IOA-co-AA hydrogel discs
-
Model hydrophobic drug (e.g., Ibuprofen, Dexamethasone)
-
Ethanol or other suitable organic solvent
-
Deionized water
Procedure:
-
Prepare a stock solution of the model drug in a suitable solvent (e.g., ethanol).
-
Prepare a series of drug loading solutions by diluting the stock solution with deionized water to achieve the desired drug concentrations.
-
Immerse pre-weighed, dried hydrogel discs in the drug loading solutions.
-
Allow the hydrogels to swell in the drug solutions for a predetermined period (e.g., 24-48 hours) at room temperature with gentle agitation to facilitate drug diffusion into the hydrogel matrix.
-
After the loading period, remove the hydrogel discs from the solutions and gently blot the surface to remove excess drug solution.
-
Dry the drug-loaded hydrogels to a constant weight.
-
The amount of drug loaded into the hydrogel can be determined by measuring the concentration of the drug remaining in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
In Vitro Drug Release Study
This protocol describes the procedure for evaluating the in vitro release of the loaded drug from the hydrogels.
Materials:
-
Drug-loaded IOA-co-AA hydrogel discs
-
Phosphate buffered saline (PBS), pH 7.4 (release medium)
-
A dissolution apparatus or a set of beakers in a shaking water bath maintained at 37°C.
Procedure:
-
Place a drug-loaded hydrogel disc in a known volume of pre-warmed PBS (pH 7.4) in the dissolution apparatus or a beaker.
-
Maintain the temperature at 37°C and provide gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
While specific quantitative data for this compound-based copolymer hydrogels is not extensively available in the public domain, the following tables present representative data for similar acrylate-based hydrogel systems to illustrate the expected trends and parameters.
Table 1: Swelling Ratio of Acrylamide-co-Acrylic Acid Hydrogels
| Hydrogel Composition (AAm:AAc molar ratio) | Equilibrium Swelling Ratio (%) in pH 7.4 Buffer |
| 90:10 | 5447[3] |
| 80:20 | 7823[3] |
| 70:30 | 9856[3] |
| 60:40 | 12703[3] |
Note: Data is for Poly(acrylamide-co-N-butylmethacrylate-co-acrylic acid) hydrogels, which demonstrates the influence of increasing hydrophilic monomer content on swelling.
Table 2: Drug Loading and Encapsulation Efficiency in Acrylate-Based Hydrogels
| Hydrogel System | Model Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Poly(NIPAM-co-PAAm) | Curcumin | ~15 | ~65[4] |
| Alginate-PVA Core-Shell | Fenofibrate | up to 83[5] | Not Reported |
Note: This data is for different acrylate and polymer systems and is intended to be illustrative.
Table 3: In Vitro Drug Release from Acrylate-Based Hydrogels
| Hydrogel System | Model Drug | Time (hours) | Cumulative Release (%) |
| Poly(NIPAM-co-pGMA-Mela) | Ibuprofen (pH 4.0, 45°C) | 10 | ~100[4] |
| Poly(NIPAM-co-pGMA-Mela) | 5-Fluorouracil (pH 4.0, 45°C) | 10 | ~100[4] |
| PEG-PLGA-PEG Triblock | Doxorubicin | 24 | ~40 |
Note: Release kinetics are highly dependent on the specific polymer system, drug, and release conditions.
Table 4: Biocompatibility of Acrylate-Based Copolymers (MTT Assay)
| Copolymer Composition | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| PMMA with 10% Ethyl-methacrylate | >90[6] | >90[6] |
| PMMA with 20% Ethyl-methacrylate | >90[6] | >90[6] |
| PMMA with 10% Butyl-methacrylate | >90[6] | >90[6] |
| PMMA with 20% Butyl-methacrylate | >90[6] | >90[6] |
| PMMA with 10% Isobutyl-methacrylate | >90[6] | >90[6] |
| PMMA with 20% Isobutyl-methacrylate | >90[6] | >90[6] |
Note: Data from a study on polymethylmethacrylate copolymers, indicating good biocompatibility for various acrylate copolymers. A study on this compound monomer and polymer showed no carcinogenic potential under the conditions of the study.[7]
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of drug delivery hydrogels.
Drug Release Mechanism
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. doylegroup.mit.edu [doylegroup.mit.edu]
- 6. Cytotoxicity of polymethylmethacrylate copolymers | Annals of Medical Research [annalsmedres.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Inhibitor Concentration in Isooctyl Acrylate by High-Performance Liquid Chromatography (HPLC)
Introduction
Isooctyl acrylate (B77674) is a key monomer utilized in the synthesis of a wide range of polymers for applications such as pressure-sensitive adhesives, coatings, and sealants. To prevent spontaneous polymerization during transport and storage, inhibitors such as hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ) are added. The concentration of these inhibitors must be carefully monitored to ensure batch-to-batch consistency and predictable polymerization behavior. This application note details a robust and accurate method for the quantification of inhibitors in isooctyl acrylate using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Principle of the Method
This method employs a reverse-phase HPLC system to separate the inhibitor (e.g., MEHQ or HQ) from the this compound monomer matrix. The sample is diluted in a suitable solvent and injected into the HPLC system. Separation is achieved on a C18 column using an isocratic mobile phase of acetonitrile (B52724) and water. The inhibitor is detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for accurate quantification against a calibration curve prepared from standards of known concentrations.
Experimental Protocols
1. Materials and Reagents
-
Solvents: HPLC grade acetonitrile and water.
-
Standards: Certified reference standards of MEHQ and/or HQ.
-
Sample: this compound.
-
Equipment:
2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 ppm MEHQ): Accurately weigh approximately 100 mg of MEHQ standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the expected concentration range of the inhibitor in the sample (e.g., 1, 5, 10, 25, 50 ppm).
3. Sample Preparation
-
Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.[1] For samples with unknown concentrations, a starting dilution of 1 mg/mL is recommended.[2]
-
Mix thoroughly until the sample is completely dissolved. Sonication may be used to assist dissolution.[2]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could clog the column.[3][4]
4. HPLC Operating Conditions
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatograph with UV detector |
| Column | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v), filtered and degassed[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Detector Wavelength | 289 nm for MEHQ[1] |
5. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Linearity: Analyze the working standard solutions to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[5][6]
-
Accuracy: Determined by spike and recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5] The mean recovery should be within 98-102%.[5][6]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be < 2%.[5][6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[7]
6. Quantification
Inject the prepared sample solution into the HPLC system. The concentration of the inhibitor is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.[1]
Data Presentation
Table 1: Summary of Quantitative Data for Inhibitor Analysis
| Parameter | Typical Value |
| Inhibitor | MEHQ |
| Retention Time | ~1.5 - 3.0 min |
| Linearity (R²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | ~0.1 - 1.0 ppm |
| Limit of Quantitation (LOQ) | ~0.3 - 3.0 ppm |
| Accuracy (% Recovery) | 98 - 102%[5][6] |
| Precision (% RSD) | < 2%[6] |
Note: The exact retention time, LOD, and LOQ will depend on the specific HPLC system, column, and operating conditions.
Visualizations
Caption: Experimental workflow for inhibitor quantification.
Caption: Logical relationship of the quantification procedure.
References
Controlled Polymerization of Poly(isooctyl acrylate): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of poly(isooctyl acrylate) (PIOA) using controlled radical polymerization (CRP) methods. The use of Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allows for precise control over molecular weight, polydispersity, and polymer architecture, which is crucial for the development of advanced materials in drug delivery and other biomedical applications.
Introduction
Poly(this compound) is a key component in many pressure-sensitive adhesives and specialty elastomers due to its low glass transition temperature and desirable viscoelastic properties. Conventional free-radical polymerization of isooctyl acrylate (B77674) often leads to polymers with broad molecular weight distributions and limited architectural control. Controlled radical polymerization techniques offer a significant advantage by enabling the synthesis of well-defined PIOA with predictable molecular weights and narrow polydispersity indices (PDI). This control is essential for fine-tuning the mechanical and adhesive properties of the resulting polymers and for the synthesis of block copolymers for advanced applications.
This document outlines detailed experimental protocols for the synthesis of PIOA via ATRP, RAFT, and NMP, and provides a summary of the expected quantitative data for each method.
Data Presentation
The following tables summarize typical quantitative data obtained from the controlled polymerization of this compound using different methods. These values are representative and may vary depending on specific reaction conditions.
Table 1: ATRP of this compound - Representative Data
| Entry | [IOA]:[Initiator]:[Cu(I)]:[Ligand] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:2 | Toluene (B28343) | 90 | 6 | 85 | 15,700 | 1.15 |
| 2 | 200:1:1:2 | Anisole | 80 | 8 | 92 | 34,000 | 1.20 |
| 3 | 50:1:0.5:1 | Bulk | 70 | 4 | 78 | 7,200 | 1.18 |
Table 2: RAFT Polymerization of this compound - Representative Data
| Entry | [IOA]:[CTA]:[Initiator] | CTA | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.2 | CPADB | Toluene | 70 | 12 | 95 | 17,500 | 1.12 |
| 2 | 300:1:0.1 | DDMAT | Dioxane | 60 | 24 | 98 | 54,000 | 1.15 |
| 3 | 50:1:0.2 | CPTC | Bulk | 80 | 8 | 90 | 8,300 | 1.10 |
Table 3: NMP of this compound - Representative Data
| Entry | [IOA]:[Alkoxyamine] | Alkoxyamine Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | SG1-based | Bulk | 120 | 6 | 75 | 13,800 | 1.25 |
| 2 | 200:1 | TIPNO-based | Toluene | 110 | 10 | 85 | 31,300 | 1.30 |
| 3 | 50:1 | SG1-based | Anisole | 120 | 4 | 65 | 6,000 | 1.28 |
Experimental Protocols
Materials
-
This compound (IOA): Purified by passing through a column of basic alumina (B75360) to remove the inhibitor.[1]
-
Initiators: Ethyl α-bromoisobutyrate (EBiB) for ATRP, 2,2'-Azobis(2-methylpropionitrile) (AIBN) for RAFT, and BlocBuilder® MA for NMP.
-
Catalyst/Ligand (ATRP): Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).[1]
-
Chain Transfer Agent (RAFT): 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPTC), S,S-Dibenzyltrithiocarbonate (DBTTC).
-
Solvents: Toluene, anisole, and dioxane, freshly distilled.
Protocol 1: Atom Transfer Radical Polymerization (ATRP) of this compound
This protocol describes a typical ATRP of this compound.
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, dissolve this compound (18.43 g, 100 mmol) and PMDETA (34.6 mg, 0.2 mmol) in toluene (20 mL).
-
Deoxygenate the monomer/ligand solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, add the deoxygenated monomer/ligand solution to the Schlenk flask containing CuBr.
-
Stir the mixture at room temperature until the copper complex forms (solution turns green/blue).
-
Initiate the polymerization by adding ethyl α-bromoisobutyrate (EBiB) (195 mg, 1.0 mmol) via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir for the desired time.
-
To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
This protocol outlines a typical RAFT polymerization of this compound.
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, combine this compound (9.21 g, 50 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (CPTC) (172 mg, 0.5 mmol), and AIBN (16.4 mg, 0.1 mmol).
-
Add toluene (10 mL) to dissolve the reagents.
-
Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove oxygen.[2]
-
After the final thaw, backfill the tube with nitrogen and place it in a preheated oil bath at 70 °C.
-
Stir the reaction for the desired time.
-
To quench the reaction, cool the tube in an ice bath and expose the contents to air.
-
Dilute the mixture with THF and precipitate the polymer into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at room temperature.
Protocol 3: Nitroxide-Mediated Polymerization (NMP) of this compound
This protocol provides a general procedure for the NMP of this compound.
Procedure:
-
To a Schlenk tube with a stir bar, add this compound (9.21 g, 50 mmol) and BlocBuilder® MA (alkoxyamine initiator) (180 mg, 0.5 mmol).
-
Seal the tube and deoxygenate the mixture by bubbling with nitrogen for 20 minutes.
-
Place the sealed tube in a preheated oil bath at 120 °C.
-
Stir the reaction for the desired duration.
-
Stop the polymerization by cooling the tube to room temperature.
-
The resulting polymer can be purified by precipitation in cold methanol, followed by filtration and drying under vacuum.
Signaling Pathways and Logical Relationships
The underlying principle of all three controlled radical polymerization techniques is to establish a dynamic equilibrium between a small number of active propagating radicals and a large majority of dormant species. This minimizes termination reactions and allows for polymer chains to grow at a similar rate, leading to a low polydispersity.
References
Application Notes and Protocols for the Formulation of Soft Contact Lenses Incorporating Isooctyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel biomaterials for soft contact lenses is a critical area of research, driven by the need for enhanced comfort, oxygen permeability, and biocompatibility. While conventional hydrogels are often based on monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and silicone derivatives, the exploration of alternative comonomers offers the potential to tailor material properties for specific applications, including drug delivery.[1] Isooctyl acrylate (B77674) (IOA), a branched-chain acrylic monomer, is known for imparting flexibility and hydrophobicity to polymers.[2] Its incorporation into a hydrogel network could modulate mechanical properties and provide a domain for the controlled release of hydrophobic drugs.
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of soft contact lens materials containing isooctyl acrylate. The following sections detail the synthesis of IOA-containing hydrogels, characterization methods, and expected material properties.
Data Presentation
The successful formulation of a contact lens material relies on a delicate balance of key properties. The inclusion of this compound as a comonomer is hypothesized to influence these properties. The following tables summarize the fundamental properties of a baseline HEMA hydrogel and the anticipated changes upon the incorporation of this compound.
Table 1: Monomer Properties
| Monomer | Molecular Weight ( g/mol ) | Refractive Index | Key Characteristics |
| 2-Hydroxyethyl methacrylate (HEMA) | 130.14 | 1.453 | Hydrophilic, forms stable hydrogels |
| This compound (IOA) | 184.28[3] | 1.437 | Hydrophobic, flexible alkyl chain[2] |
| N,N'-methylenebisacrylamide (MBA) | 154.17 | - | Crosslinking agent |
| Azobisisobutyronitrile (AIBN) | 164.21 | - | Free-radical initiator |
Table 2: Comparative Material Properties of Formulated Hydrogels
| Property | Standard pHEMA Hydrogel | Expected Properties of p(HEMA-co-IOA) Hydrogel | Rationale for Expected Change |
| Oxygen Permeability (Dk) | 20-30 Barrer[4] | Potentially Lower | Increased hydrophobicity may reduce water-mediated oxygen transport. |
| Equilibrium Water Content (EWC) | 38%[1] | Lower | The hydrophobic nature of IOA is expected to reduce the overall water uptake of the hydrogel network.[2] |
| Tensile Modulus | 0.3 - 0.9 MPa | Potentially Lower | The flexible isooctyl side chains may lead to a softer, more pliable material.[2] |
| Refractive Index | ~1.43 | ~1.44 | The refractive index of the copolymer will be a function of the monomer ratio. |
| Contact Angle | Low (Hydrophilic) | Higher (More Hydrophobic) | The presence of the hydrophobic IOA on the surface will likely increase the contact angle. |
Experimental Protocols
Protocol 1: Synthesis of p(HEMA-co-IOA) Hydrogel Discs
This protocol describes the synthesis of hydrogel discs suitable for material characterization via free-radical polymerization.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
This compound (IOA), inhibitor removed
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Azobisisobutyronitrile (AIBN) as a free-radical initiator
-
Ethanol (B145695) (solvent)
-
Polypropylene (B1209903) molds (for disc shape)
-
Nitrogen gas
-
Vacuum oven
Procedure:
-
Monomer Solution Preparation: In a light-protected vessel, prepare the monomer mixture according to the desired molar ratio (e.g., 95:5 HEMA:IOA). A typical formulation would be:
-
HEMA: 95 mol%
-
This compound: 5 mol%
-
MBA (crosslinker): 0.5 mol% (relative to total monomers)
-
AIBN (initiator): 0.1 mol% (relative to total monomers)
-
Dissolve the components in a minimal amount of ethanol to ensure homogeneity.
-
-
Inerting: Purge the monomer solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Molding: Carefully pipette the monomer solution into the polypropylene molds.
-
Polymerization: Place the filled molds in an oven at 60°C for 24 hours to initiate and complete the polymerization process.
-
Demolding and Purification: After polymerization, carefully remove the solid hydrogel discs from the molds. Submerge the discs in a large volume of distilled water for 48-72 hours, with frequent water changes, to remove unreacted monomers and initiator.
-
Drying: Dry the purified hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Hydrogel Properties
Equilibrium Water Content (EWC):
-
Weigh the dry hydrogel disc (W_dry).
-
Immerse the disc in phosphate-buffered saline (PBS, pH 7.4) at room temperature until swelling equilibrium is reached (at least 24 hours).
-
Remove the swollen disc, gently blot the surface with lint-free paper to remove excess water, and weigh it (W_swollen).
-
Calculate EWC using the formula: EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100
Oxygen Permeability (Dk):
Oxygen permeability should be measured using a polarographic method according to ISO 18369-4 standards. This typically involves placing the hydrated lens in a specialized chamber and measuring the oxygen flux across it.
Mechanical Properties (Tensile Modulus):
-
Cut the hydrated hydrogel discs into a dumbbell shape using a die.
-
Measure the tensile properties using a universal testing machine equipped with a load cell appropriate for soft materials.
-
The tensile modulus can be determined from the initial linear region of the stress-strain curve.
Contact Angle Measurement:
-
Place a hydrated hydrogel disc on a flat surface.
-
Use a goniometer to dispense a drop of purified water onto the surface of the hydrogel.
-
Measure the angle between the hydrogel surface and the tangent of the water droplet at the point of contact.
Visualizations
Caption: Workflow for the synthesis and characterization of p(HEMA-co-IOA) hydrogels.
Caption: Logical relationships between this compound and material properties.
Conclusion
The incorporation of this compound into soft contact lens formulations presents an intriguing avenue for modifying material properties. The protocols outlined above provide a foundational framework for researchers to synthesize and characterize novel p(HEMA-co-IOA) hydrogels. The expected decrease in water content and potential for a softer material could be advantageous for specific applications, particularly in the realm of contact lens-based drug delivery systems for hydrophobic therapeutic agents. Further optimization of the monomer ratio and comprehensive biocompatibility testing will be essential to fully elucidate the potential of this comonomer in next-generation ophthalmic devices.
References
Application Notes and Protocols for Laser Interference Photocuring of Isooctyl Acrylate for Submicron Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laser interference lithography (LIL) is a maskless technique capable of producing large-area, periodic micro- and nanostructures with high resolution and efficiency.[1][2][3] This method utilizes the interference patterns of two or more coherent laser beams to create a periodic light intensity distribution, which then induces a corresponding pattern in a photosensitive material. When applied to photocurable resins, this process is known as laser interference photocuring. This document provides detailed application notes and protocols for the fabrication of submicron periodic structures using isooctyl acrylate (B77674), a low-cost monomer, through laser interference photocuring.[4] This technique offers a cost-effective alternative to traditional photoresists for various applications, including the fabrication of diffraction gratings and microarrays.
Principle of Operation
Laser interference photocuring relies on the principle of optical interference. When two or more coherent laser beams intersect, they create a standing wave pattern of high and low light intensity. In the regions of constructive interference (high intensity), the photopolymerization of the isooctyl acrylate monomer is initiated, leading to solidification of the material. Conversely, in the regions of destructive interference (low intensity), the monomer remains in its liquid state. Subsequent removal of the unpolymerized monomer reveals the solidified submicron structure. The periodicity and geometry of the resulting structure are determined by the wavelength of the laser and the angle between the interfering beams.[1][2]
Experimental Protocols
Materials and Equipment
-
Monomer: this compound
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA)
-
Solvent: Acetone (B3395972)
-
Substrate: Glass slides
-
Laser Source: A continuous-wave laser with a wavelength of 360 nm is suitable for this application.
-
Optical Components: Beam splitter, mirrors, spatial filters, and lenses to create the interference pattern.
-
Spin Coater: For uniform coating of the photoresist solution onto the substrate.
-
Characterization Equipment: Scanning Electron Microscope (SEM) for imaging the fabricated structures.
Preparation of the Photoresist Solution
-
Prepare a solution of this compound with 5 wt% of the photoinitiator DMPA.
-
Thoroughly mix the components until the photoinitiator is completely dissolved. The solution should be prepared in a light-protected environment to prevent premature polymerization.
Substrate Preparation and Coating
-
Clean the glass substrates sequentially with acetone, ethanol, and deionized water in an ultrasonic bath for 10 minutes each.
-
Dry the substrates with a nitrogen stream.
-
Apply the prepared this compound photoresist solution onto the center of the glass substrate.
-
Spin-coat the substrate at 3000 rpm for 30 seconds to achieve a uniform thin film.
Laser Interference Exposure
-
The laser beam is split into two coherent beams using a beam splitter.
-
The two beams are then directed by mirrors to intersect at a specific angle on the surface of the photoresist-coated substrate.
-
The interference of the two beams creates a one-dimensional periodic intensity pattern (grating). To create a two-dimensional dot array, the substrate can be rotated by 90 degrees and exposed a second time.
-
The exposure time will depend on the laser power and the sensitivity of the photoresist. It is a critical parameter that needs to be optimized for desired feature sizes.
Development and Post-Processing
-
After exposure, immerse the substrate in an acetone bath for 60 seconds to dissolve and remove the unpolymerized monomer.
-
Gently rinse the substrate with fresh acetone.
-
Dry the substrate with a gentle stream of nitrogen.
-
The fabricated structures can then be characterized using a Scanning Electron Microscope (SEM).
Data Presentation
The following tables summarize the quantitative data obtained from the fabrication of submicron structures using laser interference photocuring of this compound.[4]
| Structure Type | Period (dx) | Period (dy) | Minimum Feature Size |
| Grating | 0.97 ± 0.01 µm | - | 0.24 ± 0.02 µm |
| Dot Array | 0.98 ± 0.01 µm | 1.97 ± 0.01 µm | 0.64 ± 0.01 µm |
Visualizations
Caption: Experimental workflow for fabricating submicron structures.
Caption: Photopolymerization mechanism of this compound.
Applications and Future Perspectives
The fabrication of submicron structures using laser interference photocuring of this compound presents a versatile and low-cost platform for various applications. These periodic structures can be utilized as:
-
Diffraction Gratings: For applications in spectroscopy, optical filters, and sensors.
-
Microarrays: For high-throughput screening in biological and pharmaceutical research.
-
Templates for Nanofabrication: The patterned polymer can serve as a template for subsequent deposition or etching processes to create metallic or semiconductor nanostructures.
-
Cell Culture Scaffolds: The micro-patterned surfaces can be used to study cell adhesion, migration, and differentiation.
Future research can focus on further optimizing the process parameters to achieve even smaller feature sizes and higher aspect ratios. Additionally, the incorporation of functional materials into the this compound formulation could lead to the development of active devices with tailored optical, electronic, or biological properties. The simplicity and cost-effectiveness of this technique make it an attractive option for both academic research and industrial applications.
References
- 1. Laser Interference Lithography-A Method for the Fabrication of Controlled Periodic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Laser Interference Lithography—A Method for the Fabrication of Controlled Periodic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-cost Fabrication of this compound Polymer Periodic Structures by Laser Interference Photocuring | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
preventing premature polymerization of isooctyl acrylate during synthesis
Welcome to the technical support center for the synthesis of isooctyl acrylate (B77674). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature polymerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization during the synthesis of isooctyl acrylate?
A1: The primary cause of premature polymerization of this compound during its synthesis via esterification is the presence of free radicals, which can initiate an uncontrolled, exothermic chain reaction. Acrylate monomers are susceptible to polymerization when exposed to heat, light, or contaminants that can generate radicals.
Q2: How do polymerization inhibitors work to prevent this issue?
A2: Polymerization inhibitors, also known as stabilizers, are compounds that scavenge free radicals, thus preventing the initiation of a polymer chain.[1] Phenolic inhibitors like hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ) are commonly used. Their mechanism relies on the presence of dissolved oxygen.[1] A free radical in the monomer solution reacts with oxygen to form a peroxy radical. The inhibitor then donates a hydrogen atom to this peroxy radical, neutralizing it and forming a stable radical that does not initiate further polymerization.[2]
Q3: Why is oxygen important when using MEHQ or hydroquinone as an inhibitor?
A3: MEHQ and hydroquinone are most effective in the presence of dissolved oxygen.[1][3] Without oxygen, their ability to inhibit polymerization is significantly reduced.[3] Oxygen reacts with initiating carbon radicals to form peroxy radicals, which are then efficiently scavenged by the phenolic inhibitor.[2] Therefore, storing the monomer under a headspace of air is recommended, and for the synthesis reaction, a gentle sparge of air may be beneficial if using these inhibitors.[1][4]
Q4: Can I use an inert atmosphere (e.g., nitrogen or argon) during synthesis?
A4: Storing or synthesizing this compound under an inert atmosphere is generally not recommended if you are relying on phenolic inhibitors like MEHQ or hydroquinone, as they require oxygen to function effectively.[1] If an inert atmosphere is necessary for your process, you should consider using an inhibitor that does not depend on oxygen, such as phenothiazine (B1677639) (PTZ).[3]
Q5: What are typical concentrations of inhibitors used in this compound?
A5: Commercially available this compound is often stabilized with 75-125 ppm of MEHQ.[5] During synthesis, similar or slightly higher concentrations may be used to prevent premature polymerization, especially given the elevated temperatures of the esterification reaction.
Troubleshooting Guide: Premature Polymerization
This guide addresses specific issues you might encounter during the synthesis of this compound.
Issue 1: A rapid increase in viscosity and temperature is observed in the reaction vessel.
-
Question: My reaction mixture has become thick and is heating up unexpectedly. What is happening and what should I do?
-
Answer: This indicates that uncontrolled radical polymerization is occurring.[4] This reaction is highly exothermic and can accelerate quickly.
-
Immediate Action: If safe to do so, immediately cool the reaction vessel using an ice bath to slow the polymerization rate.
-
Troubleshooting Steps:
-
Verify Inhibitor Presence and Concentration: Ensure that the polymerization inhibitor was added at the beginning of the reaction and at the correct concentration.
-
Check Oxygen Levels: If using an inhibitor like MEHQ, confirm that there is a source of oxygen (e.g., air in the headspace or a gentle sparge).
-
Review Reaction Temperature: High temperatures significantly increase the rate of polymerization.[4] Ensure your heating controls are functioning correctly and the temperature is within the recommended range for the esterification process.
-
Assess Purity of Reactants: Contaminants such as peroxides in the acrylic acid or isooctanol can act as initiators. Ensure you are using high-purity starting materials.
-
-
Issue 2: Solid polymer has formed in the reactor or distillation apparatus.
-
Question: I have found solid material in my equipment after the synthesis. How can I prevent this in the future?
-
Answer: The formation of solid polymer is a result of localized polymerization, often in "hot spots" or where the inhibitor concentration is insufficient.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure that the stirring in the reaction vessel is adequate to maintain a homogenous distribution of both the inhibitor and the temperature.
-
Add Inhibitor Early: The polymerization inhibitor should be added to the reaction vessel before heating begins.[6]
-
Check for Hot Spots: Ensure that the heating mantle or oil bath is providing uniform heating to the reaction flask.
-
Inhibitor for Distillation: If purifying the this compound by distillation, it is crucial to add a polymerization inhibitor to the distillation pot.
-
-
Quantitative Data
The following table summarizes typical inhibitor concentrations used for stabilizing acrylate monomers.
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Monomethyl Ether of Hydroquinone (MEHQ) | 15 - 200 | Effective in the presence of oxygen. Commonly used for storage and synthesis of acrylic esters.[7][8] |
| Hydroquinone (HQ) | 100 - 500 | A common inhibitor that also requires oxygen to be effective.[9] |
| Phenothiazine (PTZ) | 100 - 1000 | A strong inhibitor that does not require oxygen.[3][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Esterification with Prevention of Premature Polymerization
This protocol is based on industrial processes and should be adapted for laboratory scale with appropriate safety measures.
-
Materials:
-
Acrylic acid
-
Isooctanol
-
Water-soluble acid catalyst (e.g., sulfuric acid)
-
Polymerization inhibitor (e.g., MEHQ or hydroquinone)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Distillation apparatus (e.g., Dean-Stark trap) to remove water
-
Heating mantle
-
-
Procedure:
-
Initial Setup: Charge the reaction flask with the polymerization inhibitor (e.g., MEHQ at 100-200 ppm), acrylic acid, and isooctanol.[6]
-
Catalyst Addition: Begin stirring the mixture and then add the acid catalyst.
-
Reaction Conditions: The reaction is typically carried out under controlled temperature and vacuum to facilitate the removal of water. A multi-stage approach is often used:[6]
-
Stage 1: Heat to 88-92 °C under a vacuum of -38.0 to -43.0 kPa.
-
Stage 2: Increase the temperature to 95.0-97.5 °C and the vacuum to -53.0 to -58.0 kPa.
-
Stage 3: Further increase the temperature to 103.0-107.0 °C and the vacuum to -70.0 to -72.5 kPa.
-
-
Monitoring: Continuously remove the water produced during the esterification using the Dean-Stark trap to drive the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture. Neutralize the acid catalyst by washing with a sodium bicarbonate solution, followed by washing with brine or deionized water.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and purify by vacuum distillation. Crucially, add a fresh amount of polymerization inhibitor to the flask before distillation.
-
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of polymerization inhibition by phenolic stabilizers.
References
- 1. benchchem.com [benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound monomethyl ether hydroquinone 75-125ppm inhibitor, 90 29590-42-9 [sigmaaldrich.com]
- 6. CN111807960A - Preparation process of this compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for high-yield isooctyl acrylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of isooctyl acrylate (B77674).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isooctyl acrylate?
A1: The primary industrial and laboratory method for synthesizing this compound is the direct esterification of acrylic acid with isooctanol (commonly 2-ethylhexanol).[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1][3]
Q2: Why is a polymerization inhibitor necessary during synthesis?
A2: A polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), is crucial to prevent the premature polymerization of both the acrylic acid reactant and the this compound product, which can be initiated by heat and the presence of acid.[1][2]
Q3: What are the key factors influencing the yield of this compound?
A3: The key factors that influence the yield are the molar ratio of reactants, reaction temperature, catalyst type and concentration, and the efficient removal of water, which is a byproduct of the esterification reaction.[4][5][6]
Q4: What are the typical side reactions in this compound synthesis?
A4: The main side reaction is the polymerization of acrylic acid or this compound.[1][7] Other potential side reactions include the formation of ethers from the alcohol and the addition of water or alcohol to the acrylate double bond, particularly under acidic conditions.[8]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Action |
| Presence of Inhibitors (e.g., Oxygen) | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the free-radical polymerization.[7] |
| Insufficient Catalyst Activity | Verify the concentration and purity of the acid catalyst. If using a solid catalyst, ensure it is properly activated. |
| Low Reaction Temperature | Increase the reaction temperature to ensure it is within the optimal range for the chosen catalyst and to facilitate the removal of water.[7] |
| Inefficient Water Removal | Use a Dean-Stark apparatus or apply a vacuum to effectively remove water as it is formed, driving the equilibrium towards the product side.[9] |
Problem 2: The reaction mixture turns viscous or solidifies.
| Possible Cause | Troubleshooting Action |
| Premature Polymerization | Ensure an adequate amount of polymerization inhibitor is added at the beginning of the reaction. Avoid excessive temperatures that could accelerate polymerization.[1] |
| Localized Hotspots | Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture and prevent localized overheating. |
Problem 3: Product is impure after purification.
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress (e.g., by tracking water formation) to ensure it has gone to completion before starting the workup. |
| Ineffective Neutralization | During the washing step, ensure complete neutralization of the acid catalyst with a base solution (e.g., sodium bicarbonate) to prevent it from causing degradation during distillation. |
| Inefficient Distillation | Use fractional distillation under reduced pressure to effectively separate the this compound from unreacted starting materials and high-boiling point impurities. |
Data Presentation
Table 1: Typical Reaction Conditions for High-Yield this compound Synthesis
| Parameter | Value | Rationale |
| Molar Ratio (Isooctanol:Acrylic Acid) | 1.2:1 to 1.5:1 | An excess of the alcohol is used to drive the reversible esterification reaction towards the product.[2] |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | These are strong acid catalysts that effectively promote the esterification reaction.[1][10] |
| Polymerization Inhibitor | Hydroquinone or MEHQ | Prevents premature polymerization of the acrylate monomers.[1][2] |
| Reaction Temperature | 88 - 115 °C | This temperature range allows for a reasonable reaction rate and facilitates the removal of water without causing significant side reactions.[11] |
| Pressure | Vacuum (-38.0 to -82.5 kPa) | Applying a vacuum lowers the boiling point of water, aiding in its removal and shifting the reaction equilibrium.[11] |
Table 2: Typical Specifications for High-Purity this compound
| Parameter | Typical Specification | Test Method |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |
| Inhibitor (MEHQ) | 15 - 100 ppm | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration |
| Color | ≤ 10 APHA | Platinum-Cobalt Scale |
| Source:[12] |
Experimental Protocols
High-Yield Synthesis of this compound via Esterification
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
Acrylic acid
-
Isooctanol
-
Sulfuric acid (or p-toluenesulfonic acid)
-
Hydroquinone (or MEHQ)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (optional, for azeotropic removal of water)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and Dean-Stark apparatus filled with toluene (if used). Purge the system with an inert gas like nitrogen.
-
Charging Reactants: To the flask, add isooctanol, acrylic acid, the acid catalyst, and the polymerization inhibitor.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with the sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final high-purity product.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15]
-
This compound is a combustible liquid and an irritant to the skin, eyes, and respiratory tract.[13][16] Avoid inhalation of vapors and direct contact.[15]
-
Ground all equipment to prevent static discharge, which could be an ignition source.[17]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low-yield this compound synthesis.
References
- 1. Buy this compound | 29590-42-9 [smolecule.com]
- 2. This compound|CAS 29590-42-9|High-Purity Reagent [benchchem.com]
- 3. This compound | 54774-91-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ester - Wikipedia [en.wikipedia.org]
- 10. ijrar.org [ijrar.org]
- 11. CN111807960A - Preparation process of this compound - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Isooctyl Acrylate Emulsion Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the emulsion polymerization of isooctyl acrylate (B77674).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the emulsion polymerization of isooctyl acrylate, offering potential causes and solutions in a question-and-answer format.
Q1: What is causing the formation of excessive coagulum or grit in my this compound emulsion polymerization?
A1: Coagulum formation, the undesirable aggregation of polymer particles, is a frequent issue in emulsion polymerization.[1] Several factors can contribute to this problem:
-
Inadequate Stabilization: Insufficient surfactant concentration or an improper choice of surfactant can lead to poor colloidal stability.[2] The hydrophobic nature of this compound necessitates careful selection of emulsifiers to ensure adequate coverage of the growing polymer particles.
-
High Monomer Concentration: An excessively high concentration of this compound can lead to the formation of large, unstable monomer droplets or overwhelm the stabilizing capacity of the surfactant.[2]
-
Improper Agitation: Agitation that is either too high or too low can lead to instability.[3] Insufficient agitation may not properly disperse the monomer, while excessive shear can cause particle coalescence.[3]
-
Incorrect Initiator Concentration: A very high initiator concentration can lead to the formation of a large number of particles that cannot be adequately stabilized by the available surfactant.
-
Temperature Fluctuations: Poor temperature control can affect reaction kinetics and particle stability.[2]
Troubleshooting Steps:
-
Optimize Surfactant System:
-
Increase the surfactant concentration. A combination of anionic and nonionic surfactants often provides both electrostatic and steric stabilization, enhancing overall stability.[4]
-
Ensure the chosen surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) for emulsifying the hydrophobic this compound.
-
-
Control Monomer Addition:
-
Employ a semi-continuous or seeded polymerization method where the monomer is added gradually.[1] This helps to maintain a low, steady concentration of monomer in the reactor.
-
-
Adjust Agitation:
-
Ensure the agitation is sufficient to create a vortex and maintain a homogenous emulsion without being excessively vigorous.
-
-
Review Initiator Concentration:
-
Decrease the initiator concentration to reduce the number of particles formed, ensuring the surfactant level is adequate for stabilization.
-
-
Maintain Stable Temperature:
-
Utilize a temperature-controlled water bath or reactor jacket to maintain a constant and uniform reaction temperature.
-
Q2: Why is the final particle size of my poly(this compound) latex larger than expected?
A2: Achieving a target particle size is crucial for many applications. An unexpectedly large particle size can be due to several factors:
-
Low Initiator Concentration: A lower concentration of initiator generates fewer radicals, leading to the formation of a smaller number of larger particles.
-
Low Surfactant Concentration: Insufficient surfactant can lead to the formation of fewer initial micelles, resulting in fewer, larger particles. It can also cause particle agglomeration, leading to an overall increase in the average particle size.[4]
-
Type of Surfactant: Nonionic surfactants, when used alone, tend to produce larger particles compared to anionic surfactants due to the lack of electrostatic repulsion.[4]
-
Monomer Feeding Rate: In a semi-continuous process, a slow monomer feed rate can lead to larger particles.
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to a greater number of smaller particles.
-
Increase Surfactant Concentration: Increasing the amount of surfactant will create more micelles, resulting in a larger number of initial nucleation sites and thus smaller final particles.[5]
-
Optimize Surfactant Blend: Incorporating an anionic surfactant, or increasing its proportion in a mixed surfactant system, can lead to smaller particles due to enhanced electrostatic stabilization.[4]
-
Adjust Monomer Feed Rate: In a semi-continuous process, increasing the monomer feed rate (while ensuring proper heat management) can lead to the formation of more particles and a smaller average particle size.
Q3: My this compound polymerization has a low or stalled conversion rate. What are the possible reasons?
A3: Low monomer conversion can be caused by several factors that inhibit the polymerization reaction:
-
Presence of Inhibitors: this compound monomer is typically supplied with an inhibitor (like hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent premature polymerization.[6] If this inhibitor is not effectively removed or consumed, it will scavenge free radicals and prevent polymerization from initiating.[7] Oxygen from the air is also a potent inhibitor.[7]
-
Insufficient Initiator: The amount of initiator may be too low to effectively initiate polymerization, especially if there are impurities that consume radicals.[7] The initiator may have also degraded due to improper storage.
-
Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at a sufficient rate.[7]
-
Monomer Impurities: The presence of certain impurities in the monomer can inhibit the polymerization reaction.[7]
Troubleshooting Steps:
-
Remove Inhibitors:
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization to remove dissolved oxygen.[7]
-
Consider passing the monomer through an inhibitor removal column if high levels of inhibitor are suspected.
-
-
Verify Initiator:
-
Ensure the correct amount of a fresh, properly stored initiator is used.
-
Increase the initiator concentration if necessary.
-
-
Adjust Temperature:
-
Ensure the reaction temperature is appropriate for the half-life of the selected initiator. For thermally activated initiators, increasing the temperature will increase the rate of radical formation.
-
-
Use High-Purity Monomer:
-
Ensure the this compound monomer is of high purity.
-
Q4: The molecular weight of my poly(this compound) is not within the desired range. How can I control it?
A4: Controlling the molecular weight of the polymer is often critical for the final application's performance.
-
High Molecular Weight: This is often caused by a low concentration of initiating radicals.[8]
-
Low Molecular Weight: This can be a result of high initiator concentration, high reaction temperature, or the presence of chain transfer agents.
Troubleshooting Steps:
-
To Decrease Molecular Weight:
-
Increase Initiator Concentration: More initiator leads to more polymer chains being initiated, resulting in shorter chains and lower molecular weight.[8]
-
Increase Reaction Temperature: Higher temperatures can lead to faster termination reactions and the formation of shorter polymer chains.
-
Introduce a Chain Transfer Agent (CTA): This is the most effective method for controlling and reducing molecular weight.[8] Thiols, such as dodecyl mercaptan, are commonly used for acrylate polymerizations.
-
-
To Increase Molecular Weight:
-
Decrease Initiator Concentration: Fewer initiation events will result in longer polymer chains.[8]
-
Lower Reaction Temperature: This will slow down termination reactions relative to propagation, leading to higher molecular weight.
-
Avoid Chain Transfer Agents: Ensure no unintentional chain transfer agents are present in the reaction mixture.
-
Data Presentation
The following tables summarize the general effects of key experimental parameters on the outcomes of this compound emulsion polymerization. The values presented are illustrative and can vary depending on the specific reaction conditions and co-monomers used.
Table 1: Effect of Initiator Concentration on Polymerization Outcomes
| Initiator Concentration | Effect on Particle Size | Effect on Conversion Rate | Effect on Molecular Weight |
| Low | Tends to be larger | May be slow or incomplete | Tends to be higher |
| Medium | Intermediate | Optimal | Intermediate |
| High | Tends to be smaller | Increases, but can lead to instability | Tends to be lower |
Table 2: Effect of Surfactant Concentration on Polymerization Outcomes
| Surfactant Concentration | Effect on Particle Size | Effect on Emulsion Stability | Coagulum Formation |
| Low (< CMC) | Large and broad distribution | Poor | High |
| Medium (≥ CMC) | Smaller and narrower distribution | Good | Low |
| High | Tends to be smaller | Very good | Very Low |
*CMC: Critical Micelle Concentration
Experimental Protocols
This section provides a general methodology for the semi-continuous emulsion polymerization of this compound. This protocol should be adapted based on specific research goals and available equipment.
Materials:
-
This compound (inhibitor may need to be removed)
-
Deionized water
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate, SDS)
-
Nonionic Surfactant (e.g., a nonylphenol ethoxylate)
-
Initiator (e.g., Potassium Persulfate, KPS)
-
Buffer (e.g., Sodium Bicarbonate)
-
Nitrogen gas supply
-
Reaction vessel with a reflux condenser, mechanical stirrer, thermometer, and dropping funnels
Procedure:
-
Reactor Setup:
-
Assemble the reaction vessel and ensure all glassware is clean and dry.
-
Charge the reactor with deionized water, buffer, and the initial surfactant charge.
-
-
Inert Atmosphere:
-
Begin stirring the aqueous phase and purge with nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a nitrogen blanket throughout the reaction.
-
-
Heating:
-
Heat the reactor to the desired reaction temperature (e.g., 85°C) using a water bath or heating mantle.[9]
-
-
Pre-emulsion Preparation:
-
In a separate beaker, prepare the monomer pre-emulsion by combining this compound, any co-monomers (e.g., styrene, acrylic acid), the remaining surfactant, and deionized water.[9] Stir vigorously to form a stable emulsion.
-
-
Initiation:
-
Once the reactor reaches the target temperature, add a portion of the initiator solution to the aqueous phase.
-
Add a small "seed" portion of the monomer pre-emulsion to the reactor and allow it to react for a short period (e.g., 30 minutes) to form seed particles.[9]
-
-
Monomer Feed:
-
Begin the continuous addition of the remaining monomer pre-emulsion and the initiator solution (in separate streams) to the reactor over a period of several hours (e.g., 4 hours).[9]
-
-
Completion and Cooling:
-
After the feeds are complete, maintain the reaction temperature for an additional period (e.g., 1 hour) to ensure high monomer conversion.[9]
-
Cool the reactor to room temperature while maintaining gentle stirring.
-
-
Characterization:
-
The resulting latex can be filtered to remove any coagulum and then characterized for properties such as particle size, molecular weight, solid content, and viscosity.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in this compound emulsion polymerization.
Caption: The three stages of free-radical polymerization of this compound.[9]
Caption: A typical experimental workflow for semi-continuous emulsion polymerization.
Caption: Logical relationships in troubleshooting common emulsion polymerization problems.
References
- 1. cms-ic.chempoint.com [cms-ic.chempoint.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
- 6. dn790006.ca.archive.org [dn790006.ca.archive.org]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
methods for removing residual acrylic acid from isooctyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing residual acrylic acid from isooctyl acrylate (B77674). Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your purification processes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of isooctyl acrylate.
Issue 1: High Acidity in the Final Product After Caustic Wash
-
Question: I performed a caustic wash to remove residual acrylic acid from my this compound, but the final product still shows high acidity. What could be the cause?
-
Answer: There are several potential reasons for persistent high acidity after a caustic wash:
-
Incomplete Neutralization: The amount of caustic solution (e.g., sodium hydroxide) used may have been insufficient to neutralize all the acrylic acid present. It is crucial to calculate the stoichiometric amount of base required or use a slight excess.
-
Poor Phase Separation: Inefficient mixing during the wash or insufficient settling time can lead to incomplete extraction of the sodium acrylate salt into the aqueous phase. Ensure vigorous mixing followed by a clear separation of the organic and aqueous layers.
-
Hydrolysis of this compound: Prolonged contact with a strong caustic solution, especially at elevated temperatures, can lead to the hydrolysis of the this compound ester, regenerating acrylic acid and isooctanol.[1] It is advisable to use dilute caustic solutions and perform the wash at room temperature.[2]
-
Insufficient Washing: A single wash may not be sufficient if the initial concentration of acrylic acid is high. Multiple washes with fresh caustic solution followed by washes with deionized water are recommended to ensure complete removal of the salt and any remaining base.
-
Issue 2: Polymerization of this compound During Distillation
-
Question: I am trying to purify this compound by distillation, but the material is polymerizing in the distillation flask. How can I prevent this?
-
Answer: Polymerization during distillation is a common issue due to the thermal sensitivity of acrylates. Here are some critical steps to prevent it:
-
Vacuum Distillation: Always distill acrylic acid and its esters under reduced pressure to lower the boiling point and, consequently, the required distillation temperature.[3][4] Temperatures should ideally be kept below 90-100°C.[4]
-
Use of Inhibitors: Ensure that a suitable polymerization inhibitor is present in the distillation mixture. While the crude this compound may already contain an inhibitor, its concentration might not be sufficient for the thermal stress of distillation. Additional inhibitor, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), can be added.
-
Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized hot spots in the distillation flask. Overheating can initiate polymerization.[5]
-
Oxygen Control: While counterintuitive for some polymerization reactions, a small amount of oxygen is often required for common inhibitors like MEHQ to be effective. Ensure the system is not completely deoxygenated if using such inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual acrylic acid from this compound?
A1: The primary methods for removing residual acrylic acid include:
-
Neutralization (Caustic Wash): Washing the crude product with a basic solution (e.g., dilute sodium hydroxide) to convert the acrylic acid into a water-soluble salt, which is then separated in an aqueous phase.[2]
-
Water Washing: Utilizing the water solubility of acrylic acid to extract it from the less polar this compound. This method is less effective than a caustic wash but can be sufficient for low levels of acidity.
-
Adsorption: Passing the this compound through a column packed with an adsorbent like activated carbon or alumina (B75360) to physically remove the acrylic acid.[6][7]
-
Distillation: Separating the this compound from the less volatile acrylic acid under vacuum.[3][4]
Q2: How can I determine the concentration of residual acrylic acid in my this compound sample?
A2: Several analytical methods can be used to quantify residual acrylic acid:
-
Titration: A simple and common method involves dissolving a known weight of the this compound in a suitable solvent and titrating with a standardized solution of sodium hydroxide (B78521) using an indicator like phenolphthalein (B1677637).[8] This measures the total acidity, which is primarily attributed to acrylic acid.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) can separate and quantify acrylic acid from this compound and other volatile impurities.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another effective method for quantifying acrylic acid, especially when dealing with complex mixtures or when derivatization is preferred.[10]
Q3: Which adsorbent is most effective for removing acrylic acid?
A3: Activated carbon is a commonly used and effective adsorbent for removing organic acids like acrylic acid from solutions.[6][7] The efficiency of adsorption depends on the properties of the activated carbon (surface area, pore size), the solvent system, and the concentration of acrylic acid. The adsorption capacity of powdered activated carbon for acrylic acid from an aqueous solution has been reported to be around 36.23 mg/g.[6][7]
Q4: What is the purpose of a brine wash after a caustic or water wash?
A4: A wash with a saturated sodium chloride (brine) solution helps to break up any emulsions that may have formed between the organic and aqueous layers. It also reduces the solubility of the organic this compound in the aqueous phase, thereby improving the yield and aiding in the removal of dissolved water from the organic layer before a final drying step.
Data Presentation: Comparison of Removal Methods
The following table summarizes the typical performance of different methods for removing residual acrylic acid from this compound. The presented values are representative and can vary based on the specific experimental conditions.
| Method | Typical Starting Concentration of Acrylic Acid | Typical Final Concentration of Acrylic Acid | Efficiency | Key Advantages | Key Disadvantages |
| Neutralization (Caustic Wash) | 1 - 5% | < 0.01%[8] | > 99% | High efficiency, relatively fast process. | Potential for ester hydrolysis, formation of emulsions.[1] |
| Water Washing | 1 - 2% | 0.1 - 0.5% | 50 - 90% | Simple, avoids harsh reagents. | Lower efficiency, may require multiple washes. |
| Adsorption (Activated Carbon) | < 1% | < 0.05% | > 95% | High selectivity, can be used for polishing. | Adsorbent cost, potential for product loss on the adsorbent. |
| Vacuum Distillation | 1 - 5% | < 0.02% | > 98% | Can remove other impurities simultaneously. | Risk of polymerization, requires specialized equipment.[4] |
Experimental Protocols
Protocol 1: Neutralization (Caustic Wash)
This protocol describes the removal of acrylic acid using a dilute sodium hydroxide solution.
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of a 1-2% aqueous sodium hydroxide solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The upper layer is the purified this compound, and the lower aqueous layer contains the sodium acrylate.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the sodium hydroxide solution if the initial acrylic acid concentration was high.
-
Wash the organic layer with an equal volume of deionized water to remove any residual sodium hydroxide.
-
Finally, wash the organic layer with an equal volume of saturated brine solution to aid in the removal of water.
-
Drain the aqueous layer and transfer the washed this compound to a clean, dry flask.
-
Dry the this compound over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
Protocol 2: Adsorption using Activated Carbon
This protocol is for polishing this compound to remove trace amounts of acrylic acid.
-
Add powdered activated carbon (approximately 1-5% by weight of the this compound) to the crude this compound in a flask.
-
Stir the mixture at room temperature for 1-2 hours. The optimal time should be determined experimentally.
-
Filter the mixture through a bed of celite or a fine filter paper to remove the activated carbon.
-
Analyze the filtrate for residual acrylic acid content.
Protocol 3: Determination of Acidity by Titration
This method determines the total acidity, expressed as percent acrylic acid.[8]
-
Accurately weigh approximately 10 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., toluene (B28343) and ethanol (B145695) in a 1:1 ratio, neutralized to a phenolphthalein endpoint).
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution to the first permanent pink endpoint that persists for at least 30 seconds.
-
Record the volume of NaOH titrant used.
-
Calculate the acidity as percent acrylic acid using the following formula: % Acrylic Acid = (V × N × 7.206) / W Where:
-
V = volume of NaOH solution used (mL)
-
N = normality of the NaOH solution
-
W = weight of the this compound sample (g)
-
7.206 = (molar mass of acrylic acid / 10)
-
Mandatory Visualizations
Caption: Workflow for removing residual acrylic acid via caustic wash.
Caption: Logical relationships between purification methods for this compound.
References
- 1. Did You Know That Acrylates Are “Easy-Cleans”? | John-Henry Enterprises [john-henry.com]
- 2. US3576848A - Caustic washing as a method of purifying organic unsaturated compounds - Google Patents [patents.google.com]
- 3. 1999 Acrylic Acid [owlnet.rice.edu]
- 4. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Isotherm and kinetics study for acrylic acid removal using powdered activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN102175799B - Method for testing contents of residual monomers in acrylate pressure sensitive adhesive by virtue of gas chromatography - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
Technical Support Center: Molecular Weight Control in Free-Radical Polymerization of Isooctyl Acrylate (IOA)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for controlling the molecular weight of poly(isooctyl acrylate) during free-radical polymerization.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the polymerization of isooctyl acrylate (B77674), presented in a question-and-answer format.
Issue 1: The molecular weight of my poly(this compound) is significantly higher than expected.
-
Question: My polymer has a much higher molecular weight than I targeted. What are the likely causes and how can I resolve this?
-
Answer: An unexpectedly high molecular weight in the free-radical polymerization of this compound is typically due to a lower-than-expected concentration of initiating radicals or the absence of a chain transfer agent. Here are the troubleshooting steps:
-
Verify Initiator Concentration: Double-check your calculations and the amount of initiator added. An insufficient amount of initiator will lead to fewer polymer chains being initiated, resulting in each chain growing longer and thus a higher overall molecular weight.
-
Check Initiator Quality: Initiators can degrade over time, especially if not stored correctly. Use a fresh batch of initiator to ensure its activity.
-
Review Polymerization Temperature: If the reaction temperature is too low for the chosen initiator, its decomposition rate will be slower than anticipated, leading to a lower concentration of free radicals. Ensure your reaction temperature is appropriate for the initiator's half-life.
-
Introduce a Chain Transfer Agent (CTA): If you are not currently using one, incorporating a chain transfer agent is the most direct method to reduce and control molecular weight. For acrylate polymerizations, thiols such as dodecyl mercaptan are commonly used.[1]
-
Issue 2: The molecular weight of my poly(this compound) is too low.
-
Question: The molecular weight of my polymer is much lower than desired. What could be causing this and how can I increase it?
-
Answer: A low molecular weight is generally the result of an excessively high concentration of initiating radicals or the presence of too much chain transfer agent. Consider the following adjustments:
-
Reduce Initiator Concentration: A high concentration of initiator generates a large number of polymer chains simultaneously, leading to shorter average chain lengths and a lower molecular weight.[1]
-
Decrease the Amount of Chain Transfer Agent: If a CTA is part of your formulation, reducing its concentration will allow the polymer chains to propagate to a greater length before termination.[1]
-
Increase Monomer Concentration: A higher concentration of this compound relative to the initiator can lead to a higher molecular weight.
-
Lower the Polymerization Temperature: Decreasing the reaction temperature will slow down the decomposition rate of the initiator, resulting in the formation of fewer radicals and consequently, a higher molecular weight.[1]
-
Issue 3: The polymerization of this compound fails to initiate or has a long induction period.
-
Question: My polymerization reaction isn't starting, or there's a significant delay before I observe any change in viscosity. Why is this happening?
-
Answer: Failure to initiate or a long induction period is often linked to the presence of inhibitors or insufficient generation of free radicals.
-
Inhibitor Presence: Commercial this compound is supplied with an inhibitor (like hydroquinone (B1673460) monomethyl ether, MEHQ) to prevent premature polymerization during storage. This inhibitor must be removed before polymerization.[2]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[2] Oxygen reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymerization.[2] It is crucial to deoxygenate the reaction mixture, for example, by purging with an inert gas like nitrogen or argon.[2]
-
Insufficient Initiator: The concentration of the initiator might be too low to overcome the residual inhibitor and initiate the polymerization effectively.[2]
-
Low Temperature: The decomposition of thermal initiators is temperature-dependent. If the reaction temperature is too low, the initiator will not generate an adequate concentration of free radicals to start the polymerization.[2]
-
Data Presentation
Table 1: Illustrative Effect of Initiator (AIBN) Concentration on the Molecular Weight of an Acrylic Polymer
| Initiator (AIBN) Concentration (mol% relative to monomer) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 350,000 | 3.5 |
| 0.5 | 150,000 | 2.8 |
| 1.0 | 80,000 | 2.5 |
Table 2: Illustrative Effect of Chain Transfer Agent (Dodecyl Mercaptan) Concentration on the Molecular Weight of an Acrylate Polymer
| Chain Transfer Agent (Dodecyl Mercaptan) Concentration (wt% relative to monomer) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 0 | 200,000 | 3.0 |
| 0.1 | 80,000 | 2.4 |
| 0.5 | 30,000 | 2.1 |
Data in tables is illustrative and based on general trends for acrylate polymerizations.[1]
Experimental Protocols
1. Purification of this compound (Removal of Inhibitor)
Objective: To remove the polymerization inhibitor (e.g., MEHQ) from the this compound monomer prior to polymerization.
Methodology:
-
Prepare a column packed with basic alumina.
-
Pass the this compound monomer through the column.
-
Collect the purified monomer. For many applications, it is crucial to remove the inhibitor before use.[2] An alternative method involves washing the monomer with an aqueous alkali solution:
-
In a separatory funnel, wash the monomer with an equal volume of 1 M sodium hydroxide (B78521) solution to extract the phenolic inhibitor.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer and stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.[2]
-
2. Solution Polymerization of this compound
Objective: To synthesize poly(this compound) with a controlled molecular weight via free-radical solution polymerization.
Materials:
-
Purified this compound (IOA)
-
AIBN (Azobisisobutyronitrile) or other suitable initiator
-
Anhydrous toluene (B28343) or ethyl acetate (B1210297) (solvent)
-
Dodecyl mercaptan (chain transfer agent, if required)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
Methodology:
-
Reactor Setup: Assemble the reaction vessel and ensure all glassware is dry.
-
Solvent Addition: Add the desired amount of solvent to the reaction flask.
-
Deoxygenation: Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[2]
-
Reagent Preparation: In a separate container, dissolve the initiator (and chain transfer agent, if used) in a small amount of the reaction solvent.
-
Monomer Addition: Add the purified this compound to the reaction flask via a syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN).
-
Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time (e.g., 4-6 hours).[2]
-
Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.[2]
3. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized poly(this compound).
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into a vial.
-
Add a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to achieve a concentration of 2-10 mg/mL.
-
Gently stir the mixture at room temperature until the polymer is completely dissolved. Avoid vigorous shaking to prevent polymer chain shearing.
-
Filter the solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter.[3]
-
-
Instrumentation:
-
A GPC system equipped with a refractive index (RI) detector is typically used.
-
The column set should be appropriate for the expected molecular weight range of the polymer.
-
-
Analysis Conditions:
-
Mobile Phase: THF is a common mobile phase for polyacrylates.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at or slightly above room temperature (e.g., 30-40 °C).
-
-
Calibration:
-
A calibration curve is generated using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards). The logarithm of the molecular weight is plotted against the elution volume.
-
-
Data Acquisition and Analysis:
-
Inject the filtered sample solution into the GPC system.
-
The elution profile is recorded by the RI detector.
-
The molecular weight distribution and the average molecular weights (Mn, Mw) are calculated from the calibration curve. The PDI is calculated as Mw/Mn.
-
Visualizations
Caption: Troubleshooting workflow for unexpectedly high molecular weight.
Caption: Troubleshooting workflow for unexpectedly low molecular weight.
Caption: Experimental workflow for solution polymerization of IOA.
References
Technical Support Center: Isooctyl Acrylate Skin Irritation and Sensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing skin irritation and sensitization associated with isooctyl acrylate (B77674) (IOA) exposure. The following troubleshooting guides and FAQs will help you navigate challenges during your experiments and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is isooctyl acrylate (IOA) and where is it commonly used?
A1: this compound (IOA) is an acrylic acid ester used in the manufacturing of polymers and acrylate resins.[1] It is a component in the production of various materials, including adhesives, coatings, and inks.[2]
Q2: What are the primary skin-related hazards of this compound?
A2: this compound is recognized as a skin irritant and may cause allergic contact dermatitis (skin sensitization) upon repeated or prolonged contact.[3][4][5] It can cause redness and irritation to the skin and eyes.[4][5] Processing it may also release vapors that irritate the skin, eyes, and respiratory tract.[3]
Q3: What immediate actions should be taken after accidental skin contact with IOA?
A3: If skin contact occurs, you should immediately wash the affected area with soap and plenty of water.[6] Remove any contaminated clothing and wash it thoroughly before reuse.[3][7] If signs or symptoms such as redness or irritation develop, seek medical attention.[7] Emergency shower facilities should be available in areas where skin exposure is possible.[1]
Q4: What type of personal protective equipment (PPE) is recommended when handling IOA?
A4: To prevent skin contact, it is essential to wear protective gloves and clothing.[1] Safety glasses with side-shields are also recommended to protect the eyes.[8] Handle IOA in a well-ventilated area, and if ventilation is insufficient, use appropriate respiratory protection.[3][8]
Q5: Can exposure to IOA lead to long-term skin problems?
A5: Yes, repeated or prolonged exposure to this compound can lead to skin sensitization, a type of allergic reaction.[4][5] Once an individual is sensitized, subsequent contact with even small amounts of the substance can trigger allergic contact dermatitis. There is also a possibility of cross-sensitization with other acrylates and methacrylates.[3][5]
Troubleshooting Guide for Experimental Issues
This guide addresses specific problems you might encounter related to skin reactions during laboratory work with this compound.
Q1: I've observed skin redness and irritation among lab personnel after an experiment involving IOA. What could be the cause and how can I prevent it?
A1: This is likely due to direct skin contact or exposure to IOA vapors.[3][4]
-
Immediate Actions: Ensure affected personnel wash the exposed skin thoroughly.
-
Troubleshooting Steps:
-
Review Handling Procedures: Confirm that all personnel are adhering to standard operating procedures, including the use of appropriate PPE (gloves, lab coats).[1][8]
-
Check Ventilation: Ensure that work is being performed in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor exposure.[3][6]
-
Glove Integrity: Check the type and integrity of gloves being used. Avoid natural rubber gloves.[3] Ensure gloves are inspected before use and changed promptly if contaminated.[8]
-
Spill Contamination: Investigate if there have been any small, unnoticed spills on work surfaces, equipment, or non-disposable items that could lead to secondary contact.
-
Q2: An individual in my lab has developed a rash consistent with an allergic reaction after working with IOA, even with no known direct contact. What should I do?
A2: This could be a case of skin sensitization, where even minimal exposure can cause a reaction.
-
Immediate Actions: The individual should seek immediate medical attention. Provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.[8]
-
Troubleshooting Steps:
-
Source of Exposure: The exposure may be indirect. Investigate potential contact with contaminated surfaces, airborne droplets, or cross-contamination from shared equipment.
-
Review PPE Protocol: Re-evaluate the PPE in use. For sensitized individuals, standard PPE may be insufficient. Consider double-gloving or using gloves with higher chemical resistance.
-
Isolate Processes: If possible, restrict the handling of IOA to specific, designated areas to prevent wider lab contamination.
-
Medical Surveillance: Implement a health surveillance program for all personnel working with acrylates to detect early signs of sensitization.
-
Q3: My in vitro skin model (e.g., reconstructed human epidermis) shows unexpected levels of cytotoxicity or irritation when testing IOA. How can I troubleshoot this?
A3: Unexpected results in an in vitro model can stem from several factors.
-
Troubleshooting Steps:
-
Concentration and Purity: Verify the concentration and purity of your IOA sample. Impurities can significantly alter toxicological profiles.
-
Vehicle Control: Ensure your vehicle control (e.g., solvent) is not causing the irritation. Acetonitrile or DMSO are common solvents, but their concentration must be carefully controlled.[9][10]
-
Exposure Time: Review the exposure duration. IOA may be more rapidly cytotoxic to your cell model than anticipated. Consider running a time-course experiment to find the optimal exposure period.
-
Assay Interference: Confirm that IOA is not interfering with your assay's endpoint measurement (e.g., MTT reduction, LDH release). Some chemicals can directly react with assay reagents, leading to false results. Run parallel controls to test for this.
-
Model Viability: Check the baseline health and barrier function of your skin model before applying the test substance to ensure it meets quality control standards.
-
Data Presentation
The following tables summarize key toxicological and exposure data for this compound.
Table 1: Toxicological Profile of this compound
| Endpoint | Result | Species | Reference(s) |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [3][11] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg | Rat | [3] |
| Skin Corrosion/Irritation | Practically non-irritating to slightly irritating on single exposure | Rabbit | [3][11] |
| Eye Damage/Irritation | Mild eye irritation | Rabbit | [3][11] |
| Skin Sensitization | May cause allergic skin reaction; skin allergy observed | Guinea Pig | [3][12] |
| Genotoxicity (In Vitro) | No genetic changes in bacteria, yeast, animal cells. Genetic changes observed in human cells. | - | [3] |
| Carcinogenicity | Not carcinogenic under the conditions of a lifetime dermal bioassay | Mouse | [11] |
Table 2: Occupational Exposure Limits and Safety Parameters
| Parameter | Value | Reference(s) |
| AIHA WEEL (TWA) | 5 ppm (37.5 mg/m³) | [3][7][13] |
| Flash Point | 91 °C (196 °F) | [5][8] |
| Vapor Pressure | 1.1 hPa at 20 °C | [8] |
| GHS Hazard Statements | H315: Causes skin irritation | [4] |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation | [4] |
Experimental Protocols
To assess the skin sensitization potential of a substance like this compound, an integrated approach using validated alternative methods is recommended. Below are summaries of key OECD Test Guideline (TG) protocols.
Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA is an in chemico method that addresses the molecular initiating event of skin sensitization: protein reactivity.[14][15] It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with the test chemical.[9][16]
-
Principle: Electrophilic substances like skin sensitizers covalently bind to nucleophilic centers in skin proteins.[14] The DPRA mimics this by quantifying the remaining concentration of cysteine and lysine peptides after a 24-hour incubation with the test chemical.[15][17]
-
Methodology:
-
Preparation: Prepare solutions of the test chemical (e.g., in acetonitrile) and synthetic cysteine and lysine peptides.[17]
-
Incubation: Incubate the test chemical with each peptide solution for 24 hours at 25°C.[16]
-
Analysis: Measure the concentration of the remaining, non-depleted peptide using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[14][15]
-
Calculation: Calculate the percent peptide depletion for both cysteine and lysine.
-
Prediction Model: Based on the mean cysteine and lysine depletion values, the substance is categorized into one of four reactivity classes to predict its sensitization potential.[16] A mean depletion of >6.38% is considered a positive result.[16]
-
KeratinoSens™ Assay - OECD TG 442D
This assay is a cell-based reporter gene method that addresses the second key event in the skin sensitization pathway: keratinocyte activation and the induction of cytoprotective gene pathways.[10][18]
-
Principle: Skin sensitizers induce genes regulated by the Antioxidant Response Element (ARE).[19] This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an ARE-containing promoter.[20] Activation of the Keap1-Nrf2 pathway by a sensitizer (B1316253) leads to the production of luciferase.[10][20]
-
Methodology:
-
Cell Culture: Seed KeratinoSens™ cells in 96-well plates and culture for 24 hours.[21]
-
Exposure: Expose the cells to the test chemical at 12 different concentrations for 48 hours.[10][20]
-
Luminometry: After incubation, lyse the cells and measure the activity of the induced luciferase enzyme by adding a substrate and detecting the resulting luminescence.[10][20]
-
Viability Assay: In parallel, determine cell viability (e.g., using an MTT assay) to ensure that luciferase induction occurs at sub-cytotoxic concentrations.[19]
-
Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant luciferase expression of 1.5-fold or greater at a concentration where cell viability is above 70%.[21]
-
Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT is an in vitro assay that addresses the third key event in skin sensitization: the activation of dendritic cells (DCs).[22][23]
-
Principle: DC activation is a critical step in T-cell priming and the development of an allergic response.[23] This activation involves the upregulation of cell surface markers like CD54 and CD86.[22] The h-CLAT uses the THP-1 human monocytic leukemia cell line as a surrogate for DCs to measure the expression of these markers after chemical exposure.[24][25]
-
Methodology:
-
Cell Culture and Exposure: Culture THP-1 cells and expose them to at least eight concentrations of the test chemical for 24 hours.[24]
-
Cytotoxicity Assessment: Determine the CV75 value (the concentration that reduces cell viability by 25%) to select appropriate, sub-cytotoxic concentrations for the main experiment.[24]
-
Antibody Staining: After exposure, stain the cells with fluorescently labeled antibodies specific for CD54 and CD86.[26]
-
Flow Cytometry: Quantify the expression of CD54 and CD86 on the cell surface using a flow cytometer. The endpoint is the Relative Fluorescence Intensity (RFI).[22]
-
Prediction Model: A test chemical is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two independent runs.[22]
-
Visualizations
Signaling Pathway: Keap1-Nrf2 Activation by Sensitizers
Caption: Figure 1. The Keap1-Nrf2 signaling pathway activated by electrophilic sensitizers.
Experimental Workflow: Integrated Approach to Sensitization Testing
Caption: Figure 2. Integrated workflow for in vitro skin sensitization testing.
Logical Workflow: Troubleshooting Skin Irritation in the Lab
Caption: Figure 3. Logical workflow for troubleshooting skin irritation incidents.
References
- 1. nj.gov [nj.gov]
- 2. mdpi.com [mdpi.com]
- 3. scipoly.com [scipoly.com]
- 4. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1743 - this compound [inchem.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Acute toxicity, genotoxicity, and dermal carcinogenicity assessment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. sensitization-test.com [sensitization-test.com]
- 17. shimadzu.com [shimadzu.com]
- 18. A brief introduction to the KeratinoSens™ assay - Gentronix [gentronix.co.uk]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 21. x-cellr8.com [x-cellr8.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. researchgate.net [researchgate.net]
- 25. Human Cell Line Activation Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 26. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of impurities in biobased acrylates on polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of bio-based acrylates. The information provided addresses common issues related to impurities and their impact on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in bio-based acrylates and where do they originate?
A1: Bio-based acrylates are susceptible to a variety of impurities stemming from their synthesis routes, which often involve fermentation or catalytic conversion of renewable feedstocks.[1] The primary sources and types of impurities include:
-
From Bio-butanol Production: The acetone-butanol-ethanol (ABE) fermentation process to produce bio-butanol can result in residual alcohols such as 1-propanol, isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. Acetic and butyric acids are also common byproducts.[1]
-
From Bio-based Acrylic Acid Production: When acrylic acid is produced from lactic acid, residual propionic and acetic acid can be present.[1] Synthesis from glycerol (B35011) can also introduce a range of side products.[2]
-
Side Reactions during Esterification: The esterification of bio-alcohols and bio-acrylic acid can lead to the formation of other esters. For example, in the production of bio-based butyl acrylate (B77674), impurities can include propyl acrylate, isobutyl acrylate, butyl acetate, and butyl propionate.[1]
-
Residual Inhibitors: To prevent premature polymerization during transport and storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) are added.[3] These must be removed or accounted for before polymerization.
-
Water: Water can be present as a byproduct of esterification or from the use of aqueous media in upstream processes.
Q2: My polymerization is inhibited or significantly delayed. What are the likely causes?
A2: Inhibition or a long induction period is a frequent issue in free-radical polymerization. The most common culprits are:
-
Residual Polymerization Inhibitors: Phenolic inhibitors like MEHQ require the presence of oxygen to be effective. If not adequately removed, they will scavenge the initial radicals generated by the initiator, preventing polymerization from starting.[3][4]
-
Oxygen: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxy radicals, which do not efficiently propagate the polymer chain.[3] It is crucial to degas the monomer and solvent before initiating the reaction.
-
Insufficient Initiator: The concentration of the initiator may be too low to overcome the effect of residual inhibitors or other impurities that consume free radicals.[3] The initiator itself might also be degraded or inactive.
Q3: The monomer conversion in my polymerization is low. How can I improve the yield?
A3: Low monomer conversion can be attributed to several factors that lead to premature termination of the growing polymer chains:[3]
-
Inadequate Initiation: Similar to polymerization inhibition, an insufficient concentration of active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.
-
Suboptimal Reaction Temperature: Temperature significantly influences polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.
-
Chain Transfer Agents: Certain impurities can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one. This can lead to a lower overall molecular weight and, in some cases, lower conversion. Water can sometimes act as a chain transfer agent in aqueous polymerization systems.[5]
Q4: I am observing gel formation in my reaction. What could be the cause?
A4: Gel formation, or the creation of an insoluble cross-linked polymer, can occur due to:[6]
-
Multifunctional Monomers: If your bio-based acrylate monomer contains more than one polymerizable group, cross-linking is expected.
-
Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone of an existing polymer chain. This creates a new radical site on the polymer backbone, which can initiate the growth of a new chain, leading to branching and ultimately a cross-linked network.[6]
-
Trommsdorff-Norrish Effect (Gel Effect): As polymerization proceeds, the viscosity of the reaction medium increases, which can hinder the termination reaction between two large polymer chains. However, smaller monomer molecules can still diffuse to the propagating radicals, leading to a rapid, uncontrolled increase in the polymerization rate (autoacceleration) and a higher probability of gelation.[6]
Troubleshooting Guides
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
| Potential Cause | Troubleshooting Step | Rationale |
| Residual Inhibitor | 1. Perform an inhibitor removal step (caustic wash or column chromatography). 2. Increase the initiator concentration. | Phenolic inhibitors scavenge free radicals, preventing initiation.[3] A higher initiator concentration can help overcome a low level of residual inhibitor. |
| Dissolved Oxygen | 1. Purge the monomer and solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before adding the initiator. 2. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen is a strong inhibitor of free-radical polymerization.[3] |
| Inactive Initiator | 1. Use a fresh batch of initiator. 2. Ensure the initiator has been stored correctly (e.g., refrigerated). 3. Verify the initiator's half-life at the reaction temperature. | Initiators can degrade over time or if stored improperly. The rate of radical generation is temperature-dependent. |
Issue 2: Low Monomer Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Initiator | 1. Increase the initiator concentration in increments. | A higher concentration of initiating radicals can lead to a higher overall polymerization rate and conversion.[3] |
| Suboptimal Temperature | 1. Review the literature for the optimal temperature range for the specific monomer and initiator system. 2. Experiment with slightly higher or lower temperatures. | Temperature affects the rates of initiation, propagation, and termination differently. |
| Presence of Chain Transfer Agents | 1. Purify the monomer to remove potential chain transfer agents. 2. Consider using a different solvent. | Impurities or the solvent itself can act as chain transfer agents, limiting the molecular weight and conversion. |
Quantitative Data on Impurity Effects
While extensive quantitative data is often system-specific, the following tables summarize the general and, where available, quantitative impact of common impurities on acrylate polymerization.
Table 1: Impact of Inhibitors on Polymerization Kinetics
| Inhibitor | Concentration | Effect on Induction Period | Effect on Polymerization Rate | Reference |
| MEHQ | ppm levels | Increases induction period | Decreases overall rate until consumed | [7] |
| Oxygen | atmospheric | Significant induction period | Strong inhibition | [3][7] |
Table 2: Impact of Water on Polymerization of Butyl Acrylate
| Water Content (wt%) | Effect on Polymerization Rate | Effect on Molecular Weight | Reference |
| Increasing concentrations | Can act as a chain transfer agent, potentially altering kinetics | Can lead to a decrease in average molecular weight | [5] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors using a Caustic Wash
This method is effective for removing acidic phenolic inhibitors like hydroquinone (HQ) and MEHQ.
Materials:
-
Inhibited acrylate monomer
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir plate and stir bar
Procedure:
-
Place the inhibited monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (containing the inhibitor salt) will typically be the bottom layer.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[3]
Protocol 2: Inhibitor Removal using an Alumina (B75360) Column
This method is suitable for lab-scale purification and is effective for polar inhibitors.[8]
Materials:
-
Inhibited acrylate monomer
-
Basic alumina (activated, Brockmann I)
-
Chromatography column or a syringe plugged with cotton
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the column by placing a small plug of cotton or glass wool at the bottom of a chromatography column or a large syringe.
-
Add the basic alumina to the column (approximately 10 g of alumina per 100 mL of monomer solution).[8]
-
Gently tap the column to pack the alumina.
-
Carefully add the inhibited monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately.
Protocol 3: General Procedure for Free-Radical Polymerization of Acrylates
This protocol describes a typical setup for the solution polymerization of an acrylate monomer.[3]
Materials:
-
Purified acrylate monomer
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
-
Initiator (e.g., AIBN, BPO)
-
Round-bottom flask with a reflux condenser and a nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Magnetic stir plate and stir bar
-
Syringes and needles
Procedure:
-
Add the desired amount of solvent and a magnetic stir bar to the reaction flask.
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[3]
-
In a separate container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified acrylate monomer to the reaction flask via a syringe.
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or FTIR).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
The polymer can be isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.
Protocol 4: Monitoring Polymerization Kinetics with ATR-FTIR Spectroscopy
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for real-time monitoring of polymerization reactions.
Equipment:
-
FTIR spectrometer with an ATR probe
-
Reaction vessel configured for in-situ monitoring
Procedure:
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent or the reaction mixture without the initiator at the reaction temperature.
-
Initiate Polymerization: Start the polymerization reaction as described in Protocol 3, ensuring the ATR probe is submerged in the reaction mixture.
-
Real-Time Data Acquisition: Begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
Data Analysis: Monitor the decrease in the absorbance of peaks corresponding to the acrylate monomer's C=C double bond (e.g., around 1635 cm⁻¹ and 810 cm⁻¹).[9] Simultaneously, you can monitor the increase in peaks associated with the forming polymer backbone.
-
Conversion Calculation: The monomer conversion can be calculated by comparing the peak area or height of a characteristic monomer peak at a given time (Aₜ) to its initial value (A₀): Conversion (%) = [(A₀ - Aₜ) / A₀] * 100
Visualizations
Caption: Experimental workflow for the polymerization of bio-based acrylates.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Starved-Feed Semibatch Polymerization of Acrylates at High Temperatures
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the starved-feed semibatch polymerization of acrylates at high temperatures.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during high-temperature acrylate (B77674) polymerization, providing potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Polymerization Fails to Initiate or Exhibits a Long Induction Period
-
Question: Why is my acrylate polymerization not starting, or why is there a long delay before I see any conversion?
-
Answer: Failure to initiate is a common problem that can often be traced back to inhibitors or insufficient radical generation.[1]
-
Inhibitor Presence: Commercial acrylate monomers are shipped with inhibitors (e.g., hydroquinone (B1673460) monomethyl ether) to prevent premature polymerization. These must be removed or overcome.
-
Insufficient Initiator: The concentration of the initiator may be too low to generate enough free radicals to overcome any residual inhibitors and start the polymerization process effectively.[1] The initiator itself could also be degraded or inactive.
-
Oxygen Inhibition: Dissolved oxygen is a powerful inhibitor of free-radical polymerization.[1] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which are not efficient at continuing the polymer chain.[1]
-
Low Temperature: The decomposition rate of many thermal initiators is highly dependent on temperature. If the reaction temperature is too low, the initiator will not decompose fast enough to produce an adequate concentration of free radicals.[1]
-
Issue 2: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization starts, but the final monomer conversion is low. How can I improve the yield?
-
Answer: Low monomer conversion is often due to premature termination of the growing polymer chains.[1]
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will lead to a lower overall polymerization rate and may result in incomplete conversion.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate polymer chains.[1] While higher temperatures can increase the initial rate, they might also increase the rate of termination reactions, leading to lower final conversion.[1]
-
Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can terminate a growing chain and initiate a new, shorter one. At high temperatures, the likelihood of these reactions increases.
-
Issue 3: Insoluble Gel Formation or Cross-Linking
-
Question: My polymerization reaction resulted in an insoluble gel. What is the cause and how can I prevent it?
-
Answer: Gel formation, or cross-linking, can happen when using multifunctional acrylates or due to unintended side reactions.[1]
-
Chain Transfer to Polymer: At high monomer conversions and temperatures, chain transfer reactions to the polymer backbone can occur. This creates active sites on the polymer chain, which can then propagate to form branched or cross-linked structures.[1][2]
-
High Initiator Concentration: An excessively high initiator concentration can lead to a rapid polymerization rate and a high concentration of growing polymer chains, increasing the probability of chain-chain coupling and cross-linking.[1]
-
Low Monomer Concentration (Starved-Feed Conditions): While starved-feed conditions are used to control the reaction, very low monomer concentrations can increase the relative rate of chain transfer to the polymer, promoting branching and potential cross-linking.[2][3][4]
-
Issue 4: Poor Control Over Molecular Weight and Broad Molecular Weight Distribution
-
Question: The molecular weight of my polymer is not what I expected, and the distribution is very broad. How can I control this better?
-
Answer: In high-temperature acrylate polymerization, secondary reactions significantly impact molecular weight.[3][5]
-
β-Scission: At elevated temperatures, mid-chain radicals formed through backbiting can undergo β-scission, which cleaves the polymer chain, leading to a lower molecular weight and the formation of macromonomers with terminal double bonds.[3][4][5] This reaction has a higher activation energy and becomes more prominent at higher temperatures.[3]
-
Backbiting (Intramolecular Chain Transfer): This process leads to the formation of tertiary mid-chain radicals which are less reactive and can lead to branching.[3][4][6]
-
Feed Rate: The rate of monomer addition directly influences the monomer concentration in the reactor. Higher monomer concentrations generally lead to higher molecular weights, while lower concentrations can result in shorter chains.[2] Inconsistent feed rates can broaden the molecular weight distribution.
-
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data for optimizing starved-feed semibatch polymerization of acrylates at high temperatures.
Table 1: Typical Reaction Conditions for High-Temperature Acrylate Polymerization
| Parameter | Typical Range | Purpose/Effect |
| Temperature | 120 - 200 °C | To overcome the activation energy for initiator decomposition and propagation, but also promotes side reactions like β-scission.[3][5] |
| Monomer Concentration | Starved-feed (low) | To control reaction exotherm, copolymer composition, and influence polymer microstructure.[3][7][8] |
| Initiator Concentration | Varies (e.g., 1-5 wt%) | Controls the rate of initiation and influences molecular weight. Higher concentrations can lead to lower molecular weight.[1] |
| Solvent | Xylene, Toluene, Dioxane | To dissolve the monomer and polymer, and to help control viscosity and reaction temperature.[9][10] |
Table 2: Initiator Selection for High-Temperature Polymerization
| Initiator Type | Example | 10-hour Half-Life Temperature (°C) | Solubility | Notes |
| Azo Initiators | 2,2'-Azobis(2,4,4-trimethylpentane) | ~120-130 | Organic | Commonly used for high-temperature applications.[5] |
| Peroxides | Benzoyl Peroxide | ~92 (for 30 min half-life) | Organic | Half-life is highly temperature-dependent.[11] |
| Peroxodisulfates | Potassium Persulfate | ~60-70 | Water | Used for emulsion or aqueous-phase polymerizations.[11] |
| Gas-Free Initiators | 1,1,2,2-tetraphenylethanediol (TPED) | - | Organic | Produces samples without voids, unlike some peroxides.[12] |
Experimental Protocols
Protocol 1: Purification of Acrylate Monomer to Remove Inhibitor
-
Place the acrylate monomer in a separatory funnel.
-
Add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to help remove water. Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask.
-
Add anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer to dry it. Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.[1]
-
Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent spontaneous polymerization.
Protocol 2: General Procedure for Starved-Feed Semibatch Polymerization
-
Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, a nitrogen/argon inlet, and a feeding port for the monomer and initiator solutions.
-
Inert Atmosphere: Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the desired amount of solvent (e.g., xylene) to the reactor.
-
Heating: Heat the solvent to the desired reaction temperature (e.g., 140 °C).
-
Monomer and Initiator Preparation: In separate vessels, prepare the monomer feed solution (purified acrylate monomer, potentially mixed with more solvent) and the initiator feed solution (initiator dissolved in a small amount of the reaction solvent).
-
Feed Addition: Once the reactor temperature is stable, begin the continuous addition of the monomer and initiator solutions at a controlled rate using syringe pumps or peristaltic pumps. The feed rates should be calculated to maintain starved-feed conditions.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]
-
Termination: After the desired reaction time or monomer conversion is reached, cool the reactor to room temperature and expose it to air to terminate the polymerization.
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pcimag.com [pcimag.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement and Modeling of Semi-Batch Solution Radical Copolymerization of N-tert-Butyl Acrylamide with Methyl Acrylate in Ethanol/Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcimag.com [pcimag.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymers - Are there any general chemical rules for choosing initiators for a polymerization reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Acrylate Polymerization at High Temperatures - The Role of Oxygen
Welcome to the Technical Support Center for high-temperature acrylate (B77674) polymerization. This resource is designed for researchers, scientists, and drug development professionals to address challenges and answer questions related to the dual role of oxygen as both an inhibitor and an initiator in these reactions.
Frequently Asked Questions (FAQs)
Q1: Is oxygen an inhibitor or an initiator for acrylate polymerization at high temperatures?
A1: Oxygen can act as both an inhibitor and an initiator in the free-radical polymerization of acrylates, with its role being highly dependent on the reaction temperature. At lower temperatures, oxygen is a potent inhibitor.[1][2][3] However, at temperatures above 140°C, oxygen can act as an initiator, leading to high monomer conversion in a short period, even without conventional initiators.[1][2][3]
Q2: How does oxygen inhibit acrylate polymerization at lower temperatures?
A2: At lower temperatures, molecular oxygen effectively scavenges carbon-based radicals generated by initiators. This reaction forms stable peroxy radicals, which are much less reactive and do not efficiently propagate the polymer chain, leading to an induction period or complete inhibition of polymerization.[4][5] This is a common issue in photopolymerization and other low-temperature free-radical polymerizations.[6][7]
Q3: What is the mechanism by which oxygen initiates polymerization at high temperatures?
A3: At temperatures exceeding 140°C, a different mechanism becomes dominant. Molecular oxygen reacts with an acrylate monomer to form a triplet diradical intermediate.[1][2] This intermediate then reacts with another monomer molecule and subsequently undergoes thermal dissociation from the molecular oxygen to proceed with polymerization.[1][2][3] In this context, oxygen can be considered a catalyst for the polymerization reaction.[1][2]
Q4: What are the advantages of using oxygen as an initiator at high temperatures?
A4: Utilizing oxygen as an initiator for high-temperature acrylate polymerization can offer several benefits, including:
-
Reduced Costs: It can eliminate the need for expensive conventional thermal initiators.[1][8]
-
Improved Polymer Quality: Self-initiated polymerization at high temperatures can lead to higher quality polymers.[1]
-
Sustainable Production: This method presents a more economical and sustainable pathway for producing acrylic polymers.[1][3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during high-temperature acrylate polymerization where oxygen's role may be a factor.
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| No polymerization or significant induction period at temperatures below 140°C. | Oxygen Inhibition: Dissolved oxygen is quenching the initiating and propagating radicals.[4] | 1. Inert Gas Purge: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization to remove dissolved oxygen.[4] 2. Increase Initiator Concentration: If using a conventional initiator, a higher concentration may generate enough radicals to overcome the inhibitory effect of residual oxygen.[4] |
| Slow or incomplete polymerization at temperatures above 140°C. | 1. Insufficient Oxygen: If relying on oxygen as the primary initiator, the concentration may be too low. 2. Suboptimal Temperature: The temperature may not be high enough to efficiently promote the oxygen-initiated pathway.[1] 3. High Viscosity: As polymerization proceeds, the increased viscosity can limit monomer diffusion, slowing the reaction.[1] | 1. Controlled Oxygen Introduction: Introduce a controlled, small amount of air or oxygen into the reaction system.[1][2] 2. Increase Temperature: Gradually increase the reaction temperature (e.g., to 180°C) to enhance the rate of oxygen-initiated polymerization.[1][9] 3. Use of Solvent: Performing the polymerization in a suitable solvent can help to mitigate viscosity effects and achieve higher conversion.[1] |
| Poor surface cure or tacky surface on the final polymer. | Oxygen Inhibition at the Surface: This is more common in bulk or film applications where the surface is exposed to atmospheric oxygen.[5][6] | 1. Inert Atmosphere: Conduct the final stages of the polymerization under a nitrogen or argon blanket.[10] 2. Barrier Coating: Apply a barrier, such as a transparent film, to prevent atmospheric oxygen from reaching the surface during curing.[10] |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on oxygen's role in high-temperature acrylate polymerization.
| Parameter | Value | Conditions | Reference |
| Temperature Threshold for Oxygen Initiation | > 140 °C | Polymerization of n-butyl acrylate (nBA) | [1][3] |
| Monomer Conversion (nBA) | 86% | Air-saturated monomer, 180°C, 1 hour | [1][9] |
| Monomer Conversion (nBA) | ~10% | Deaerated monomer, 180°C, 1 hour | [1][9] |
| Dissolved Oxygen Concentration in Acrylate Monomers | 0.59 to 2.07 x 10⁻³ mol/L | Varies depending on monomer structure | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Oxygen-Initiated High-Temperature Acrylate Polymerization
This protocol describes a typical setup for the bulk polymerization of an acrylate monomer using oxygen as the initiator.
-
Monomer Preparation: If necessary, pass the acrylate monomer through a column of inhibitor remover.
-
Reaction Setup: Place the purified monomer in a reaction vessel equipped with a stirrer, a temperature probe, and a gas inlet/outlet.
-
Oxygen Introduction: For an air-saturated experiment, no special precautions are needed to remove air. For controlled experiments, a specific concentration of oxygen can be introduced via the gas inlet.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 180°C) while stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion using techniques such as gravimetry, NMR, or chromatography.[4]
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air (if not already done).[4]
-
Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.[4]
Visualizations
Caption: Oxygen-initiated polymerization pathway at high temperatures.
Caption: Troubleshooting workflow for high-temperature acrylate polymerization.
References
- 1. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 2. Oxygen-initiated free-radical polymerization of alkyl acrylates at high temperatures [morressier.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. radtech.org [radtech.org]
- 6. Oxygen inhibition of acrylate photopolymerization. | Nokia.com [nokia.com]
- 7. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Research Portal [iro.uiowa.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Thermal Stability of Poly(isooctyl acrylate)-Based Materials
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the thermal stability of poly(isooctyl acrylate) (PIOA)-based materials.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the thermal stability of PIOA.
| Problem | Potential Cause | Suggested Solution |
| Premature degradation of the polymer during processing. | The processing temperature is too high for the unmodified PIOA. Poly(this compound) typically begins to decompose around 250°C.[1][2] | - Reduce the processing temperature. - Incorporate thermal stabilizers or antioxidants into the formulation.[3] - Consider modifying the polymer structure to enhance its intrinsic thermal stability through methods like crosslinking or copolymerization.[4] |
| Inconsistent TGA results. | - Inconsistent heating rates between runs. Higher heating rates can shift the decomposition temperature to higher values.[1] - Presence of residual solvents or monomers in the sample. - Oxidative degradation due to insufficient inert gas purging. | - Ensure a consistent heating rate is used for all TGA experiments (e.g., 10°C/min).[2] - Dry the samples thoroughly under vacuum before analysis. - Maintain a steady flow of inert gas (e.g., nitrogen) during the TGA run.[1][2] |
| Poor mechanical properties after modification to improve thermal stability. | Crosslinking, a common method to enhance thermal stability, can sometimes lead to increased brittleness and reduced adhesion.[4] | - Optimize the crosslinker concentration to balance thermal stability and mechanical properties. - Consider alternative methods like copolymerization with a monomer that has a higher glass transition temperature or incorporating siloxane units to improve flexibility.[4][5] |
| Discoloration (yellowing) of the material at elevated temperatures. | This is often a sign of thermal oxidation, where the polymer chains react with oxygen at high temperatures, forming chromophores.[3] | - Incorporate antioxidants into the polymer formulation.[3] - Process the material under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
1. What is the typical thermal decomposition temperature of poly(this compound)?
Poly(this compound) generally starts to decompose at approximately 250°C in an inert atmosphere.[1][2] The primary decomposition mechanism involves random scission of the polymer backbone and side-chain ester decomposition.[1]
2. How can I improve the thermal stability of my poly(this compound)-based material?
Several methods can be employed to enhance the thermal stability of acrylic polymers:
-
Crosslinking: Creating a network structure by introducing crosslinking agents suppresses the mobility of polymer chains, thereby improving heat resistance.[4] This can be achieved through UV irradiation in the presence of multifunctional monomers or by incorporating reactive nanosilica.[4]
-
Copolymerization: Introducing monomers with higher thermal stability, such as those with aromatic backbones or heterocyclic structures, into the polymer chain can increase the overall heat resistance.[5][6] For example, copolymerizing methyl methacrylate (B99206) with maleimide (B117702) can produce copolymers with higher glass transition temperatures and improved heat distortion temperatures.[7]
-
Incorporation of Siloxane Units: Introducing silicone blocks into the acrylic polymer backbone can enhance thermal stability.[4]
-
Addition of Nanoparticles: Dispersing nanoparticles, such as nanosilica or clay, can improve the thermal stability of the polymer matrix.[3]
3. What analytical techniques are essential for evaluating the thermal stability of poly(this compound)?
The two primary techniques for assessing thermal properties are:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.[1][2]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg), which is a critical parameter related to the material's flexibility and service temperature range.[2]
4. How does the heating rate in TGA affect the measured decomposition temperature?
A higher heating rate will generally shift the observed decomposition to higher temperatures.[1] Therefore, it is crucial to use a consistent heating rate when comparing the thermal stability of different samples.
5. Will increasing the thermal stability of my PIOA adhesive affect its adhesion properties?
Yes, modifications to improve thermal stability can impact adhesion. For instance, increasing the crosslink density can enhance heat resistance but may reduce peel strength and tack by restricting polymer chain mobility.[4] It is essential to find a balance between thermal stability and the desired adhesive performance for your specific application.
Quantitative Data Summary
The following tables summarize key thermal properties of poly(this compound) and related polymers, including data on modified systems to enhance thermal stability.
Table 1: Thermal Properties of Unmodified Acrylate Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
| Poly(this compound) (PIOA) | -50 to -70[2] | Approx. 250[2] | Not explicitly found |
| Poly(2-ethylhexyl acrylate) (P2EHA) | -65[2] | Approx. 250[1][2] | Two main stages, peaking around 370 and 430[2] |
| Poly(n-butyl acrylate) (PnBA) | -54 to -45[2] | 220 - 290[2] | Approx. 400[2] |
Table 2: Effect of Modification on Thermal Stability of Acrylate-Based Polymers
| Modification Method | Polymer System | Key Findings | Reference |
| Incorporation of Silicone Blocks | Acrylic Pressure-Sensitive Adhesive | Enhanced heat resistance, maintaining balanced debonding at higher temperatures compared to unmodified acrylic PSA. | [4] |
| UV Crosslinking with Nanosilica | Acrylic Pressure-Sensitive Adhesive | Increased thermal stability. | [4] |
| Copolymerization with Triazine Monomer | Acrylic Pressure-Sensitive Adhesive | Improved heat resistance due to crosslinking. | [4] |
| Incorporation of Trivinylisooctyl POSS | Polyurethane Acrylate Coatings | Decomposition temperature at 50% mass loss improved from 385 to 395°C. | [8] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the polymer into a TGA pan.[1][2]
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[1][2]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).[1][2]
-
Continuously record the sample's mass as a function of temperature.
-
Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).[1][2]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Methodology:
-
Hermetically seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan. Use an empty sealed pan as a reference.[2]
-
Place both pans in the DSC cell and purge with an inert gas.
-
Employ a heat-cool-heat cycle:
-
First Heating Scan: Heat the sample from a low temperature (e.g., -90°C) to a temperature above its expected transitions (e.g., 150°C) at a constant rate (e.g., 10°C/min). This step erases the polymer's previous thermal history.[2]
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).[2]
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. The data from this scan is typically used for analysis.[2]
-
-
Record the heat flow to the sample relative to the reference as a function of temperature.
-
Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine the Tg, which appears as a step change in the baseline.[2]
-
Visualizations
Caption: Workflow for enhancing and evaluating the thermal stability of PIOA.
Caption: Mechanisms for enhancing the thermal stability of PIOA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. mdpi.com [mdpi.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. greyb.com [greyb.com]
- 7. US5073615A - High temperature heat resistant acrylics - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Residual Isooctyl Acrylate Monomer Quantification by GC-FID
The quantification of residual monomers, such as isooctyl acrylate (B77674), in polymeric materials is a critical aspect of quality control and safety assessment, particularly in the pharmaceutical and medical device industries. The presence of unreacted monomers can influence the physicochemical properties of the polymer and may pose a toxicological risk. This guide provides a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID) and other analytical techniques for the determination of residual isooctyl acrylate, complete with experimental protocols and performance data to aid researchers, scientists, and drug development professionals in method selection and implementation.
Comparison of Analytical Methods
Several analytical techniques can be employed to quantify residual this compound in polymer samples. The choice of method often depends on factors such as the required sensitivity, the nature of the polymer matrix, and the available instrumentation. The most prevalent methods include Gas Chromatography with Flame Ionization Detection (GC-FID), Headspace Gas Chromatography-
A Comparative Thermal Analysis of Poly(isooctyl acrylate) using DSC and TGA
This guide presents a comparative thermal analysis of poly(isooctyl acrylate) (PIOA) utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For a comprehensive comparison, data for other commercially significant poly(alkyl acrylates), including poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), poly(n-butyl acrylate) (PnBA), and poly(2-ethylhexyl acrylate) (P2EHA), are also included. This document is intended for researchers, scientists, and drug development professionals to provide objective data and detailed experimental protocols for evaluating the thermal properties of these polymers.
Executive Summary
Poly(this compound) is a key polymer in applications requiring flexibility and adhesive properties, such as in drug delivery systems and medical adhesives.[1] Its thermal behavior is a critical determinant of its processing parameters and in-service performance. This guide reveals that PIOA exhibits a low glass transition temperature (Tg), indicative of its high flexibility at room temperature, and demonstrates thermal stability up to approximately 250°C.[2] The comparative data presented highlights the structure-property relationships within the poly(alkyl acrylate) family, demonstrating how the alkyl chain length influences thermal characteristics.
Data Presentation
The thermal properties of poly(this compound) and its counterparts, as determined by DSC and TGA, are summarized in the tables below.
Table 1: DSC Data for Poly(alkyl acrylates)
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound) (PIOA) | -50 to -70[2] |
| Poly(methyl acrylate) (PMA) | ~10 |
| Poly(ethyl acrylate) (PEA) | -8 to -24 |
| Poly(n-butyl acrylate) (PnBA) | -54 to -45[2] |
| Poly(2-ethylhexyl acrylate) (P2EHA) | -65[2] |
Table 2: TGA Data for Poly(alkyl acrylates)
| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |
| Poly(this compound) (PIOA) | Approx. 250[2] | Not explicitly found |
| Poly(methyl acrylate) (PMA) | - | - |
| Poly(ethyl acrylate) (PEA) | - | - |
| Poly(n-butyl acrylate) (PnBA) | 220 - 290[2] | Approx. 400[2] |
| Poly(2-ethylhexyl acrylate) (P2EHA) | Approx. 250[2] | Two main stages, peaking around 370 and 430[2] |
Experimental Protocols
Detailed methodologies for the DSC and TGA experiments are provided below. It is recommended to perform TGA prior to DSC to determine the thermal stability of the polymer and avoid decomposition during the DSC analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer equipped with a microbalance, furnace, and temperature programmer.[2]
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., platinum or alumina).[2]
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation.[1][2]
-
Thermal Program: The sample is heated from ambient temperature to a final temperature of approximately 600-800°C at a constant heating rate (e.g., 5, 10, or 20 °C/min).[1]
-
Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.[1]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.[1][2]
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.[2]
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[3]
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.[2]
-
Thermal Program: A heat-cool-heat cycle is typically employed to erase the polymer's prior thermal history:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -90°C) to a temperature above its expected transitions (e.g., 150°C) at a constant rate (e.g., 10°C/min).[2]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).[2]
-
Second Heating Scan: The sample is reheated at the same rate as the first scan. The data from this second heating scan is typically used for analysis.[2]
-
-
Data Acquisition: The heat flow to the sample relative to the reference pan is measured as a function of temperature.[2]
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which is observed as a step change in the baseline.[2]
Mandatory Visualization
The logical workflow for the comparative thermal analysis of poly(this compound) and its alternatives is illustrated in the following diagram.
Caption: Experimental workflow for the comparative thermal analysis of polyacrylates.
References
A Comparative Guide to the Skin Sensitization Potential of Acrylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin sensitization potential of various acrylate (B77674) esters, supported by experimental data. The information is intended to assist in the hazard identification and risk assessment of these widely used chemicals.
Introduction to Acrylate Sensitization
Acrylate esters are a class of monomers known for their wide range of applications in medical devices, adhesives, coatings, and cosmetics. However, many of these chemicals are also recognized as skin sensitizers, capable of inducing allergic contact dermatitis. The mechanism of skin sensitization is a complex immunological process that has been well-described by the Adverse Outcome Pathway (AOP). This pathway outlines four key events that lead from initial chemical exposure to the development of an allergic response. Understanding the potential of different acrylate esters to trigger these events is crucial for safe product development.
The Adverse Outcome Pathway for Skin Sensitization
The AOP for skin sensitization provides a framework for understanding the biological cascade leading to allergic contact dermatitis. It consists of four key events:
-
Key Event 1: Covalent Binding to Skin Proteins (Haptenation): Small molecules like acrylates (haptens) penetrate the skin and covalently bind to skin proteins, forming immunogenic complexes.
-
Key Event 2: Keratinocyte Activation: These haptenated proteins cause stress signals in skin cells (keratinocytes), leading to the activation of inflammatory pathways.
-
Key Event 3: Dendritic Cell Activation: Dendritic cells, the immune sentinels of the skin, recognize the haptenated proteins and become activated.
-
Key Event 4: T-Cell Proliferation and Priming: Activated dendritic cells migrate to the lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells and sensitization.
Subsequent exposure to the same or a similar acrylate can then trigger a more rapid and robust inflammatory response, resulting in allergic contact dermatitis.
Comparative Sensitization Potential of Acrylate Esters
The skin sensitization potential of chemicals can be assessed through various in vivo and in vitro methods. The murine Local Lymph Node Assay (LLNA) is a widely accepted in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a test chemical. The result is expressed as an EC3 value, which is the concentration of the chemical required to induce a threefold increase in lymphocyte proliferation compared to a control. A lower EC3 value indicates a higher sensitization potential.
A key comparative study by Dearman et al. (2007) evaluated the skin sensitization potential of four common acrylate esters using the LLNA. The results are summarized in the table below.
| Acrylate Ester | CAS Number | Molecular Weight ( g/mol ) | LLNA EC3 Value (%) | Sensitization Potency Classification |
| Methyl Acrylate (MA) | 96-33-3 | 86.09 | 19.6 | Weak |
| Ethyl Acrylate (EA) | 140-88-5 | 100.12 | 36.8 | Weak |
| Butyl Acrylate (BA) | 141-32-2 | 128.17 | 11.2 | Weak |
| 2-Ethylhexyl Acrylate (EHA) | 103-11-7 | 184.28 | 9.7 | Moderate |
Data from Dearman et al., 2007. The study concluded that while all four acrylates have sensitizing potential, they are generally classified as weak to moderate sensitizers. It is noteworthy that 2-ethylhexyl acrylate, with the lowest EC3 value, is considered a moderate sensitizer (B1316253), while the others are classified as weak.
In Vitro Testing Methods and the AOP
In recent years, there has been a significant shift towards non-animal testing methods. Several in vitro and in chemico assays have been developed and validated to assess the key events in the AOP for skin sensitization.
-
Direct Peptide Reactivity Assay (DPRA): This in chemico assay assesses Key Event 1 by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking its ability to bind to skin proteins.
-
KeratinoSens™ Assay: This in vitro cell-based assay addresses Key Event 2 by measuring the activation of the Keap1-Nrf2 pathway in human keratinocytes, a key signaling pathway involved in the cellular stress response to sensitizers.
-
Human Cell Line Activation Test (h-CLAT): This in vitro assay evaluates Key Event 3 by measuring the expression of cell surface markers (CD54 and CD86) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.
Experimental Protocols
Detailed methodologies for the key experimental assays are provided below, based on the OECD Test Guidelines.
Local Lymph Node Assay (LLNA) - OECD 429
The LLNA is an in vivo method for identifying potential skin sensitizing substances by measuring lymphocyte proliferation in the draining auricular lymph nodes.
Principle: Animals are treated with the test substance on the dorsum of each ear for three consecutive days. Five days after the first application, a solution of ³H-methyl thymidine (B127349) is injected intravenously. The animals are sacrificed five hours later, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting. The stimulation index (SI) is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value is then interpolated from the dose-response curve.
Workflow:
Direct Peptide Reactivity Assay (DPRA) - OECD 442C
The DPRA is an in chemico method that models the first key event of the AOP by quantifying the reactivity of a test chemical with synthetic peptides containing cysteine or lysine.
Principle: The test chemical is incubated with synthetic peptides containing either cysteine or lysine for 24 hours. The percentage of peptide depletion is then measured using high-performance liquid chromatography (HPLC) with a UV detector. The mean of the cysteine and lysine peptide depletion is used to classify the substance into one of four reactivity classes: no or minimal, low, moderate, or high reactivity.
KeratinoSens™ Assay - OECD 442D
This in vitro assay addresses the second key event of the AOP by measuring the activation of keratinocytes.
Principle: The KeratinoSens™ cell line, a human keratinocyte cell line containing a luciferase gene under the control of an antioxidant response element (ARE), is exposed to the test chemical for 48 hours. Activation of the Keap1-Nrf2 pathway by a sensitizer leads to the induction of the luciferase gene. The light output from the luciferase reaction is measured and used to determine the concentration at which the test chemical induces a 1.5-fold increase in luciferase activity (EC1.5). Cell viability is also assessed in parallel to ensure that the observed effects are not due to cytotoxicity.
Human Cell Line Activation Test (h-CLAT) - OECD 442E
The h-CLAT is an in vitro method that addresses the third key event of the AOP, the activation of dendritic cells.
Principle: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells. The cells are exposed to the test chemical for 24 hours. The expression of cell surface markers CD86 and CD54, which are indicative of dendritic cell activation, is measured by flow cytometry. A substance is considered a sensitizer if it induces a certain threshold increase in the expression of these markers at non-cytotoxic concentrations.
Signaling Pathway in Skin Sensitization
The following diagram illustrates the key events in the Adverse Outcome Pathway for skin sensitization, from the initial molecular initiating event to the activation of T-cells in the lymph nodes.
Conclusion
The available data indicate that while many common acrylate esters possess skin sensitization potential, they are generally classified as weak to moderate sensitizers. The development and validation of in vitro test methods aligned with the AOP for skin sensitization provide valuable tools for assessing the hazard of these and other chemicals without the use of animals. A weight-of-evidence approach, integrating data from various in vivo and in vitro studies, is essential for a comprehensive risk assessment of acrylate esters. This guide provides a starting point for researchers and professionals to compare the sensitization potential of different acrylates and to understand the methodologies used in their evaluation.
Isooctyl Acrylate vs. n-Butyl Acrylate in Coatings: A Performance Comparison
In the formulation of high-performance coatings, the selection of appropriate monomers is critical to achieving desired properties such as flexibility, adhesion, and durability. Among the myriad of available options, isooctyl acrylate (B77674) (IOA) and n-butyl acrylate (n-BA) are two of the most frequently employed "soft" monomers. This guide provides an objective comparison of their performance characteristics in coating applications, supported by available experimental data and detailed testing methodologies, to assist researchers and formulation scientists in making informed decisions.
Key Performance Attributes: A Comparative Overview
Both IOA and n-BA are utilized to impart flexibility and improve the low-temperature performance of coatings due to their low glass transition temperatures (Tg).[1] However, the structural differences between the branched isooctyl chain of IOA and the linear butyl chain of n-BA lead to distinct performance advantages.
Isooctyl Acrylate (IOA) is particularly valued for its ability to significantly enhance flexibility, adhesion, and water resistance.[2][3] The branched nature of the isooctyl group provides a greater degree of chain entanglement, which can contribute to improved toughness and durability.[4] Furthermore, IOA-based polymers are noted for their excellent resistance to weathering and UV degradation, making them suitable for demanding outdoor applications.[2]
n-Butyl Acrylate (n-BA) is a versatile and cost-effective monomer widely used in a variety of coating formulations.[5] It is effective at lowering the Tg of a polymer, thereby improving its flexibility and softness.[6] n-BA is a key component in all-acrylic, vinyl-acrylic, and styrene-acrylic copolymers, where it helps to balance hardness and softness, as well as tackiness and block resistance.[1] Its photostability also makes it a preferred monomer for applications requiring weather and sunlight resistance.[5]
Quantitative Performance Data
While extensive head-to-head comparative studies with publicly available quantitative data are limited, the following table summarizes key thermal properties for the homopolymers of this compound and n-butyl acrylate. These values are crucial as they influence the mechanical properties of the final coating.
| Property | Poly(this compound) (PIOA) | Poly(n-butyl acrylate) (PnBA) | Significance in Coatings |
| Glass Transition Temp. (Tg) | -50 to -70 °C[7] | -54 to -45 °C[7] | Lower Tg imparts greater flexibility, impact resistance, and performance at low temperatures. |
| Onset Decomposition Temp. | Approx. 250 °C[7] | 220 - 290 °C[7] | Indicates the temperature at which the polymer begins to degrade, a measure of thermal stability. |
| Max. Decomposition Rate Temp. | Not explicitly found | Approx. 400 °C[7] | The temperature at which the polymer degrades most rapidly. |
Experimental Protocols
To quantitatively assess the performance of coatings formulated with this compound and n-butyl acrylate, a suite of standardized experimental tests should be employed. The following are detailed methodologies for key performance indicators.
Thermal Analysis: TGA and DSC
A workflow for comparative thermal analysis is crucial for understanding the fundamental properties of the polymers.
Caption: Workflow for comparative thermal analysis of acrylate polymers.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample (5-10 mg) of the polymer is placed in an inert sample pan.[7]
-
The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.[7]
-
The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum decomposition rates.[7]
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg) of the polymer.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer is sealed in an aluminum pan.
-
A heat-cool-heat cycle is typically employed to erase the polymer's thermal history.[7]
-
The sample is heated at a constant rate (e.g., 10°C/min).
-
The heat flow to the sample relative to a reference is measured as a function of temperature.
-
-
Data Analysis: The Tg is identified as a step change in the baseline of the DSC thermogram (heat flow vs. temperature).[7]
Mechanical and Durability Testing Workflow
The following diagram illustrates a logical workflow for evaluating the key mechanical and durability properties of the coatings.
Caption: Workflow for coating performance testing and evaluation.
Adhesion Testing (ASTM D3359 - Cross-Cut Tape Test)
-
Objective: To assess the adhesion of a coating to a substrate.
-
Procedure:
-
A lattice pattern with either six or eleven cuts in each direction is made through the coating to the substrate.
-
A specified pressure-sensitive tape is applied over the lattice and smoothed down.
-
The tape is then rapidly removed at a 180° angle.
-
-
Evaluation: The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (severe peeling).
Water Resistance Testing (ASTM D870 - Water Immersion)
-
Objective: To evaluate the resistance of a coating to water immersion.
-
Procedure:
-
Coated specimens are partially or completely immersed in distilled or demineralized water.
-
The test is conducted at ambient or elevated temperatures for a specified duration.
-
-
Evaluation: The specimens are periodically examined for blistering, loss of adhesion, softening, or changes in color.
Accelerated Weathering (ASTM G154)
-
Objective: To simulate the effects of outdoor weathering on a coating.
-
Procedure:
-
Coated specimens are placed in a fluorescent UV weathering chamber.
-
The specimens are exposed to alternating cycles of UV light and moisture (condensation).
-
-
Evaluation: The coatings are evaluated for changes in gloss, color, chalking, cracking, and blistering.
Conclusion
Both this compound and n-butyl acrylate are valuable "soft" monomers for tailoring the properties of coatings. The choice between them will depend on the specific performance requirements of the application. This compound, with its branched structure, generally offers enhanced flexibility, adhesion, and durability, making it a strong candidate for high-performance and long-lasting coatings. n-Butyl acrylate provides a cost-effective solution for achieving a good balance of properties and is widely used across the coatings industry. For optimal formulation, it is recommended that researchers conduct direct comparative studies using the standardized testing protocols outlined in this guide to determine the most suitable monomer for their specific needs.
References
Sensitive Detection of Residual Isooctyl Acrylate: A Comparative Guide to Headspace GC-MS
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of residual monomers like isooctyl acrylate (B77674) is critical for ensuring product quality, safety, and compliance with regulatory standards. This guide provides an objective comparison of headspace gas chromatography-mass spectrometry (GC-MS) with other analytical techniques for the detection of residual isooctyl acrylate, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
Headspace GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices. It offers significant advantages in sensitivity and sample preparation efficiency compared to other methods. The primary alternatives include direct injection GC-MS and high-performance liquid chromatography (HPLC).
Headspace GC-MS involves heating the sample in a sealed vial to allow volatile analytes, such as this compound, to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC-MS system. This technique minimizes matrix effects and protects the instrument from non-volatile residues, leading to enhanced sensitivity and robustness.
Direct Injection GC-MS involves dissolving the sample in a suitable solvent and injecting the liquid directly into the GC-MS. While straightforward, this method can introduce non-volatile components into the system, potentially leading to contamination and requiring more frequent maintenance. It may also be less sensitive for trace-level analysis due to matrix interference.
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) is another alternative. However, this compound lacks a strong chromophore, which can limit the sensitivity of UV detection. HPLC is generally better suited for non-volatile or thermally labile compounds.
| Feature | Headspace GC-MS | Direct Injection GC-MS | HPLC-UV |
| Principle | Partitioning of volatile analytes into the gas phase, followed by GC separation and MS detection. | Direct introduction of a liquid sample, followed by GC separation and MS detection. | Liquid phase separation based on polarity, with UV detection. |
| Sample Preparation | Minimal; direct analysis of solid or liquid sample in a sealed vial. | Dissolution of the polymer in a suitable solvent. | Polymer dissolution followed by precipitation or extraction. |
| Selectivity | Excellent | Excellent | Good |
| Sensitivity | High (ppb to low ppm levels) | Moderate to High | Moderate |
| Limit of Detection (LOD) | 0.07 - 0.1 mg/kg (for various acrylate monomers)[1] | Generally higher than Headspace GC-MS | Dependent on chromophore; potentially higher for this compound |
| Limit of Quantification (LOQ) | 0.2 - 0.3 mg/kg (for various acrylate monomers)[1] | Generally higher than Headspace GC-MS | Dependent on chromophore; potentially higher for this compound |
| Recovery | 96.0% - 104.6% (for various acrylate monomers)[1] | Dependent on extraction efficiency | Dependent on extraction efficiency |
| Advantages | High sensitivity, minimal sample preparation, reduces matrix effects.[2] | Simple concept, widely applicable. | Suitable for less volatile or thermally labile monomers.[2] |
| Disadvantages | Requires specialized headspace autosampler. | Potential for instrument contamination, matrix effects can reduce sensitivity. | Lower sensitivity for compounds with weak chromophores, more complex sample preparation.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of residual this compound using Headspace GC-MS and the alternative methods.
Headspace GC-MS Protocol for this compound
This protocol is a general procedure and may require optimization for specific sample matrices.
1. Sample Preparation:
-
Weigh 10-100 mg of the polymer sample directly into a 20 mL headspace vial.[2]
-
If using an internal standard, add a known amount of the internal standard solution to the vial.
-
Immediately seal the vial with a PTFE-faced septum and an aluminum cap.[2]
2. Headspace Parameters:
-
Oven Temperature: 100-120 °C[2]
-
Incubation Time: 30-60 min[2]
-
Loop Temperature: 110 °C[2]
-
Transfer Line Temperature: 120 °C
-
Vial Shaking: On (if available)
3. GC-MS Conditions:
-
Column: DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 min.
-
Ramp to 220 °C at 10 °C/min.
-
Hold at 220 °C for 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 55, 87, 113).
-
4. Quantification:
-
Prepare calibration standards by spiking known amounts of this compound into empty headspace vials or onto a blank polymer matrix.
-
Analyze the standards and samples under the same Headspace GC-MS conditions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.[2]
Alternative Method: Direct Injection GC-MS Protocol
1. Sample Preparation:
-
Weigh approximately 0.1 g of the polymer sample into a vial.
-
Add a known volume of a suitable solvent (e.g., Dichloromethane, Acetone) to dissolve the polymer.
-
If necessary, precipitate the polymer by adding a non-solvent and centrifuge.
-
Transfer the supernatant containing the residual monomers to a clean vial for analysis.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Mass Spectrometer: Same conditions as Headspace GC-MS.
Alternative Method: HPLC-UV Protocol
1. Sample Preparation:
-
Dissolve a known weight of the polymer sample in a suitable solvent (e.g., Tetrahydrofuran - THF).
-
Filter the solution through a 0.45 µm filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Gradient of acetonitrile (B52724) and water.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore).[2]
-
Injection Volume: 10-20 µL.[2]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the Headspace GC-MS analysis and the decision-making process for selecting an appropriate analytical method.
Caption: Headspace GC-MS experimental workflow for residual this compound analysis.
Caption: Logic diagram for selecting an analytical method for residual monomer analysis.
References
Cross-Validation of Analytical Methods for Isooctyl Acrylate Quality Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quality and consistency of isooctyl acrylate (B77674), a key monomer in the synthesis of a wide array of polymers, are critical for ensuring the performance and safety of final products, especially in sensitive applications like medical devices and drug delivery systems.[1] Rigorous quality control through validated analytical methods is therefore essential. This guide provides a comparative overview of the primary analytical techniques used for the quality control of isooctyl acrylate, with a focus on the cross-validation of these methods to ensure data integrity and interchangeability between different analytical platforms.
Comparison of Analytical Methods for this compound Quality Control
The quality of this compound is determined by several key parameters, each typically measured by a specific analytical method. The most common methods include Gas Chromatography (GC) for purity, High-Performance Liquid Chromatography (HPLC) for inhibitor content, Karl Fischer titration for water content, and acid-base titration for acidity.[1]
Table 1: Typical Specifications for High-Purity this compound
| Parameter | Typical Specification | Test Method |
| Purity (Assay) | ≥ 99.5% | Gas Chromatography (GC) |
| Inhibitor (MEHQ) | 15 - 100 ppm | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity (as Acrylic Acid) | ≤ 0.01% | Titration (ASTM D1364) |
| Color | ≤ 10 APHA | Platinum-Cobalt Scale (ASTM D1209) |
| Source: BenchChem[1] |
Table 2: Performance Characteristics of Chromatographic Methods for Acrylate Monomer Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation of volatile compounds followed by detection based on the ionization of analytes in a hydrogen flame.[2] | Separation by boiling point and polarity, detection by mass-to-charge ratio.[3] | Separation of compounds in a liquid phase followed by detection based on the absorption of UV light.[2] |
| Primary Application | Routine purity testing and quantification of volatile impurities.[3] | Identification of unknown volatile impurities and trace-level analysis.[2] | Analysis of non-volatile or thermally labile impurities, such as polymerization inhibitors.[3] |
| Limit of Detection (LOD) | 0.001% w/w for ethyl acrylate.[4] | 1.0–4.9 ppm for various methacrylates.[5] | 0.03-0.08 mg/kg for various acrylates.[6] |
| Limit of Quantitation (LOQ) | 0.003% w/w for ethyl acrylate.[4] | 3.0–6.6 ppm for various methacrylates.[5] | Typically 3 times the LOD.[7] |
| Linearity (r²) | > 0.99.[4] | > 0.99.[6] | > 0.999.[6] |
| Precision (%RSD) | < 10%.[4] | < 4%.[6] | < 5.2%.[6] |
| Accuracy (Recovery %) | > 85%.[4] | 81.8%–109.1%.[6] | 85.4%–110.7%.[6] |
| Note: The data presented is a composite from various sources and for different acrylate monomers, as a single direct comparative study for this compound is not readily available. The values should be considered indicative.[2] |
Table 3: Precision of Gas Chromatography for Acrylate Ester Purity (ASTM D3362)
| Analyte | Within-Laboratories Standard Deviation | Between-Laboratories Standard Deviation | Repeatability (95% Confidence) | Reproducibility (95% Confidence) |
| Ethyl Acrylate | 0.025 | 0.051 | 0.06% absolute | 0.27% absolute |
| 2-Ethylhexyl Acrylate | 0.014 | 0.096 | 0.06% absolute | 0.27% absolute |
| Source: ASTM D3362[8] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for quality control and method cross-validation.
Caption: Quality control workflow for an incoming batch of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate quality control. The following are representative protocols for the key analyses.
This method determines the area percent purity of this compound and quantifies impurities such as isooctanol and other acrylate esters.[1]
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).[1]
-
Column: Non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector: Split/splitless injector, typically in split mode with a ratio of 50:1.[1]
-
Injector Temperature: 250°C.[4]
-
Detector Temperature: 275°C.[4]
-
Oven Temperature Program:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride) to a concentration of approximately 1 mg/mL.[1]
-
Injection Volume: 1 µL.[1]
-
Quantification: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.[1]
References
A Comparative Analysis of the Mechanical Properties of Acrylate-Based Triblock Copolymers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Experimental Insights
Acrylate-based triblock copolymers are a versatile class of thermoplastic elastomers renowned for their tunable mechanical properties, biocompatibility, and potential in advanced applications, including drug delivery systems. This guide provides a comparative study of their mechanical performance, supported by experimental data, to aid in material selection and development. The focus is on poly(methyl methacrylate)-b-poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) copolymers, a well-studied system that exemplifies the structure-property relationships in this material class.
Quantitative Comparison of Mechanical Properties
The mechanical behavior of acrylate-based triblock copolymers is intrinsically linked to their molecular architecture, particularly the weight percentage of the hard, glassy PMMA blocks and the soft, rubbery PnBA block. The following table summarizes the key mechanical properties of PMMA-b-PnBA-b-PMMA triblock copolymers with a constant PnBA molecular weight of 100 kg/mol and varying PMMA content.
| PMMA Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Synthesis Method | Reference |
| 9.1% | 1.8 | 1016 | - | Anionic Polymerization | [1] |
| 20% | 4.5 | 850 | - | Anionic Polymerization | [1] |
| 30% | 8.2 | 650 | - | Anionic Polymerization | [1] |
| 40% | 12.5 | 400 | - | Anionic Polymerization | [1] |
| 50% | 16.1 | 228 | - | Anionic Polymerization | [1] |
| Adjustable Composition | 2.7 - 11.7 | 124 - 231 | - | ARGET ATRP |
As the weight percentage of the PMMA hard blocks increases, a clear trend emerges: the ultimate tensile strength and stiffness of the material increase, while the elongation at break, a measure of its elasticity, decreases.[1] This behavior is attributed to the formation of more pronounced and interconnected glassy PMMA domains within the rubbery PnBA matrix, which act as physical crosslinks, reinforcing the material.
Furthermore, the synthesis method significantly influences the final mechanical properties. Copolymers synthesized via ligated anionic polymerization (LAP) generally exhibit superior tensile strength and elongation at break compared to those prepared by atom transfer radical polymerization (ATRP).[2] This difference is often attributed to the better control over the polymer architecture and lower polydispersity achieved with LAP.
Experimental Protocols
The mechanical properties presented in this guide are primarily determined through uniaxial tensile testing, a fundamental method for characterizing the stress-strain behavior of materials. The following is a detailed methodology based on the ASTM D412 standard for vulcanized rubber and thermoplastic elastomers.[3][4][5]
1. Specimen Preparation:
-
Copolymer films are typically prepared by solution casting or compression molding to ensure a uniform thickness and to be free of defects.
-
Dumbbell-shaped specimens are cut from the films according to ASTM D412 Type C dimensions: overall length of 115 mm, gauge length of 25 mm, and width of 6 mm.[3]
-
The thickness of the narrow section of the specimen is measured at three points, with the median value used for cross-sectional area calculation.
2. Tensile Testing Procedure:
-
The tensile test is performed using a universal testing machine equipped with grips suitable for holding the dumbbell specimens.
-
The specimen is mounted in the grips, ensuring it is aligned vertically to avoid torsional forces.
-
An extensometer can be attached to the gauge length of the specimen to provide accurate strain measurements.
-
The specimen is pulled at a constant crosshead speed, typically 500 ± 50 mm/min, until it fractures.[3]
-
The force and displacement data are recorded throughout the test.
3. Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum force by the original cross-sectional area.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture relative to its original gauge length.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
Synthesis and Characterization Workflow
The production and analysis of acrylate-based triblock copolymers follow a systematic workflow, from monomer polymerization to the evaluation of the final material's properties. This process is crucial for ensuring the desired molecular architecture and, consequently, the targeted mechanical performance.
Caption: Synthesis and characterization workflow.
This generalized workflow highlights the key stages in developing and validating the properties of acrylate-based triblock copolymers, ensuring a systematic approach from molecular design to performance evaluation.
References
The Hydrophobic Influence of Isooctyl Acrylate in Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of isooctyl acrylate (B77674) (IOA) into copolymer structures is a key strategy for enhancing their hydrophobicity, a critical attribute in numerous applications ranging from advanced coatings and pressure-sensitive adhesives to biomedical devices and drug delivery systems. The long, branched alkyl side chain of isooctyl acrylate imparts significant water-repellent properties to the resulting polymer. This guide provides an objective comparison of how this compound and similar long-chain alkyl acrylates affect copolymer hydrophobicity, supported by experimental data and detailed protocols.
Enhancing Hydrophobicity: The Role of Alkyl Chain Length
The hydrophobicity of acrylic copolymers can be systematically tuned by varying the length and concentration of the alkyl acrylate monomer. Longer alkyl chains, such as the C8 chain of this compound, increase the non-polar character of the polymer, leading to a reduction in surface energy and a corresponding increase in water repellency. This effect is primarily due to the increased presence of non-polar hydrocarbon moieties that resist interaction with polar water molecules.
Quantitative Analysis of Hydrophobicity
The hydrophobicity of a polymer surface is most commonly quantified by two key parameters: the water contact angle and the percentage of water absorption.
Water Contact Angle
A higher water contact angle indicates a more hydrophobic surface, as the water droplet beads up and minimizes its contact with the surface. The following table, based on data for dodecyl acrylate, illustrates the expected trend for copolymers containing this compound.
| Molar % of Dodecyl Acrylate | Water Contact Angle (°) |
| 0 | 66 |
| 10 | 73 |
| 20 | 80 |
| 30 | 82 |
| 50 | 86 |
Note: This data is for dodecyl acrylate and serves as an illustrative example of the effect of long-chain alkyl acrylates on copolymer hydrophobicity.
Water Absorption
Lower water absorption is another key indicator of a hydrophobic material. The standard test method for determining the water absorption of plastics is ASTM D570.[1][2][3][4][5] This test measures the percentage increase in weight of a polymer sample after immersion in water for a specified time and temperature. While specific data for copolymers with varying this compound concentrations is limited, it is well-established that increasing the content of hydrophobic monomers like this compound will decrease the overall water absorption of the copolymer.
Experimental Protocols
Synthesis of this compound Copolymers
A common method for synthesizing acrylic copolymers is through free-radical polymerization. The following is a general laboratory-scale protocol for the synthesis of a poly(methyl methacrylate-co-isooctyl acrylate) copolymer.
Materials:
-
Methyl methacrylate (B99206) (MMA), inhibitor removed
-
This compound (IOA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Toluene as solvent
Procedure:
-
In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve the desired molar ratio of MMA and IOA in toluene.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the AIBN initiator to the flask.
-
Heat the reaction mixture to 70-80°C and maintain for several hours under a nitrogen atmosphere with continuous stirring.
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the copolymer by pouring the solution into a non-solvent such as methanol.
-
Filter and dry the resulting copolymer under vacuum.
Water Contact Angle Measurement
The sessile drop method is the most common technique for measuring the static contact angle of a liquid on a solid surface.
Apparatus:
-
Contact angle goniometer with a light source and camera
-
Microsyringe for dispensing droplets
-
Flat polymer film sample
Procedure:
-
Place the polymer film sample on the horizontal stage of the goniometer.
-
Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the film.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the software integrated with the goniometer to measure the angle formed between the tangent to the droplet at the three-phase (liquid-solid-air) contact point and the solid surface.
-
Repeat the measurement at multiple locations on the sample surface to ensure statistical accuracy.
Water Absorption Measurement (ASTM D570)[1][2][3][4][5]
This method determines the relative rate of water absorption by plastics when immersed in water.
Apparatus:
-
Analytical balance
-
Oven
-
Desiccator
-
Water bath
Procedure:
-
Prepare test specimens of the copolymer film with defined dimensions (e.g., 50.8 mm diameter discs, 3.2 mm thick).
-
Dry the specimens in an oven at a specified temperature (e.g., 50 °C) for 24 hours.[5]
-
Cool the specimens in a desiccator and then weigh them to the nearest 0.001 g (this is the conditioned weight).
-
Immerse the specimens in distilled water at a specified temperature (e.g., 23 °C) for a specified time (e.g., 24 hours).[5]
-
After immersion, remove the specimens, pat them dry with a lint-free cloth, and reweigh them immediately.
-
Calculate the percentage increase in weight using the following formula:
Water Absorption (%) = [(Wet Weight - Conditioned Weight) / Conditioned Weight] x 100
Logical Relationship: this compound and Hydrophobicity
The incorporation of this compound into a copolymer directly influences its surface properties, leading to increased hydrophobicity. This relationship can be visualized as a logical pathway.
Conclusion
The inclusion of this compound is a highly effective method for increasing the hydrophobicity of copolymers. The long alkyl side chain of this compound reduces the surface energy of the polymer, resulting in a more water-repellent material. This is evidenced by an increase in the water contact angle and a decrease in water absorption. While direct quantitative data for a systematic study on this compound concentration is limited, the trends observed with other long-chain acrylates provide a clear and reliable indication of its impact. The experimental protocols provided in this guide offer standardized methods for researchers to quantify the hydrophobicity of their own this compound-containing copolymers.
References
- 1. CN114222768A - Hydrophobic high-heat optical acrylic copolymer - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. The Energy Characteristics of the Surface of Statistical Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparison of ultrasonically initiated vs chemically initiated acrylate polymerization
For Researchers, Scientists, and Drug Development Professionals
The initiation method in acrylate (B77674) polymerization is a critical determinant of the final polymer's properties, influencing everything from reaction kinetics to molecular weight and polydispersity. This guide provides an objective comparison of two prominent initiation techniques: ultrasonically initiated and chemically initiated acrylate polymerization. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to select the most suitable method for their specific applications.
At a Glance: Key Performance Indicators
| Parameter | Ultrasonically Initiated Polymerization | Chemically Initiated Polymerization |
| Reaction Time | Can be significantly shorter; e.g., 92% conversion of n-butyl acrylate in 11 minutes[1][2][3]. | Typically longer, often requiring several hours for high conversion. |
| Monomer Conversion | High conversions are achievable in short periods[1][2][3]. | High conversions are also achievable, but generally over a longer timeframe. |
| Reaction Temperature | Can be conducted at lower temperatures, often near room temperature[1][2]. | Often requires elevated temperatures (e.g., 70-90°C) to induce initiator decomposition[4][5][6]. |
| Initiator | No chemical initiator required; radicals are generated via acoustic cavitation[1][2]. | Requires a chemical initiator (e.g., peroxides, azo compounds) that decomposes to form radicals[4][5][6]. |
| Molecular Weight | Typically yields polymers with higher molecular weights[1][2]. | Molecular weight is influenced by initiator concentration and temperature. |
| Polydispersity Index (PDI) | Can produce polymers with a narrow molecular weight distribution. | PDI can be broader and is dependent on various reaction parameters. |
The Initiation Process: A Visual Comparison
The fundamental difference between these two methods lies in the generation of free radicals to initiate polymerization. The following diagrams illustrate the distinct workflows.
Caption: Comparative workflow of ultrasonic and chemical initiation.
Delving Deeper: Signaling Pathways and Mechanisms
The mechanism of radical generation is a key differentiator. In ultrasonically initiated systems, acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. This intense energy leads to the homolytic cleavage of solvent or monomer molecules, generating the initial free radicals.
In contrast, chemically initiated polymerization relies on the decomposition of a labile molecule, the initiator. This decomposition is typically induced by heat or, in some cases, by a redox reaction. The choice of initiator and the reaction temperature are crucial for controlling the rate of radical generation and, consequently, the overall polymerization kinetics.
Caption: Radical generation in ultrasonic vs. chemical initiation.
Experimental Protocols
1. Ultrasonically Initiated Emulsion Polymerization of n-Butyl Acrylate
This protocol is based on the findings of Xia et al. (2002)[1][2].
-
Materials:
-
n-Butyl acrylate (BA), inhibitor removed.
-
Sodium dodecyl sulfate (B86663) (SDS).
-
Deionized water.
-
Nitrogen gas.
-
-
Apparatus:
-
A jacketed glass reactor with a bottom outlet.
-
An ultrasonic probe (e.g., 20 kHz).
-
A temperature controller and water bath.
-
A magnetic stirrer.
-
A condenser.
-
A nitrogen inlet and outlet.
-
-
Procedure:
-
Prepare a 1% (w/v) SDS aqueous solution in the jacketed reactor.
-
Purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Add 3 ml of inhibitor-free n-butyl acrylate to 27 ml of the SDS solution.
-
Maintain the reaction temperature at 35°C using the circulating water bath.
-
Immerse the ultrasonic probe into the solution.
-
Apply ultrasonic irradiation at a power output of 137.5 W.
-
Continue the reaction for the desired time (e.g., 11 minutes for approximately 92% conversion).
-
Stop the ultrasonication and withdraw the polymer latex.
-
Precipitate the polymer by adding the latex to a non-solvent like methanol.
-
Filter, wash, and dry the polymer to a constant weight.
-
2. Chemically Initiated Bulk Polymerization of Methyl Methacrylate (B99206)
This protocol is adapted from standard laboratory procedures for free-radical polymerization[5][6].
-
Materials:
-
Methyl methacrylate (MMA), inhibitor removed.
-
Benzoyl peroxide (BPO), initiator.
-
N,N-Dimethyl-p-toluidine (DMPT), accelerator (for room temperature polymerization).
-
-
Apparatus:
-
A reaction vial or test tube.
-
A magnetic stirrer and stir bar.
-
A temperature-controlled water bath or heating mantle (for thermal initiation).
-
A thermometer or thermocouple.
-
-
Procedure for Room Temperature Initiation:
-
In a reaction vial, dissolve 45 mg of finely ground benzoyl peroxide per gram of MMA. Stir until fully dissolved. Gentle warming may be applied, but the solution should be cooled back to room temperature.
-
Add 0.025 ml of DMPT per gram of MMA to the solution and mix well.
-
Monitor the temperature of the reaction mixture. An exothermic reaction will occur as polymerization proceeds.
-
Allow the reaction to proceed until the polymer solidifies.
-
-
Procedure for Thermal Initiation:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 10 ml of MMA with 20 mg of benzoyl peroxide.
-
Heat the mixture in a water bath at 80-90°C with continuous stirring.
-
Continue heating for 30-45 minutes.
-
Cool the reaction mixture to room temperature.
-
Precipitate the poly(methyl methacrylate) by pouring the viscous solution into a beaker containing a non-solvent like ethanol.
-
Collect the precipitated polymer by filtration, wash with ethanol, and dry to a constant weight.
-
Conclusion
Both ultrasonically initiated and chemically initiated methods offer viable pathways for acrylate polymerization. Ultrasonically initiated polymerization presents a compelling "green" alternative, often providing faster reaction rates at lower temperatures without the need for chemical initiators. This can be particularly advantageous for the synthesis of high molecular weight polymers and for applications where initiator residues are undesirable.
Chemically initiated polymerization, on the other hand, is a well-established and versatile technique with a vast body of literature. The ability to tune the initiation rate through the choice of initiator and temperature offers a high degree of control over the polymerization process.
The selection of the optimal initiation method will ultimately depend on the specific requirements of the target polymer and the desired process parameters. For applications demanding rapid, initiator-free polymerization at mild conditions, ultrasonic initiation is a powerful tool. For processes where traditional control and scalability are paramount, chemical initiation remains a robust and reliable choice.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isooctyl Acrylate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemicals like isooctyl acrylate (B77674) are critical components of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of isooctyl acrylate, ensuring the protection of personnel and the environment.
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Adherence to strict disposal protocols is not just a matter of regulatory compliance but a core element of responsible science.
Immediate Safety and Handling
Before beginning any disposal-related tasks, ensure all appropriate personal protective equipment (PPE) is in use. This is the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves[5].
-
Eye Protection: Use safety goggles or a face shield[1].
-
Protective Clothing: A lab coat is essential to prevent skin contact[6].
-
Respiratory Protection: If ventilation is inadequate or during a spill, use a filter respirator for organic gases and vapors[3].
Handle this compound in a well-ventilated area and keep it away from heat, sparks, and open flames, as it is a combustible liquid[1][5][7]. Use non-sparking tools when handling containers[5].
**Step-by-Step Disposal Protocol
The disposal of this compound is managed as hazardous waste. At no point should this chemical be discharged into drains or sewer systems[5][8].
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated container made of a material compatible with acrylates[6].
-
Proper Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department[6].
-
Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, alkalis, or peroxides[2][6][8].
-
Collect Waste: Carefully transfer unused or contaminated this compound into the designated waste container. All materials contaminated with the chemical, such as absorbent pads or wipes used for cleanup, must also be placed in the same container[6].
Step 2: Storage of Hazardous Waste
-
Secure the Container: Ensure the waste container is securely closed to prevent leaks or spills[1][2][5].
-
Choose a Storage Area: Store the sealed container in a designated, secure, and well-ventilated waste accumulation area[5][6].
-
Control the Environment: The storage area should be cool, dry, and away from direct sunlight and sources of ignition[5][6].
Step 3: Final Disposal
-
Engage a Licensed Vendor: The disposal of this compound must be handled by a licensed professional waste disposal company[1][2][6]. Contact your institution's EHS department to arrange for pickup.
-
Complete Paperwork: Accurately complete all required hazardous waste manifests or other regulatory paperwork[6].
-
Approved Disposal Methods: Approved disposal methods include controlled incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5]. All disposal must be conducted in accordance with local, national, and international regulations[2][6][8].
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated[2][5].
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames from the area[2][5].
-
Contain the Spill: Prevent the spill from spreading or entering drains[1][2][5][8].
-
Absorb the Liquid: For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or earth to contain the substance[2][3][6]. Do not use combustible materials like sawdust[6].
-
Collect and Dispose: Carefully collect the absorbent material and place it into your designated hazardous waste container for disposal[1][2][3][5].
Quantitative Data Summary
The following table summarizes key hazard and toxicity data for this compound, providing a quick reference for safety assessments.
| Parameter | Value | Reference |
| GHS Hazard Statements | H227, H315, H319, H335, H410 | [1][3][4] |
| Flash Point | > 91 °C | [3] |
| UN Number | 3082 | [2][8] |
| Toxicity to Fish (LC50) | 0.67 mg/L (96 h, Pimephales promelas) | [8] |
| Toxicity to Daphnia (EC50) | 0.4 mg/L (48 h, Daphnia magna) | [8] |
Experimental Workflow Visualization
To further clarify the disposal process, the following diagram illustrates the logical steps from waste generation to final disposal.
References
- 1. scipoly.com [scipoly.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hernon.com [hernon.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safe Handling and Disposal of Isooctyl Acrylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Isooctyl acrylate (B77674). It offers procedural guidance on personal protective equipment, operational handling, and emergency response to ensure a safe laboratory environment.
Isooctyl acrylate is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Repeated or prolonged contact may lead to skin sensitization or an allergic reaction.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][3][5] Adherence to the following safety protocols is critical to minimize exposure and mitigate risks.
Hazard Summary & Quantitative Data
Proper handling requires an awareness of the substance's specific physical and chemical properties.
| Property | Value |
| Appearance | Colorless Liquid |
| Flash Point | 91°C (196°F) closed cup |
| Vapor Pressure | 1.1 hPa at 20°C (68°F) |
| Workplace Exposure Limit | 5 ppm (WEEL) |
| GHS Hazard Statements | H227, H315, H319, H335, H410 |
GHS Hazard Statements: H227: Combustible liquid, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation, H410: Very toxic to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent direct contact with this compound. All PPE should be inspected before use and disposed of properly after contamination.[5][6]
| Protection Type | Specification |
| Eye & Face Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical splash goggles.[5] A face shield may be required for operations with a high risk of splashing. |
| Hand Protection | Handle with chemical-resistant gloves (e.g., Nitrile or Neoprene) that satisfy the specifications of EU Regulation 2016/425 and the EN 374 standard.[5][7] Avoid using natural rubber gloves.[3] Use proper glove removal technique to avoid skin contact.[5] |
| Skin & Body Protection | Wear a lab coat or impervious clothing to prevent skin contact. For larger quantities or splash risks, chemical-resistant aprons or suits may be necessary. Contaminated work clothing should not be taken home.[2][4][5] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If engineering controls are insufficient or for emergency situations, use a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[3][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect containers for any signs of damage or leaks before accepting the shipment.
-
Storage Location: Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[1][3][4] The storage area should not have drain or sewer access.[2][8]
-
Container Integrity: Keep containers tightly closed.[3][5][7] Opened containers must be carefully resealed and kept upright to prevent leakage.[3][5]
-
Compatibility: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Use
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling vapors or mists.[7][9]
-
PPE: Always wear the appropriate PPE as detailed in the table above before handling the chemical.
-
Preventing Ignition: this compound is a combustible liquid.[2][3][4] Keep it away from all sources of ignition.[1][3][5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge by grounding equipment.[3][5][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[5][7] Do not eat, drink, or smoke in the work area.[2][4][7]
Disposal Plan
-
Waste Classification: this compound waste is considered hazardous.
-
Waste Collection: Collect surplus and non-recyclable solutions in their original containers or in designated, properly labeled, and sealed waste containers. Do not mix with other waste.[5]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal company.[3][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5] They must be disposed of as hazardous waste unless otherwise specified by local regulations.[4][10]
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.[3][5][8]
Caption: Workflow for the safe handling of this compound.
Procedural Plan for Emergency Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Accidental Release or Spill
-
Evacuate & Ventilate: Evacuate non-essential personnel from the spill area.[3][5] Ensure adequate ventilation.[3][5]
-
Remove Ignition Sources: Immediately remove all sources of ignition (e.g., open flames, sparks).[3][5][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3][5] Use barriers or dikes to prevent the spill from entering drains.[1][3][5]
-
Absorption: For small spills, contain the spillage and then collect it with a non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collection: Using non-sparking tools, place the absorbed material into a suitable, closed, and labeled container for disposal.[4][10]
-
Decontamination: Clean the affected area thoroughly.
Personnel Exposure and First Aid
-
General Advice: In all cases of exposure, move the affected person to fresh air and seek medical attention.[3][5][6] Show the Safety Data Sheet (SDS) to the attending physician.[3][5]
-
Inhalation: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[5]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][3][5] If skin irritation or a rash occurs, get medical advice.[1][4]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician or ophthalmologist.[1][5]
-
Ingestion: Do NOT induce vomiting.[3][5] Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[5][6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ICSC 1743 - this compound [inchem.org]
- 3. scipoly.com [scipoly.com]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H20O2 | CID 165746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hernon.com [hernon.com]
- 10. multimedia.3m.com [multimedia.3m.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
